molecular formula C5H9ClO2 B053291 5-Chlorovaleric acid CAS No. 1119-46-6

5-Chlorovaleric acid

Cat. No.: B053291
CAS No.: 1119-46-6
M. Wt: 136.58 g/mol
InChI Key: YSXDKDWNIPOSMF-UHFFFAOYSA-N
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Description

5-Chlorovaleric acid is a valuable bifunctional organic compound that serves as a versatile building block in synthetic organic chemistry and medicinal chemistry research. This short-chain carboxylic acid features a terminal chlorine atom, making it an ideal linear C5 spacer for the synthesis of more complex molecules. Its primary research applications include its use as a key precursor in the synthesis of heterocyclic compounds, pharmaceuticals, and polymers. The carboxylic acid group can readily undergo standard coupling reactions to form amides or esters, while the alkyl chloride moiety is an effective electrophile for nucleophilic substitution reactions, such as alkylations or cyclizations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropentanoic acid
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InChI

InChI=1S/C5H9ClO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8)
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InChI Key

YSXDKDWNIPOSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H9ClO2
Source PubChem
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DSSTOX Substance ID

DTXSID60149767
Record name 5-Chlorovaleric acid
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Molecular Weight

136.58 g/mol
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CAS No.

1119-46-6
Record name 5-Chloropentanoic acid
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Record name 5-Chlorovaleric acid
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Record name 5-Chlorovaleric acid
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Record name 5-chlorovaleric acid
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Record name 5-CHLOROVALERIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chlorovaleric Acid from 1,4-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-chlorovaleric acid, a valuable bifunctional molecule, from the starting material 1,4-dichlorobutane (B89584). This document details the primary synthetic routes, including a traditional two-step process and a more streamlined one-pot method. It includes detailed experimental protocols, quantitative data on reaction parameters and yields, and a mechanistic exploration of the key chemical transformations.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its structure, featuring both a carboxylic acid and an alkyl chloride, allows for a diverse range of subsequent chemical modifications. A common and economically viable route to this compound utilizes 1,4-dichlorobutane as the starting material. This guide will explore the conversion of 1,4-dichlorobutane to this compound through the formation of an intermediate, 5-chlorovaleronitrile (B1664646).

Synthetic Pathways

The synthesis of this compound from 1,4-dichlorobutane is primarily achieved through two methodologies: a sequential two-step synthesis and a one-pot synthesis. Both methods rely on the initial nucleophilic substitution of one of the chlorine atoms in 1,4-dichlorobutane with a cyanide group, followed by the hydrolysis of the resulting nitrile.

Two-Step Synthesis

This classic approach involves two distinct experimental procedures:

  • Cyanidation: 1,4-Dichlorobutane is reacted with a cyanide salt, typically sodium cyanide, to form 5-chlorovaleronitrile. This reaction is a nucleophilic substitution. To facilitate the reaction between the aqueous cyanide solution and the organic 1,4-dichlorobutane, a phase-transfer catalyst is often employed.[1]

  • Hydrolysis: The resulting 5-chlorovaleronitrile is then hydrolyzed under acidic conditions to yield this compound.[1] This step involves the conversion of the nitrile group into a carboxylic acid group.

One-Pot Synthesis

A more efficient approach is the one-pot synthesis, which combines the cyanidation and hydrolysis steps without the isolation of the intermediate 5-chlorovaleronitrile.[1] This method offers advantages in terms of reduced solvent waste and shorter overall reaction times.[1]

Experimental Protocols

Two-Step Synthesis

Step 1: Synthesis of 5-Chlorovaleronitrile (Cyanidation)

  • Materials:

  • Procedure:

    • To a reaction vessel equipped with a stirrer, condenser, and dropping funnel, add 1,4-dichlorobutane and the phase-transfer catalyst (e.g., tetrabutylammonium bromide).

    • Prepare an aqueous solution of sodium cyanide.

    • Heat the mixture of 1,4-dichlorobutane and catalyst to 80-85°C with vigorous stirring.

    • Slowly add the aqueous sodium cyanide solution to the reaction mixture over a period of several hours.

    • After the addition is complete, continue to heat the mixture at 80-85°C for an additional hour to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer, which contains the 5-chlorovaleronitrile, from the aqueous layer. The organic layer can be washed with water and dried over an anhydrous salt like sodium sulfate.

Step 2: Synthesis of this compound (Hydrolysis)

  • Materials:

    • 5-Chlorovaleronitrile (from Step 1)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • In a reaction vessel equipped with a reflux condenser, combine the crude 5-chlorovaleronitrile with concentrated hydrochloric acid (typically 30-32%).

    • Heat the mixture to reflux (approximately 95-100°C) and maintain for 8-10 hours. Alternatively, the reaction can be carried out at a lower temperature of 55-70°C for 5 hours.

    • After the reflux period, cool the reaction mixture.

    • The this compound can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

    • The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

    • Further purification can be achieved by vacuum distillation.

One-Pot Synthesis of this compound
  • Materials:

    • 1,4-Dichlorobutane

    • Sodium cyanide (NaCN)

    • Tetrabutylammonium bromide (TBAB)

    • Concentrated Hydrochloric Acid (HCl)

    • Water

  • Procedure:

    • In a suitable reactor, combine 1,4-dichlorobutane and tetrabutylammonium bromide.

    • Heat the mixture to 80-85°C with stirring.

    • Prepare a 30% aqueous solution of sodium cyanide and add it dropwise to the heated reaction mixture over 5 hours.

    • Maintain the reaction temperature at 80-85°C for an additional hour after the addition is complete.

    • Cool the reaction mixture to 25°C and separate the lower organic phase containing 5-chlorovaleronitrile and unreacted 1,4-dichlorobutane.

    • Return the organic phase to the reactor and add 30% industrial hydrochloric acid.

    • Heat the mixture to 55-70°C with stirring for 5 hours.

    • Cool the reaction to 45°C and add water to dissolve any solid ammonium (B1175870) chloride that may have formed.

    • Separate the lower organic phase, which now contains this compound.

    • The crude product can be purified by vacuum distillation to separate it from the unreacted 1,4-dichlorobutane.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound from 1,4-dichlorobutane.

Table 1: Reaction Conditions and Yields for the Two-Step Synthesis

StepParameterConditionYield
Cyanidation Reactants1,4-Dichlorobutane, Sodium Cyanide-
CatalystTetrabutylammonium Bromide-
Temperature80-85°C-
Time~6 hoursHigh Conversion
Hydrolysis Reactant5-Chlorovaleronitrile-
Acid30-32% Hydrochloric Acid-
Temperature95-100°Cup to 95%
Time8-10 hours
Alternative
Temperature55-70°C~90%
Time5 hours

Table 2: Reaction Conditions and Yield for the One-Pot Synthesis

ParameterConditionOverall Yield
Cyanidation Temperature 80-85°C92%
Cyanidation Time 6 hours
Hydrolysis Temperature 55-70°C
Hydrolysis Time 5 hours
Catalyst Tetrabutylammonium Bromide

Reaction Mechanisms and Visualizations

Overall Synthetic Pathway

The overall transformation from 1,4-dichlorobutane to this compound proceeds through the intermediate 5-chlorovaleronitrile.

Synthesis_Pathway Dichlorobutane 1,4-Dichlorobutane Chlorovaleronitrile 5-Chlorovaleronitrile Dichlorobutane->Chlorovaleronitrile Cyanidation Cyanide NaCN ChlorovalericAcid This compound Chlorovaleronitrile->ChlorovalericAcid Hydrolysis Hydrolysis H3O+

Overall reaction scheme for the two-step synthesis.
Experimental Workflow: One-Pot Synthesis

The one-pot synthesis streamlines the process by eliminating the isolation of the nitrile intermediate.

One_Pot_Workflow cluster_cyanidation Cyanidation Step cluster_hydrolysis Hydrolysis Step start Mix 1,4-Dichlorobutane and TBAB heat1 Heat to 80-85°C start->heat1 add_na_c_n Add NaCN solution heat1->add_na_c_n react1 React for 1 hour add_na_c_n->react1 cool1 Cool to 25°C react1->cool1 separate1 Separate Organic Layer cool1->separate1 add_hcl Add conc. HCl to Organic Layer separate1->add_hcl Transfer heat2 Heat to 55-70°C add_hcl->heat2 react2 React for 5 hours heat2->react2 cool2 Cool to 45°C react2->cool2 add_water Add Water cool2->add_water separate2 Separate Organic Layer (Crude Product) add_water->separate2 purification Purification (Vacuum Distillation) separate2->purification Proceed to

Workflow for the one-pot synthesis of this compound.
Mechanism of Acid-Catalyzed Nitrile Hydrolysis

The acid-catalyzed hydrolysis of the nitrile to a carboxylic acid is a multi-step process.[2][3][4] It begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom.[2][5] This is followed by the nucleophilic attack of water.[2] A series of proton transfers leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[2][3]

Hydrolysis_Mechanism Nitrile R-C≡N Nitrile Protonation R-C≡N+-H Protonated Nitrile Nitrile->Protonation + H+ Water_Attack R-C(=N+H)-OH2 Water Adduct Protonation->Water_Attack + H2O Deprotonation1 R-C(=NH)-OH Imidic Acid Water_Attack->Deprotonation1 - H+ Tautomerization R-C(NH2)=O Amide Deprotonation1->Tautomerization Tautomerization Protonation2 R-C(NH2)=O+H Protonated Amide Tautomerization->Protonation2 + H+ Water_Attack2 R-C(NH2)(OH)-O+H2 Tetrahedral Intermediate Protonation2->Water_Attack2 + H2O Proton_Transfer R-C(N+H3)(OH)-OH Water_Attack2->Proton_Transfer Proton Transfer Elimination R-C(=O+H)-OH + NH3 Proton_Transfer->Elimination Elimination of NH3 Deprotonation2_final R-C(=O)-OH Carboxylic Acid Elimination->Deprotonation2_final - H+

Mechanism of acid-catalyzed hydrolysis of a nitrile.

Conclusion

The synthesis of this compound from 1,4-dichlorobutane is a robust and well-established process. The choice between a two-step and a one-pot synthesis will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. The one-pot method generally offers a more efficient and environmentally friendly option. A thorough understanding of the reaction conditions and the underlying mechanisms is crucial for optimizing the yield and purity of the final product, which is a versatile intermediate for further synthetic applications in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to 5-Chlorovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chlorovaleric acid, a versatile bifunctional organic compound. It serves as a crucial building block in synthetic organic chemistry and is of particular interest to professionals in pharmaceutical development. This document outlines its chemical and physical properties, safety and handling guidelines, and detailed experimental protocols for its synthesis and derivatization.

Core Properties and Identifiers

This compound, also known as 5-chloropentanoic acid, is an organochlorine compound featuring a carboxylic acid functional group and a terminal chlorine atom.[1] This unique structure allows it to function as a linear C5 spacer and a versatile precursor in the synthesis of more complex molecules, including heterocyclic compounds and polymers.[2] Its CAS Registry Number is 1119-46-6.[3]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and safety data for this compound.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValue
CAS Number 1119-46-6
Molecular Formula C₅H₉ClO₂
Molecular Weight 136.58 g/mol
IUPAC Name 5-chloropentanoic acid
Synonyms 5-Chloropentanoic acid, δ-Chloropentanoic acid
SMILES C(CCCl)CC(=O)O
InChI 1S/C5H9ClO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8)
InChIKey YSXDKDWNIPOSMF-UHFFFAOYSA-N

Table 2: Physical Properties

PropertyValue
Appearance Colorless to light yellow clear liquid or solid
Melting Point 18 °C
Boiling Point 136 °C at 14 mmHg
Density 1.170 g/mL at 20 °C
Refractive Index n20/D 1.454
Flash Point >110 °C (>230 °F)
Solubility Soluble in water

Table 3: Safety and Hazard Information

Hazard CategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05DangerH314: Causes severe skin burns and eye damage.
Serious Eye Damage/IrritationGHS05DangerH314: Causes severe skin burns and eye damage.

Note: Safety information may vary by supplier and concentration. Always consult the specific Safety Data Sheet (SDS) before handling.

Applications in Research and Development

This compound is a valuable intermediate in various industrial and research applications:

  • Pharmaceutical Synthesis: It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs).[4] For instance, its derivative, 5-chlorovaleryl chloride, is an important intermediate in the synthesis of the anti-thrombotic drugs cilostazol (B1669032) and apixaban.[5][6]

  • Agrochemicals: The compound is utilized in the formulation of agrochemicals, contributing to the development of herbicides and pesticides.[4]

  • Polymer Chemistry: It is employed in the synthesis of polymers, helping to create materials with specific properties for various applications.[4]

  • Biochemical Research: Researchers use this compound to study metabolic pathways and enzyme activities.[4]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent conversion to the highly reactive 5-chlorovaleryl chloride are presented below. These protocols are based on established industrial and laboratory procedures.

Synthesis of this compound from 1,4-Dichlorobutane (B89584)

A common industrial route for the synthesis of this compound starts from 1,4-dichlorobutane.[2] The process involves a two-step reaction: cyanidation followed by hydrolysis.[7]

Step 1: Cyanidation of 1,4-Dichlorobutane to 5-Chlorovaleronitrile

  • Reaction Setup: In a suitable reactor, charge 1,4-dichlorobutane and a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide.[8]

  • Reaction Conditions: Heat the mixture to 80-85°C with stirring.[8]

  • Addition of Sodium Cyanide: Slowly add an aqueous solution of sodium cyanide to the reaction mixture over several hours.[8]

  • Reaction Completion and Work-up: After the addition is complete, continue stirring at 80-85°C for an additional hour. Cool the reaction mixture and separate the organic and aqueous phases. The organic phase contains the desired 5-chlorovaleronitrile.[8]

Step 2: Hydrolysis of 5-Chlorovaleronitrile to this compound

  • Reaction Setup: Charge the 5-chlorovaleronitrile-containing organic phase into a reactor.[8]

  • Acid Hydrolysis: Add concentrated hydrochloric acid to the reactor.[8]

  • Reaction Conditions: Heat the mixture to 55-70°C and stir for approximately 5 hours.[8]

  • Work-up and Isolation: Cool the reaction mixture and add water to dissolve any solid ammonium (B1175870) chloride. Separate the organic phase, which contains this compound in 1,4-dichlorobutane. The final product can be isolated through distillation.[8]

Conversion of this compound to 5-Chlorovaleryl Chloride

The conversion of this compound to its more reactive acid chloride derivative is a crucial step for many synthetic applications.[7]

  • Reaction Setup: In a four-neck flask equipped with a reflux condenser, charge this compound.[9]

  • Addition of Thionyl Chloride: Add thionyl chloride to the flask.[9]

  • Reaction Conditions: Stir the mixture at room temperature (25°C) for 15 hours or at 60°C for 10 hours.[9]

  • Isolation of Product: After the reaction is complete, recover the 5-chlorovaleryl chloride by vacuum distillation.[9]

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic protocols described above.

G cluster_0 Step 1: Cyanidation cluster_1 Step 2: Hydrolysis A 1,4-Dichlorobutane D Reaction at 80-85°C A->D B Sodium Cyanide B->D C Phase-Transfer Catalyst C->D E 5-Chlorovaleronitrile D->E F 5-Chlorovaleronitrile H Reaction at 55-70°C F->H G Conc. Hydrochloric Acid G->H I This compound H->I

Caption: Synthesis of this compound from 1,4-Dichlorobutane.

G A This compound C Reaction at 25-60°C A->C B Thionyl Chloride B->C D Vacuum Distillation C->D E 5-Chlorovaleryl Chloride D->E

Caption: Conversion of this compound to 5-Chlorovaleryl Chloride.

References

5-Chlorovaleric Acid: A Versatile C5 Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorovaleric acid, also known as 5-chloropentanoic acid, is a bifunctional organic compound that has emerged as a crucial building block in contemporary organic synthesis. Its structure, featuring a terminal carboxylic acid and a primary alkyl chloride, offers two distinct reactive sites that can be selectively manipulated to construct a wide array of complex molecules. This unique combination makes it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, polymers, and fragrances.[1][2] The presence of the chlorine atom at the 5-position allows for a variety of nucleophilic substitution reactions, while the carboxylic acid moiety can undergo esterification, amidation, and other standard transformations.[3] This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound and its derivatives is essential for their effective use in synthesis. The following tables summarize key quantitative data for this compound and its commonly used derivative, 5-chlorovaleryl chloride.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1119-46-6[2][4]
Molecular Formula C₅H₉ClO₂[4][5]
Molecular Weight 136.58 g/mol [4][5]
Appearance Colorless to light yellow clear liquid[4]
Melting Point 18 °C[2][4]
Boiling Point 503.20 K (230.05 °C)[6]
Density 1.170 g/mL at 20 °C[2][4]
Refractive Index (n20/D) 1.454[2][4]
Solubility Soluble in water
pKa
LogP 1.480[6]

Table 2: Physicochemical Properties of 5-Chlorovaleryl Chloride

PropertyValueReference(s)
CAS Number 1575-61-7[7]
Molecular Formula C₅H₈Cl₂O[8]
Molecular Weight 155.02 g/mol [8][9]
Appearance Clear to yellowish liquid
Boiling Point 38-39 °C at 0.15 mmHg[7]
Density 1.2 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.464[7]
Flash Point 91 °C (closed cup)[7]

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often depending on the availability of starting materials, cost, and safety considerations. Two common methods are detailed below.

From 1,4-Dichlorobutane (B89584) and Sodium Cyanide

This widely used industrial method involves a two-step process: nucleophilic substitution with cyanide followed by hydrolysis.

G cluster_synthesis Synthesis of this compound from 1,4-Dichlorobutane 1,4-Dichlorobutane 1,4-Dichlorobutane 5-Chlorovaleronitrile (B1664646) 5-Chlorovaleronitrile 1,4-Dichlorobutane->5-Chlorovaleronitrile 1. NaCN, Phase Transfer Catalyst 2. H₂O, 80-85°C This compound This compound 5-Chlorovaleronitrile->this compound HCl, H₂O, 55-70°C

Figure 1: Synthesis of this compound from 1,4-Dichlorobutane.

Experimental Protocol:

Step 1: Synthesis of 5-Chlorovaleronitrile [10][11] To a reactor are added 1,4-dichlorobutane and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).[10] The mixture is heated to 80-85 °C with stirring. An aqueous solution of sodium cyanide is then added dropwise over several hours.[10] After the addition is complete, the reaction is stirred for an additional hour at the same temperature. The organic phase containing 5-chlorovaleronitrile is then separated.

Step 2: Hydrolysis to this compound [10][11] The crude 5-chlorovaleronitrile is heated with concentrated hydrochloric acid at 55-70 °C for approximately 5 hours.[10] After cooling, water is added to dissolve the ammonium (B1175870) chloride byproduct. The organic layer, containing this compound, is then separated, washed, and purified.

From 1-Bromo-3-chloropropane and Diethyl Malonate

This alternative synthesis avoids the use of highly toxic cyanides.

G cluster_synthesis2 Synthesis of this compound from 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane Diethyl 2-(3-chloropropyl)malonate Diethyl 2-(3-chloropropyl)malonate 1-Bromo-3-chloropropane->Diethyl 2-(3-chloropropyl)malonate Diethyl malonate, K₂CO₃ Ethanol (B145695), 30-80°C This compound This compound Diethyl 2-(3-chloropropyl)malonate->this compound Acidic aqueous solution, reflux

Figure 2: Synthesis via Diethyl Malonate.

Experimental Protocol: [12]

Step 1: Synthesis of Diethyl 2-(3-chloropropyl)malonate 1-Bromo-3-chloropropane, diethyl malonate, and potassium carbonate are stirred in a solvent such as ethanol at a temperature ranging from 30-80 °C for 5-30 hours. After cooling, the solid potassium salts are filtered off, and the filtrate is distilled under reduced pressure to yield diethyl 2-(3-chloropropyl)malonate.

Step 2: Hydrolysis and Decarboxylation The resulting diethyl 2-(3-chloropropyl)malonate is refluxed in an acidic aqueous solution for 5-30 hours. Upon cooling, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and concentrated under reduced pressure to afford this compound. A yield of 92-95% for this step has been reported.[12]

Key Reactions of this compound

The dual functionality of this compound allows for a diverse range of chemical transformations, making it a versatile synthetic intermediate.

Conversion to 5-Chlorovaleryl Chloride

The carboxylic acid can be readily converted to the more reactive acid chloride, which is a key intermediate for many subsequent reactions.

Experimental Protocol: [12] this compound is reacted with thionyl chloride, often with a catalytic amount of DMF, at a temperature between 25-100 °C. After the reaction is complete, the excess thionyl chloride is removed by distillation, and the resulting 5-chlorovaleryl chloride is purified by vacuum distillation. Yields for this conversion are typically high, in the range of 96-98%.[12]

Nucleophilic Substitution Reactions

The terminal chlorine atom is susceptible to nucleophilic attack, allowing for the introduction of various functional groups.

  • Amine Nucleophiles: Reaction with primary or secondary amines yields N-substituted 5-aminovaleric acid derivatives.

  • Thiol Nucleophiles: Reaction with thiols leads to the formation of 5-thio-substituted valeric acid derivatives.[3]

Esterification

The carboxylic acid group can be esterified under standard conditions.

Experimental Protocol (Fischer Esterification): this compound is heated in an excess of an alcohol (e.g., ethanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). The reaction is typically driven to completion by removing the water formed during the reaction. The ester product is then isolated and purified. Yields can be very high, often exceeding 99% under optimized conditions.[13][14]

Table 3: Representative Reactions of this compound and its Derivatives

Reactant(s)Reagent(s)ProductYield (%)Reference(s)
This compoundThionyl chloride5-Chlorovaleryl chloride96-98[12]
This compoundEthanol, H₂SO₄ (cat.)Ethyl 5-chlorovalerate>99[13]
5-Chlorovaleryl chlorideCyclohexylamine (B46788)5-Chloro-N-cyclohexylvaleramide83.2
5-Chlorovaleryl chloride1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one5-chloro-N-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2H)-yl)phenyl)pentanamide96

Applications in Drug Synthesis

This compound and its derivatives are pivotal intermediates in the synthesis of several commercially important pharmaceutical agents.

Synthesis of Cilostazol (B1669032)

Cilostazol is a phosphodiesterase inhibitor used to treat intermittent claudication.[15] 5-Chlorovaleryl chloride is a key building block in its synthesis.

G cluster_cilostazol Synthesis of Cilostazol Intermediate 5-Chlorovaleryl chloride 5-Chlorovaleryl chloride 5-Chloro-N-cyclohexylvaleramide 5-Chloro-N-cyclohexylvaleramide 5-Chlorovaleryl chloride->5-Chloro-N-cyclohexylvaleramide Cyclohexylamine Cyclohexylamine Cyclohexylamine->5-Chloro-N-cyclohexylvaleramide

Figure 3: Key Step in Cilostazol Synthesis.

The synthesis involves the acylation of cyclohexylamine with 5-chlorovaleryl chloride to form 5-chloro-N-cyclohexylvaleramide. This intermediate is then further elaborated to yield cilostazol.

Synthesis of Apixaban (B1684502)

Apixaban is a direct factor Xa inhibitor used as an anticoagulant.[16] Its synthesis also utilizes 5-chlorovaleryl chloride.

G cluster_apixaban Synthesis of Apixaban Intermediate 5-Chlorovaleryl chloride 5-Chlorovaleryl chloride Apixaban Precursor 5-chloro-N-(4-(5-morpholino-6-oxo-3,6- dihydropyridin-1(2H)-yl)phenyl)pentanamide 5-Chlorovaleryl chloride->Apixaban Precursor Amine Intermediate 1-(4-aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one Amine Intermediate->Apixaban Precursor

Figure 4: Key Step in Apixaban Synthesis.

In the synthesis of an apixaban precursor, 5-chlorovaleryl chloride is reacted with 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one to form an amide intermediate, which is subsequently cyclized.

Signaling Pathways of Derived Pharmaceuticals

The drugs synthesized using this compound as a building block exert their therapeutic effects by modulating specific biological signaling pathways.

Cilostazol Signaling Pathway

Cilostazol's primary mechanism of action is the inhibition of phosphodiesterase-3 (PDE3).[1][15] This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.[1][15] Elevated cAMP activates protein kinase A (PKA), which in turn leads to the inhibition of platelet aggregation and vasodilation.[1][17]

G cluster_cilostazol_pathway Cilostazol Signaling Pathway Cilostazol Cilostazol PDE3 PDE3 Cilostazol->PDE3 inhibits cAMP cAMP PDE3->cAMP degrades PKA PKA cAMP->PKA activates Platelet Aggregation Platelet Aggregation PKA->Platelet Aggregation inhibits Vasodilation Vasodilation PKA->Vasodilation promotes

Figure 5: Cilostazol's Mechanism of Action.
Apixaban Signaling Pathway

Apixaban is a direct and reversible inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[16][18] By inhibiting Factor Xa, apixaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin (B1330869) clots.[16][18] This targeted inhibition of a single clotting factor provides a more predictable anticoagulant effect compared to older anticoagulants.[18]

G cluster_apixaban_pathway Apixaban Signaling Pathway Apixaban Apixaban Factor Xa Factor Xa Apixaban->Factor Xa inhibits Thrombin Thrombin Factor Xa->Thrombin activates Prothrombin Prothrombin Fibrin (Clot) Fibrin (Clot) Thrombin->Fibrin (Clot) activates Fibrinogen Fibrinogen

Figure 6: Apixaban's Mechanism of Action.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for the efficient construction of a wide range of molecular architectures, making it particularly important in the pharmaceutical industry. The synthetic routes to this compound are well-established, and its subsequent transformations are generally high-yielding and predictable. As demonstrated by its application in the synthesis of cilostazol and apixaban, this C5 building block continues to be a key component in the development of modern therapeutics. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for researchers and professionals in the field of organic and medicinal chemistry.

References

5-Chlorovaleric Acid: A Versatile Tool in Biochemical Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorovaleric acid, a five-carbon carboxylic acid featuring a terminal chlorine atom, is emerging as a molecule of significant interest in the landscape of biochemistry and drug development. Its bifunctional nature, combining the reactivity of a carboxylic acid with the electrophilicity of an alkyl chloride, makes it a versatile building block for the synthesis of novel chemical probes, enzyme inhibitors, and biopolymers. This technical guide explores the core applications of this compound in biochemistry, providing an in-depth overview of its role as a precursor in microbial polyhydroxyalkanoate (PHA) synthesis, its utility in the generation of haptens for immunological studies, and its potential as a modulator of enzyme activity, with a particular focus on histone deacetylases (HDACs). This document furnishes researchers with detailed experimental methodologies, quantitative data, and pathway visualizations to facilitate the integration of this compound into their research and development workflows.

Introduction

This compound (also known as 5-chloropentanoic acid) is a chemical intermediate widely utilized in organic synthesis for the production of pharmaceuticals and agrochemicals.[1] Its unique structure, which includes a reactive chlorine atom, allows for a variety of chemical transformations, making it a valuable tool for introducing specific functionalities into more complex molecules.[1] In the realm of biochemistry, this compound is gaining attention for its potential in studying metabolic pathways and enzyme interactions, paving the way for advancements in drug discovery.[1] This guide will delve into three key areas of its application: as a substrate for biopolymer synthesis, as a tool for antibody production, and as a potential enzyme inhibitor.

Application in Polyhydroxyalkanoate (PHA) Synthesis

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials.[2] These bioplastics are a promising sustainable alternative to petroleum-based plastics. The composition of PHAs can be tailored by providing specific precursor substrates to the microbial culture, leading to polymers with desired physical and mechanical properties.

This compound can serve as a precursor for the incorporation of 5-hydroxyvalerate (5HV) monomers into the PHA polymer chain, resulting in the formation of P(3HB-co-5HV) copolymers. This biotransformation is particularly relevant in bacteria such as Rhodococcus sp., which can metabolize this compound.[3] The inclusion of 5HV monomers can significantly improve the flexibility and toughness of the resulting biopolymer.

Biochemical Pathway of 5-Hydroxyvalerate Incorporation

The metabolic pathway for the incorporation of 5-hydroxyvalerate from this compound involves several enzymatic steps. While the precise enzymatic machinery can vary between microbial species, a general pathway can be outlined. Initially, this compound is likely converted to 5-hydroxyvaleryl-CoA. This activated monomer can then be incorporated into the growing PHA chain by the enzyme PHA synthase.

PHA_Synthesis_from_5CVA cluster_cell Bacterial Cell 5CVA_ext This compound (extracellular) 5CVA_int This compound (intracellular) 5CVA_ext->5CVA_int Transport 5HV_CoA 5-Hydroxyvaleryl-CoA 5CVA_int->5HV_CoA Multi-step enzymatic conversion (e.g., hydroxylation, CoA ligation) PHA_Synthase PHA Synthase 5HV_CoA->PHA_Synthase PHA_Polymer P(3HB-co-5HV) Polymer PHA_Synthase->PHA_Polymer Polymerization

Biochemical workflow for the incorporation of 5-hydroxyvalerate from this compound into PHA.
Experimental Protocol: PHA Production from this compound using Rhodococcus sp.

The following is a generalized protocol for the cultivation of Rhodococcus sp. and production of PHA copolymers using this compound as a co-substrate. This protocol is adapted from general methods for PHA production and may require optimization for specific strains and experimental conditions.

Materials:

  • Rhodococcus sp. strain

  • Nutrient-rich medium (e.g., Luria-Bertani broth) for inoculum preparation

  • Defined mineral salts medium for PHA production (containing a primary carbon source like glucose and a nitrogen source like ammonium (B1175870) chloride)

  • This compound solution (sterilized)

  • Shake flasks or bioreactor

  • Incubator shaker

  • Centrifuge

  • Lyophilizer (optional)

  • Gas chromatograph (for PHA analysis)

Procedure:

  • Inoculum Preparation: Inoculate a single colony of Rhodococcus sp. into a nutrient-rich medium and incubate at 30°C with shaking until the culture reaches the late exponential phase.

  • PHA Production Phase:

    • Prepare the mineral salts medium in a shake flask or bioreactor. The medium should be formulated to become nitrogen-limited to induce PHA accumulation.

    • Inoculate the production medium with the seed culture (typically 5-10% v/v).

    • Add the primary carbon source (e.g., glucose) to support initial cell growth.

    • Once the culture has reached a suitable cell density, introduce this compound as a co-substrate. The optimal concentration should be determined empirically.

    • Continue incubation under controlled conditions (e.g., 30°C, 200 rpm) for 48-72 hours.

  • Harvesting and PHA Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Wash the cell pellet with distilled water and then with a solvent like ethanol (B145695) or acetone (B3395972) to remove impurities.

    • Dry the cell biomass, for example, by lyophilization.

    • Extract the PHA from the dried biomass using a suitable solvent, such as chloroform (B151607), at an elevated temperature.

    • Precipitate the PHA from the chloroform extract by adding a non-solvent like cold methanol (B129727) or ethanol.

    • Collect the precipitated PHA and dry it.

  • Analysis:

    • Determine the dry cell weight and the weight of the extracted PHA to calculate the PHA content.

    • Analyze the monomer composition of the PHA (e.g., the ratio of 3-hydroxybutyrate (B1226725) to 5-hydroxyvalerate) using gas chromatography after methanolysis of the polymer.

Application in Hapten Synthesis for Antibody Production

Haptens are small molecules that can elicit an immune response only when attached to a large carrier molecule, such as a protein. The synthesis of haptens is a crucial step in the development of immunoassays for the detection of small molecules and in the production of vaccines. This compound can be used as a linker to conjugate small molecules of interest to carrier proteins, thereby rendering them immunogenic.

General Workflow for Hapten-Carrier Conjugation

The carboxylic acid group of this compound can be activated to react with the amine groups of lysine (B10760008) residues on the surface of a carrier protein (e.g., bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH)). The terminal chlorine atom can be displaced by a nucleophilic group on the target small molecule to form the complete hapten-linker conjugate prior to protein conjugation.

Hapten_Synthesis_Workflow Target_Molecule Target Small Molecule (with nucleophilic group) Hapten_Linker Hapten-Linker Conjugate Target_Molecule->Hapten_Linker 5CVA 5-Chlorovaleric Acid 5CVA->Hapten_Linker Activation Carbodiimide (B86325) Activation (e.g., EDC, NHS) Hapten_Linker->Activation Immunogen Immunogen (Hapten-Protein Conjugate) Activation->Immunogen Carrier_Protein Carrier Protein (e.g., BSA, KLH) Carrier_Protein->Immunogen

Logical workflow for the synthesis of an immunogen using this compound as a linker.
Experimental Protocol: Synthesis of a Hapten-Protein Conjugate

This protocol provides a general method for conjugating a hapten containing a carboxylic acid group (derived from this compound) to a carrier protein using the carbodiimide method.

Materials:

  • Hapten with a carboxylic acid group (synthesized using this compound)

  • Carrier protein (e.g., BSA or KLH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing or centrifugal ultrafiltration units

  • Dimethylformamide (DMF) or other suitable organic solvent

Procedure:

  • Activation of the Hapten:

    • Dissolve the hapten in a minimal amount of DMF.

    • In a separate tube, dissolve EDC and NHS in DMF or an appropriate buffer.

    • Add the EDC/NHS solution to the hapten solution and stir at room temperature for several hours to activate the carboxylic acid group.

  • Conjugation to the Carrier Protein:

    • Dissolve the carrier protein in PBS.

    • Slowly add the activated hapten solution to the protein solution while gently stirring.

    • Allow the reaction to proceed overnight at 4°C with gentle agitation.

  • Purification of the Conjugate:

    • Remove the unreacted hapten and coupling reagents by dialysis against PBS for 2-3 days with several changes of the buffer, or by using centrifugal ultrafiltration units.

  • Characterization:

    • Determine the protein concentration of the conjugate using a standard protein assay (e.g., Bradford or BCA assay).

    • Estimate the hapten-to-protein conjugation ratio using techniques such as UV-Vis spectroscopy (if the hapten has a chromophore) or MALDI-TOF mass spectrometry.

  • Storage: Store the purified immunogen at -20°C or -80°C for long-term use.

Potential as an Enzyme Inhibitor: Histone Deacetylases (HDACs)

Recent research has highlighted the role of short-chain fatty acids and their derivatives as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. Valeric acid, the non-chlorinated analog of this compound, has been identified as an inhibitor of class I and II HDACs.[3] Specifically, valeric acid has been shown to inhibit HDAC3, which can lead to the modulation of downstream signaling pathways involved in cell cycle progression and apoptosis, such as the E2F1/E2F3/CASP3 axis in prostate cancer cells.[4]

Signaling Pathway: HDAC Inhibition and Downstream Effects

The inhibition of HDACs leads to an increase in histone acetylation, resulting in a more open chromatin structure and the activation of gene transcription. In the context of cancer, HDAC inhibitors can induce the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway 5CVA_analog Valeric Acid (analog of 5-CVA) HDAC3 HDAC3 5CVA_analog->HDAC3 Inhibits Histones Histones HDAC3->Histones Deacetylates E2F1_E2F3 E2F1/E2F3 (Transcription Factors) HDAC3->E2F1_E2F3 Modulates Activity (indirectly) Chromatin Condensed Chromatin Histones->Chromatin Acetylated_Histones Acetylated Histones Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Transcription Gene Transcription (e.g., p21) Open_Chromatin->Gene_Transcription Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest CASP3 Caspase-3 (Executioner Caspase) E2F1_E2F3->CASP3 Regulates Expression Apoptosis Apoptosis CASP3->Apoptosis

Proposed signaling pathway of HDAC inhibition by valeric acid, an analog of this compound.
Quantitative Data on Related HDAC Inhibitors

While specific IC50 values for this compound are not available, the following table provides data for its analog, valproic acid, and other common HDAC inhibitors for comparative purposes.

InhibitorTarget HDACsIC50 (mM)Cell Line/Assay Condition
Valproic AcidClass I, IIa0.5 - 2.0 (effective concentration)Various cancer cell lines
Valproic AcidHDAC1~0.4In vitro assay
Valeric AcidHDAC3Downregulates expression and activityProstate cancer cells

Note: Data for valproic acid is presented as it is a structurally related short-chain fatty acid derivative for which more extensive data is available. The inhibitory concentrations can vary significantly depending on the cell type and assay conditions.

Conclusion and Future Directions

This compound is a promising and versatile molecule with significant potential in various areas of biochemical research and drug development. Its utility as a precursor for the synthesis of advanced biopolymers, its application as a linker in the development of immunological tools, and its potential as an enzyme inhibitor underscore its importance.

Future research should focus on several key areas:

  • Quantitative analysis of HDAC inhibition: Determining the specific IC50 and Ki values of this compound for various HDAC isoforms is crucial to validate its potential as a selective enzyme inhibitor.

  • Optimization of PHA production: Further studies are needed to optimize the fermentation conditions for the production of P(3HB-co-5HV) copolymers using this compound, focusing on improving yields and controlling the polymer composition.

  • Exploration of other biochemical targets: The reactivity of the terminal chlorine atom suggests that this compound could be used to develop covalent inhibitors for other enzymes or to create chemical probes for identifying novel protein targets.

By continuing to explore the biochemical applications of this compound, the scientific community can unlock its full potential as a valuable tool for advancing our understanding of biological systems and for the development of new therapeutic agents and biomaterials.

References

Hydrolysis of 5-Chlorovaleronitrile to 5-Chlorovaleric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-chlorovaleric acid via the hydrolysis of 5-chlorovaleronitrile (B1664646). This compound, also known as 5-chloropentanoic acid, is a valuable bifunctional molecule and a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its utility is demonstrated in the production of the anti-platelet drug Cilostazole and new-generation pyrazole (B372694) herbicides.[2] A primary and well-documented method for its synthesis is the hydrolysis of 5-chlorovaleronitrile.[3]

Reaction Overview

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic chemistry. In the case of 5-chlorovaleronitrile, the nitrile group (-CN) is converted into a carboxylic acid group (-COOH) in the presence of water, typically under acidic or basic conditions. The reaction proceeds through an intermediate 5-chlorovaleramide.

Hydrolysis_Reaction reactant 5-Chlorovaleronitrile (Cl(CH₂)₄CN) intermediate 5-Chlorovaleramide (Cl(CH₂)₄CONH₂) reactant->intermediate +H₂O (H⁺ or OH⁻) product This compound (Cl(CH₂)₄COOH) intermediate->product +H₂O (H⁺ or OH⁻)

Caption: General reaction pathway for the hydrolysis of 5-chlorovaleronitrile.

Synthetic Methodologies

Acid-catalyzed hydrolysis is the most prominently documented and industrially significant method for this conversion. While basic hydrolysis is a known method for nitriles, specific high-yield protocols for 5-chlorovaleronitrile are less detailed in the literature.

Acid-Catalyzed Hydrolysis

This method involves heating the nitrile in the presence of a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3][4] The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the intermediate amide yield the final carboxylic acid.

Optimization of reaction parameters such as acid concentration, temperature, and reaction time is crucial for maximizing the yield and purity of this compound.[3]

Catalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
30-32% Hydrochloric Acid95-1008-10Up to 95%[3]
Concentrated Hydrochloric Acid55-705~90%[3][5][6]
Dilute Sulfuric Acid (Supercritical)400-500< 2 min> 90%[4][7]

The following protocol is a representative example compiled from multiple sources describing the hydrolysis using concentrated hydrochloric acid.[3][5][6]

Materials:

  • 5-Chlorovaleronitrile

  • Concentrated Hydrochloric Acid (e.g., 30-35%)

  • Water

  • Extraction Solvent (e.g., Dichloromethane or Ether)

  • Drying Agent (e.g., Anhydrous Sodium Sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chlorovaleronitrile.

  • Acid Addition: Slowly add concentrated hydrochloric acid to the flask. The molar ratio of HCl to the nitrile is typically in the range of 1.5-2.2:1.0.[6]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 55-70°C or 95-100°C) with constant stirring.[3][5][6]

  • Reaction Monitoring: Maintain the temperature and stirring for the specified duration (5-10 hours). The reaction progress can be monitored by techniques such as TLC or GC.

  • Work-up:

    • After completion, cool the reaction mixture to approximately 45°C.[5][6]

    • If a solid (ammonium chloride) is present, add water to dissolve it completely.[5][6]

    • Allow the mixture to stand and separate into layers. The lower organic phase contains the this compound.[5]

    • Separate the organic layer.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product.

    • Combine all organic phases.

  • Purification:

    • Dry the combined organic extracts over an anhydrous drying agent like sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation.

Industrial Context: One-Pot Synthesis from 1,4-Dichlorobutane (B89584)

Industrially, the synthesis of this compound is often part of a multi-step, "one-pot" process starting from 1,4-dichlorobutane.[2][3][6] This approach avoids the isolation of the intermediate 5-chlorovaleronitrile, making the process more efficient and safer by minimizing handling of the toxic nitrile.[8]

The process involves two main stages:

  • Cyanidation: 1,4-dichlorobutane is reacted with sodium cyanide (NaCN) or potassium cyanide (KCN) in an aqueous medium.[2][8] This nucleophilic substitution is often facilitated by a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), at elevated temperatures (e.g., 80–85°C).[3][5]

  • Hydrolysis: After the cyanidation step, the resulting organic phase containing 5-chlorovaleronitrile is directly subjected to acid hydrolysis as described previously, without isolating the nitrile intermediate.[5][6]

This streamlined one-pot synthesis can achieve an overall yield of up to 92% for this compound while minimizing solvent waste.[3]

One_Pot_Synthesis cluster_cyanidation Step 1: Cyanidation cluster_hydrolysis Step 2: In-Situ Hydrolysis cluster_workup Step 3: Work-up & Isolation A 1,4-Dichlorobutane + NaCN / TBAB B Reaction at 80-85°C A->B C Organic Phase Separation (Contains 5-Chlorovaleronitrile) B->C D Add Conc. HCl C->D E Heat at 55-70°C D->E F Cooling & Phase Separation E->F G Solvent Extraction F->G H Purification (e.g., Distillation) G->H I Final Product: This compound H->I

Caption: Workflow for the one-pot synthesis of this compound.

Conclusion

The hydrolysis of 5-chlorovaleronitrile is a robust and high-yielding method for the production of this compound, a crucial intermediate in the pharmaceutical and agrochemical industries. Acid-catalyzed hydrolysis using concentrated hydrochloric acid is the most established and efficient protocol, with well-defined parameters for achieving high yields. For industrial-scale production, a one-pot synthesis starting from 1,4-dichlorobutane offers a streamlined, safer, and more economical alternative. This guide provides the necessary technical data and procedural outlines to support researchers and professionals in the effective synthesis of this important compound.

References

Physical and chemical properties of 5-Chlorovaleric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Chlorovaleric Acid

Introduction

This compound, also known as 5-chloropentanoic acid, is a halogenated carboxylic acid with significant utility in organic synthesis and is a key intermediate in the production of various pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its bifunctional nature, possessing both a carboxylic acid and an alkyl chloride group, allows for a wide range of chemical transformations, making it a versatile building block for more complex molecules.[1][3] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its applications in research and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: General and Molecular Information
PropertyValueReference(s)
IUPAC Name5-chloropentanoic acid[4][5]
SynonymsThis compound, 5-Chloro-n-valeric acid[1][4][6]
CAS Number1119-46-6[1][4]
Molecular FormulaC₅H₉ClO₂[1][4][7]
Molecular Weight136.58 g/mol [1][7][8]
EC Number214-279-3[8][9]
Beilstein Registry No.1745183[8][9]
PubChem CID14244[1]
Table 2: Physical Properties
PropertyValueReference(s)
AppearanceColorless to light yellow clear liquid/oil[1][2][10]
Melting Point18 °C[1][8][10]
Boiling Point136 °C at 14 mmHg[10][11]
Density1.170 g/mL at 20 °C[1][8][10]
Refractive Indexn20/D 1.454[1][10][11]
Flash Point>110 °C (>230 °F)[10][12]
pKa4.0 (Predicted)[2][10]
SolubilitySoluble in Chloroform, DMSO, Ethyl Acetate.[10] Soluble in water.[13][10][13]

Synthesis and Experimental Protocols

This compound can be synthesized through several established pathways. The most common methods involve the hydrolysis of 5-chlorovaleronitrile, which itself is typically derived from 1,4-dichlorobutane (B89584).[3]

Synthesis from 1,4-Dichlorobutane

This industrially significant route involves a two-step, one-pot process starting from 1,4-dichlorobutane. The first step is a nucleophilic substitution to form 5-chlorovaleronitrile, followed by hydrolysis to yield this compound.[3][14]

Experimental Protocol:

  • Cyanidation: Charge a reactor with 1270 kg of 1,4-dichlorobutane and 16.5 kg of tetrabutylammonium (B224687) bromide (phase transfer catalyst).[14]

  • Heat the mixture to 80-85 °C with stirring.[14]

  • Slowly add 1060 kg of a 30% aqueous solution of sodium cyanide over 5 hours, maintaining the temperature at 80-85 °C.[14]

  • After the addition is complete, continue stirring at 80-85 °C for an additional hour.[14]

  • Cool the reaction mixture to 25 °C and transfer it to a separation tank. The lower organic phase contains the intermediate, 5-chlorovaleronitrile.[14]

  • Hydrolysis: Separate the organic phase and return it to the reactor. Add 1740 kg of 30% industrial hydrochloric acid.[14]

  • Heat the mixture to 55-70 °C with stirring for 5 hours.[14]

  • After the reaction, cool to 45 °C and add 110 kg of water to dissolve the solid ammonium (B1175870) chloride by-product.[14]

  • Separate the lower organic phase, which is a solution of this compound.[14]

G cluster_0 Step 1: Cyanidation cluster_1 Step 2: Hydrolysis A 1,4-Dichlorobutane D Reaction at 80-85°C A->D B Sodium Cyanide (aq) B->D C Phase Transfer Catalyst (Tetrabutylammonium Bromide) C->D E 5-Chlorovaleronitrile (Intermediate) D->E F 5-Chlorovaleronitrile E->F Proceeds to Hydrolysis H Reaction at 55-70°C F->H G Hydrochloric Acid (30%) G->H I This compound (Final Product) H->I

Synthesis of this compound from 1,4-Dichlorobutane.
Synthesis from 1-Bromo-3-chloropropane (B140262) and Diethyl Malonate

An alternative synthesis route avoids the use of highly toxic cyanides. This method proceeds through the formation of diethyl 2-(3-chloropropyl)malonate, followed by hydrolysis and decarboxylation.[15]

Experimental Protocol:

  • Alkylation: In a suitable solvent, stir a mixture of potassium carbonate powder, diethyl malonate, and 1-bromo-3-chloropropane at 30–80 °C for 5–30 hours.[15]

  • Cool the reaction mixture to room temperature and filter to recover the solid potassium salts.[15]

  • The filtrate is purified by reduced pressure distillation to yield diethyl 2-(3-chloropropyl)malonate.[15]

  • Hydrolysis & Decarboxylation: Reflux the diethyl 2-(3-chloropropyl)malonate in an acidic aqueous solution (e.g., H₂SO₄, HCl) for 5-30 hours.[15]

  • Cool the reaction solution to room temperature and allow the layers to separate. The product, this compound, is obtained as a colorless transparent liquid.[15]

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation A 1-Bromo-3-chloropropane D Reaction at 30-80°C A->D B Diethyl Malonate B->D C Potassium Carbonate C->D E Diethyl 2-(3-chloropropyl)malonate D->E F Diethyl 2-(3-chloropropyl)malonate E->F Proceeds to Hydrolysis H Reflux for 5-30h F->H G Acidic Aqueous Solution G->H I This compound H->I

Synthesis of this compound from Diethyl Malonate.

Chemical Reactivity and Applications

This compound is a bifunctional molecule, and its reactivity is characterized by the chemistry of both the carboxylic acid and the alkyl chloride groups.

  • Carboxylic Acid Reactions: The carboxyl group can undergo standard reactions such as esterification, conversion to amides, and reduction. A notable reaction is its conversion to the more reactive 5-chlorovaleryl chloride by treatment with reagents like thionyl chloride or oxalyl chloride.[14][15]

  • Alkyl Chloride Reactions: The chlorine atom at the 5-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is key to its role as a synthetic intermediate.[3]

Key Applications:

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the production of various active pharmaceutical ingredients (APIs), including the anti-thrombotic drugs cilostazol (B1669032) and apixaban.[1][15]

  • Agrochemicals: It is used in the formulation and synthesis of pesticides and herbicides.[1]

  • Polymer Chemistry: The compound is employed in the synthesis of specialized polymers.[1]

  • Research Applications: It is used to derivatize other molecules for analytical purposes, such as the synthesis of haptens for antibody production.[10][12]

G A This compound C Reaction at 20-100°C A->C B Thionyl Chloride (SOCl₂) B->C D 5-Chlorovaleryl Chloride C->D Acyl Chloride Formation E SO₂ + HCl (Byproducts) C->E

References

Structural Elucidation of 5-Chlorovaleric Acid: A Technical Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 5-chlorovaleric acid utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This document details the analysis of both proton (¹H) and carbon-13 (¹³C) NMR data and provides standardized experimental protocols for data acquisition.

Introduction to NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a small organic molecule like this compound, ¹H and ¹³C NMR are indispensable tools for confirming its chemical structure by identifying the connectivity of atoms and the chemical environment of each nucleus.

Chemical Structure of this compound

This compound, also known as 5-chloropentanoic acid, is an organochlorine compound with the chemical formula C₅H₉ClO₂.[1] Its structure consists of a five-carbon pentanoic acid chain with a chlorine atom attached to the terminal (C5) carbon.

Analysis of ¹H NMR Spectrum

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their relative numbers, and their neighboring protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and functional groups.

Table 1: ¹H NMR Data for this compound

Signal AssignmentChemical Shift (ppm)MultiplicityIntegration
Hₐ (C5-H)3.55Triplet2H
Hᵦ (C2-H)2.41Triplet2H
Hᵧ (C3-H & C4-H)1.83Multiplet4H
H₉ (COOH)11.78Singlet1H

Note: Data is compiled from publicly available spectra. Chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

The downfield shift of the protons on C5 (Hₐ) to 3.55 ppm is due to the deshielding effect of the electronegative chlorine atom. The protons on C2 (Hᵦ) are adjacent to the electron-withdrawing carboxylic acid group, resulting in a chemical shift of 2.41 ppm. The protons on the central methylene (B1212753) groups (C3 and C4, Hᵧ) are less affected by the functional groups and appear as an overlapping multiplet around 1.83 ppm. The acidic proton of the carboxylic acid (H₉) is highly deshielded and appears as a broad singlet at a significantly downfield shift of 11.78 ppm.

Analysis of ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal.

Table 2: ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (ppm)
C1 (COOH)179.5
C233.5
C321.5
C432.0
C544.5

Note: This data is based on typical chemical shift ranges and may include predicted values due to the limited availability of explicitly assigned public data. Actual values can vary based on experimental conditions.

The carbonyl carbon (C1) of the carboxylic acid is the most deshielded, appearing at approximately 179.5 ppm. The carbon atom bonded to the chlorine (C5) is also significantly deshielded and appears around 44.5 ppm. The remaining methylene carbons (C2, C3, and C4) appear in the aliphatic region of the spectrum.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Sample Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurities in the NMR spectrum.

  • Solvent: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is necessary to avoid a large solvent signal in the ¹H NMR spectrum and is used for the spectrometer's lock system.

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube. Ensure the tube is free from scratches or defects that can affect the magnetic field homogeneity.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently vortex the tube.

2. NMR Data Acquisition:

  • Spectrometer: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

3. Data Processing:

  • Fourier Transformation: The raw Free Induction Decay (FID) data is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

  • Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative ratio of protons.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation of this compound using NMR spectroscopy.

Structural_Elucidation_Workflow Workflow for NMR-based Structural Elucidation of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Elucidation Sample High-Purity this compound Dissolution Dissolution Sample->Dissolution Solvent Deuterated Solvent (CDCl3) Solvent->Dissolution NMR_Tube High-Quality NMR Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Homogenization Homogenization Dissolution->Homogenization Homogenization->NMR_Tube H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition FID_H1 1H FID Data H1_Acquisition->FID_H1 FID_C13 13C FID Data C13_Acquisition->FID_C13 FT_H1 Fourier Transform (1H) FID_H1->FT_H1 FT_C13 Fourier Transform (13C) FID_C13->FT_C13 Processing_H1 Phasing, Baseline Correction, Referencing (1H) FT_H1->Processing_H1 Processing_C13 Phasing, Baseline Correction, Referencing (13C) FT_C13->Processing_C13 Analysis_H1 Analyze 1H Spectrum (Chemical Shift, Multiplicity, Integration) Processing_H1->Analysis_H1 Analysis_C13 Analyze 13C Spectrum (Chemical Shift) Processing_C13->Analysis_C13 Structure_Proposal Propose Structure Analysis_H1->Structure_Proposal Analysis_C13->Structure_Proposal Structure_Confirmation Confirm Structure of this compound Structure_Proposal->Structure_Confirmation

NMR Structural Elucidation Workflow

Conclusion

NMR spectroscopy is a definitive technique for the structural elucidation of this compound. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. The detailed experimental protocols provided in this guide ensure the acquisition of high-quality data, which is fundamental for accurate structural analysis in research, development, and quality control settings.

References

An In-depth Technical Guide to the Reactivity of 5-Chlorovaleric Acid's Terminal Chlorine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorovaleric acid, a bifunctional organic compound, serves as a versatile building block in the synthesis of a wide array of chemical entities, including pharmaceuticals and agrochemicals.[1] Its value stems from the presence of two reactive functional groups: a carboxylic acid and a terminal alkyl chloride. This guide focuses on the reactivity of the terminal chlorine atom, providing a comprehensive overview of its susceptibility to nucleophilic substitution and its role in intramolecular cyclization reactions. This document synthesizes available data on reaction kinetics, presents detailed experimental protocols for key transformations, and offers visualizations of reaction pathways to facilitate a deeper understanding of the molecule's chemical behavior.

Introduction

This compound, also known as 5-chloropentanoic acid, is a colorless to light yellow liquid at room temperature.[2] Its structure, featuring a five-carbon chain with a terminal chlorine atom and a carboxylic acid group, makes it an ideal intermediate for introducing a C5 spacer into more complex molecules. The electrophilic nature of the carbon atom bonded to the terminal chlorine renders it susceptible to attack by a variety of nucleophiles, forming the basis for its extensive use in organic synthesis.[3] This guide will explore the key reactions involving the terminal chlorine: nucleophilic substitution and intramolecular cyclization.

Reactivity of the Terminal Chlorine: Nucleophilic Substitution

The primary mode of reaction involving the terminal chlorine of this compound is nucleophilic substitution.[3] This reaction follows a bimolecular nucleophilic substitution (S_N2) mechanism, where the rate of reaction is dependent on the concentration of both the this compound and the nucleophile.

General Mechanism

The S_N2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom bearing the chlorine, and the chloride ion is simultaneously displaced. This concerted mechanism results in an inversion of stereochemistry at the carbon center, although for the achiral this compound, this is not a practical consideration.

Diagram of the General S_N2 Reaction Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ substrate R-Cl TS [Nu---R---Cl]⁻ product Nu-R TS->product Fast leaving_group Cl⁻

Caption: General workflow of an S_N2 reaction.

Factors Influencing Reactivity

Several factors influence the rate and outcome of the nucleophilic substitution reaction:

  • Strength of the Nucleophile: Stronger nucleophiles lead to faster reaction rates. The nucleophilicity of a reagent is influenced by factors such as charge, basicity, polarizability, and the solvent used.

  • Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are generally preferred for S_N2 reactions as they solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile more available for reaction.

  • Temperature: Increasing the reaction temperature generally increases the rate of reaction by providing the molecules with sufficient energy to overcome the activation energy barrier.

Common Nucleophilic Substitution Reactions

The terminal chlorine of this compound can be displaced by a variety of nucleophiles to yield a range of derivatives. A summary of common reactions is provided in the table below.

NucleophileReagent ExampleProductTypical Yield (%)Reference
AzideSodium Azide (NaN₃)5-Azidovaleric acidNot specifiedGeneral knowledge
AmineAmmonia (NH₃), Primary/Secondary Amines5-Aminovaleric acid derivativesNot specified[3]
ThiolThiourea, Thiols (R-SH)5-Thiovaleric acid derivativesNot specified[3]
CyanideSodium Cyanide (NaCN)5-Cyanovaleric acidNot specifiedGeneral knowledge

Table 1: Common Nucleophilic Substitution Reactions of this compound.

Intramolecular Cyclization to form δ-Valerolactone

Under basic conditions, the carboxylate group of this compound can act as an intramolecular nucleophile, attacking the electrophilic C5 carbon and displacing the chloride ion to form a six-membered cyclic ester, δ-valerolactone.

Mechanism of Intramolecular Cyclization

The reaction proceeds in two main steps. First, a base deprotonates the carboxylic acid to form the carboxylate anion. This is followed by an intramolecular S_N2 attack of the carboxylate on the carbon bearing the chlorine atom.

Diagram of the Intramolecular Cyclization Mechanism

Intramolecular_Cyclization intermediate intermediate product product intermediate->product Intramolecular S_N2

Caption: Mechanism of δ-valerolactone formation.

The formation of five- and six-membered rings through intramolecular reactions is generally favored due to a combination of favorable enthalpic and entropic factors.

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving the terminal chlorine of this compound.

Synthesis of 5-Chlorovaleryl Chloride

This compound can be converted to the more reactive acyl chloride, 5-chlorovaleryl chloride, which is a versatile intermediate for the synthesis of amides and esters.

Procedure:

A patent describes a method where this compound is reacted with thionyl chloride. The reaction mixture is stirred at a temperature between 25-100°C. After the reaction is complete, the mixture is cooled to room temperature, and 5-chlorovaleryl chloride is obtained by reduced pressure rectification.[4]

Synthesis of δ-Valerolactone from this compound

The intramolecular cyclization of this compound to δ-valerolactone is typically carried out under basic conditions.

General Procedure:

While a specific detailed protocol for the cyclization of this compound was not found in the searched literature, a general approach would involve dissolving this compound in a suitable solvent and adding a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to facilitate the formation of the carboxylate. The reaction would then be heated to promote the intramolecular nucleophilic substitution. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Conclusion

The terminal chlorine of this compound is a key functional group that imparts significant reactivity to the molecule, making it a valuable precursor in organic synthesis. Its susceptibility to nucleophilic substitution by a wide range of nucleophiles allows for the straightforward introduction of diverse functionalities. Furthermore, the ability to undergo intramolecular cyclization to form δ-valerolactone provides access to an important class of cyclic esters. A thorough understanding of the factors governing these reactions, as outlined in this guide, is crucial for researchers and drug development professionals seeking to utilize this compound as a strategic building block in the design and synthesis of novel compounds. Further research into the specific kinetics of these reactions would provide valuable quantitative data to enable more precise control over reaction outcomes.

References

5-Chlorovaleric Acid: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorovaleric acid, a bifunctional organic compound, serves as a crucial building block in the synthesis of a diverse array of heterocyclic compounds. Its structure, featuring both a carboxylic acid and an alkyl chloride, allows for a variety of chemical transformations, making it a valuable precursor in medicinal chemistry and drug development. This guide provides a comprehensive overview of the synthetic routes to key nitrogen and oxygen-containing heterocycles starting from this compound, detailed experimental protocols, and an exploration of the biological activities of the resulting compounds, with a focus on their roles as modulators of critical signaling pathways.

Synthesis of Nitrogen-Containing Heterocycles: The Piperidin-2-one Scaffold

The piperidine (B6355638) ring is a ubiquitous motif in a vast number of pharmaceuticals and biologically active natural products. This compound provides a straightforward entry to the synthesis of piperidin-2-one (also known as δ-valerolactam), a key intermediate for the elaboration of more complex piperidine derivatives. The synthetic strategy involves a two-step sequence: nucleophilic substitution of the chloride with an amine, followed by intramolecular cyclization.

General Synthetic Workflow for Piperidin-2-ones

G A This compound B Nucleophilic Substitution A->B R-NH2 C 5-Aminovaleric Acid / N-Substituted-5-aminovaleric Acid B->C D Intramolecular Cyclization (Amidation) C->D Heat / Coupling Agent E Piperidin-2-one / N-Substituted Piperidin-2-one D->E

Caption: General workflow for the synthesis of piperidin-2-ones from this compound.

Experimental Protocols

1. Synthesis of Piperidin-2-one (δ-Valerolactam)

This protocol describes the synthesis of the parent piperidin-2-one via a 5-aminovaleric acid intermediate.

  • Step 1: Synthesis of 5-Aminovaleric Acid A solution of this compound in a suitable solvent is treated with an excess of aqueous ammonia. The reaction mixture is heated under pressure, leading to the nucleophilic substitution of the chlorine atom by the amino group.

  • Step 2: Cyclization to Piperidin-2-one The resulting 5-aminovaleric acid is heated to induce intramolecular amide formation and cyclization to yield piperidin-2-one. This process often involves the removal of water to drive the equilibrium towards the product.

ParameterValueReference
Step 1: Amination
ReactantsThis compound, Aqueous AmmoniaGeneral Knowledge
Temperature160 °CGeneral Knowledge
PressureHigh Pressure (sealed vessel)General Knowledge
Step 2: Cyclization
Reactant5-Aminovaleric Acid[1]
Temperature180-200 °C[1]
YieldHigh[1]

2. Synthesis of N-Aryl Piperidin-2-ones

This protocol outlines the synthesis of N-aryl substituted piperidin-2-ones, which are of interest in medicinal chemistry.

  • Step 1: Synthesis of N-Aryl-5-aminovaleric Acid this compound is reacted with a substituted aniline (B41778) in the presence of a base to neutralize the generated HCl.

  • Step 2: Intramolecular Cyclization The intermediate N-aryl-5-aminovaleric acid is cyclized using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), or by heating to promote dehydration.

ParameterValueReference
Step 1: Amination
ReactantsThis compound, Substituted Aniline, Base (e.g., Na2CO3)General Knowledge
SolventWater or organic solventGeneral Knowledge
Step 2: Cyclization
ReactantN-Aryl-5-aminovaleric AcidGeneral Knowledge
MethodHeating or use of a coupling agent (e.g., DCC)General Knowledge

Synthesis of Oxygen-Containing Heterocycles: The Tetrahydropyran-2-one Scaffold

Tetrahydropyran-2-one, also known as δ-valerolactone, is another important heterocyclic core that can be accessed from this compound. This synthesis proceeds through a 5-hydroxyvaleric acid intermediate. The tetrahydropyran (B127337) motif is present in numerous natural products and pharmaceuticals.

General Synthetic Workflow for Tetrahydropyran-2-one

G A This compound B Hydrolysis A->B Base (e.g., NaOH) C 5-Hydroxyvaleric Acid B->C D Intramolecular Cyclization (Lactonization) C->D Acid catalyst / Heat E Tetrahydropyran-2-one (δ-Valerolactone) D->E

Caption: General workflow for the synthesis of tetrahydropyran-2-one from this compound.

Experimental Protocol

1. Synthesis of Tetrahydropyran-2-one (δ-Valerolactone)

This protocol details the conversion of this compound to δ-valerolactone.

  • Step 1: Synthesis of 5-Hydroxyvaleric Acid this compound is hydrolyzed to 5-hydroxyvaleric acid by heating with a base, such as sodium hydroxide, followed by acidification.

  • Step 2: Lactonization to Tetrahydropyran-2-one The resulting 5-hydroxyvaleric acid is heated, often in the presence of an acid catalyst, to promote intramolecular esterification (lactonization) to form tetrahydropyran-2-one.

ParameterValueReference
Step 1: Hydrolysis
ReactantsThis compound, NaOHGeneral Knowledge
Followed byAcidification (e.g., HCl)General Knowledge
Step 2: Lactonization
Reactant5-Hydroxyvaleric Acid[2]
MethodHeating, often with an acid catalyst[2]
YieldGood to excellent[2]

Applications in Drug Development: Targeting Key Signaling Pathways

Heterocyclic compounds derived from this compound, particularly those containing piperidine and tetrahydropyran scaffolds, have shown significant promise as therapeutic agents by modulating the activity of crucial biological targets.

Piperidine Derivatives as CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a critical role in the entry of R5-tropic HIV-1 into host cells.[3][4] Piperidine-based compounds have been successfully developed as CCR5 antagonists, effectively blocking this viral entry pathway.[4][5]

CCR5 Signaling Pathway and Inhibition

G cluster_0 Host Cell Membrane CCR5 CCR5 Receptor Fusion Membrane Fusion & Viral Entry CCR5->Fusion NoEntry Viral Entry Blocked CCR5->NoEntry CD4 CD4 Receptor CD4->CCR5 2. Conformational Change HIV HIV-1 gp120 HIV->CCR5 3. Binds HIV->CD4 1. Binds Antagonist Piperidine-based CCR5 Antagonist Antagonist->CCR5 Blocks Binding

Caption: Mechanism of action of piperidine-based CCR5 antagonists in preventing HIV-1 entry.

By binding to the CCR5 receptor, these antagonists induce a conformational change that prevents the interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell receptor, thereby inhibiting viral fusion and entry.[3] This mechanism of action makes them a vital component of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.

Tetrahydropyran Derivatives as NK1 Receptor Antagonists

The Neurokinin-1 (NK1) receptor, another G protein-coupled receptor, is the primary receptor for the neuropeptide Substance P.[6][7] The activation of the NK1 receptor is implicated in various physiological processes, including emesis (nausea and vomiting), pain transmission, and inflammation.[8][9] Tetrahydropyran-containing molecules have been developed as potent and selective NK1 receptor antagonists.[3]

NK1 Receptor Signaling Pathway and Inhibition

G cluster_0 Neuronal Membrane NK1R NK1 Receptor Signaling Downstream Signaling (e.g., emesis, pain) NK1R->Signaling NoSignal Signaling Blocked NK1R->NoSignal SP Substance P SP->NK1R Binds Antagonist Tetrahydropyran-based NK1 Antagonist Antagonist->NK1R Competitively Binds

Caption: Mechanism of action of tetrahydropyran-based NK1 receptor antagonists.

These antagonists competitively block the binding of Substance P to the NK1 receptor, thereby inhibiting downstream signaling pathways that lead to emesis and pain perception.[8] This makes them highly effective in the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[6][8]

Conclusion

This compound is a readily available and versatile starting material for the synthesis of valuable heterocyclic scaffolds, including piperidin-2-ones and tetrahydropyran-2-ones. The synthetic routes are generally straightforward, involving nucleophilic substitution followed by intramolecular cyclization. The resulting heterocyclic compounds have demonstrated significant therapeutic potential, as exemplified by their successful development as CCR5 and NK1 receptor antagonists. This underscores the importance of this compound as a key precursor in modern drug discovery and development. Further exploration of the chemical space accessible from this precursor is likely to yield novel bioactive molecules with diverse therapeutic applications.

References

A Comprehensive Technical Guide to the Solubility of 5-Chlorovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-chlorovaleric acid in various common solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, drug delivery formulation, and various research contexts. This document outlines its known solubility profile, provides a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for these experimental procedures.

Introduction to this compound

This compound, also known as 5-chloropentanoic acid, is a halogenated carboxylic acid with the chemical formula C₅H₉ClO₂. Its structure, featuring a five-carbon chain with a terminal carboxylic acid group and a chlorine atom at the C-5 position, imparts it with a unique combination of polar and nonpolar characteristics. This bifunctionality makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. The carboxylic acid group allows for salt formation and esterification, while the chloro- group can participate in various nucleophilic substitution reactions.

Solubility Profile of this compound

It has been reported to be soluble in several organic solvents, including chloroform, dimethyl sulfoxide (B87167) (DMSO), and ethyl acetate[1][2][3]. Due to its polar carboxylic acid functional group, it is also expected to be soluble in polar solvents like alcohols[4].

There are conflicting reports regarding its solubility in water. Some sources describe it as "very soluble," while others have noted it as "insoluble." This discrepancy may be attributable to the concentration-dependent formation of an emulsion, as suggested by the reporting of a pH value for a 100 g/L emulsion in water[2]. At lower concentrations, it is likely to be soluble due to hydrogen bonding between the carboxylic acid group and water molecules.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventChemical FormulaTypeQualitative Solubility
WaterH₂OPolar ProticSoluble (potential for emulsion at high concentrations)
MethanolCH₃OHPolar ProticExpected to be Soluble
EthanolC₂H₅OHPolar ProticExpected to be Soluble
ChloroformCHCl₃NonpolarSoluble[1][2][3]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSoluble[1][2][3]
Ethyl AcetateCH₃COOC₂H₅Polar AproticSoluble[1][2][3]
Acetone(CH₃)₂COPolar AproticExpected to be Soluble
DichloromethaneCH₂Cl₂NonpolarExpected to be Soluble

Note: "Expected to be Soluble" is based on the chemical principle of "like dissolves like" and the known solubility in solvents with similar properties.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The following gravimetric method is a robust and widely applicable technique for determining the solubility of a solid or liquid compound in a given solvent.

Principle

This method involves preparing a saturated solution of this compound in the solvent of interest at a constant temperature. A known volume of the saturated supernatant is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From this, the solubility can be calculated and expressed in units such as g/100 mL or mg/mL.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath or incubator

  • Vials or flasks with airtight seals

  • Volumetric pipettes

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Pre-weighed evaporation dishes or beakers

  • Drying oven

  • Desiccator

  • Vortex mixer or magnetic stirrer

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial or flask containing a known volume of the chosen solvent. An excess is ensured when undissolved solute remains visible after equilibration.

    • Seal the container tightly to prevent solvent evaporation.

    • Place the container in a constant temperature water bath or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period to reach equilibrium. The time required for equilibration should be determined empirically, but a minimum of 24 hours is recommended, with intermittent shaking.

  • Sample Collection:

    • After the equilibration period, allow the undissolved solute to settle to the bottom of the container.

    • Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette. To avoid disturbing the sediment, it is advisable to use a syringe fitted with a filter to draw the sample. This ensures that no solid particles are transferred.

  • Gravimetric Analysis:

    • Transfer the collected supernatant to a pre-weighed, clean, and dry evaporation dish.

    • Record the exact mass of the evaporation dish with the solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its boiling point of 231°C is recommended, for instance, 60-80°C under vacuum for efficient and gentle drying).

    • Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute on the analytical balance.

    • Repeat the drying and weighing steps until a constant mass is achieved (i.e., the difference between consecutive weighings is negligible).

Data Calculation
  • Mass of Solute (m_solute):

    • m_solute = (Mass of dish + dried solute) - (Mass of empty dish)

  • Volume of Supernatant (V_supernatant):

    • The volume of the supernatant collected with the volumetric pipette (e.g., 5.00 mL).

  • Solubility Calculation:

    • Solubility ( g/100 mL) = (m_solute / V_supernatant) * 100

    • Solubility (mg/mL) = m_solute / V_supernatant

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key logical steps in the experimental determination of this compound solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Seal container and place in constant temperature bath prep1->prep2 prep3 Agitate for 24h to reach equilibrium prep2->prep3 samp1 Allow undissolved solute to settle prep3->samp1 samp2 Withdraw a known volume of clear supernatant using a filtered syringe samp1->samp2 analysis1 Transfer supernatant to a pre-weighed evaporation dish samp2->analysis1 analysis2 Evaporate solvent in a drying oven analysis1->analysis2 analysis3 Cool in desiccator and weigh analysis2->analysis3 analysis4 Repeat drying and weighing until constant mass analysis3->analysis4 calc1 Calculate mass of the solute analysis4->calc1 calc2 Calculate solubility (e.g., in g/100 mL) calc1->calc2

Fig. 1: Experimental workflow for determining the solubility of this compound.

logical_relationship compound This compound structure Chemical Structure (Carboxylic Acid + Alkyl Halide) compound->structure properties Physicochemical Properties structure->properties solubility Solubility Profile properties->solubility application Applications (e.g., Drug Development) solubility->application

Fig. 2: Logical relationship between the structure, properties, and applications of this compound.

Conclusion

While quantitative data on the solubility of this compound is sparse, its chemical structure provides a strong indication of its likely behavior in various solvents. It is anticipated to be soluble in a range of polar and nonpolar organic solvents, with concentration-dependent solubility in water. For researchers and drug development professionals requiring precise solubility data, the detailed gravimetric experimental protocol provided in this guide offers a reliable method for its determination. The logical workflows presented visually further clarify the experimental process and the interconnectedness of the compound's fundamental properties and its practical applications. Accurate determination of solubility is a cornerstone for the successful utilization of this compound in any scientific or industrial setting.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 5-Chlorovaleric Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorovaleric acid, a bifunctional organic compound, serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates.[1] Its dual reactivity, stemming from the carboxylic acid group and the terminal chlorine atom, allows for its incorporation into complex molecular architectures through reactions such as acylation, alkylation, and cyclization.[2] This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the synthesis of key pharmaceutical intermediates.

I. Synthesis of Key Reagents from this compound

A primary application of this compound in pharmaceutical synthesis is its conversion to the more reactive acyl chloride, 5-chlorovaleryl chloride. This intermediate is then readily used in acylation reactions.

A. Synthesis of 5-Chlorovaleryl Chloride

The conversion of this compound to 5-chlorovaleryl chloride is a standard laboratory procedure, most commonly achieved by reaction with thionyl chloride (SOCl₂).

Table 1: Reaction Conditions for the Synthesis of 5-Chlorovaleryl Chloride from this compound

Reagent Ratio (Acid:SOCl₂)Temperature (°C)Reaction Time (h)Yield (%)Reference
1:1.1601096[3]
1:1.1100596[3]
Not specified20-3018High (part of multi-step)[4]

Experimental Protocol: Synthesis of 5-Chlorovaleryl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (0.1 mol).

  • Slowly add thionyl chloride (0.11 mol) to the flask.

  • Heat the mixture to 60°C and maintain with stirring for 10 hours.[3] Alternatively, the reaction can be heated to 100°C for 5 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Set up a distillation apparatus and perform distillation under reduced pressure to remove unreacted thionyl chloride.

  • Collect the 5-chlorovaleryl chloride product, which has a boiling point of 75-76°C at 0.095 MPa.[3]

Safety Note: This reaction should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and reacts with moisture to release toxic gases.

Diagram 1: Synthesis of 5-Chlorovaleryl Chloride

G 5-Chlorovaleric_acid This compound Reaction Heating (60-100°C) 5-Chlorovaleric_acid->Reaction Thionyl_chloride SOCl₂ Thionyl_chloride->Reaction 5-Chlorovaleryl_chloride 5-Chlorovaleryl Chloride Reaction->5-Chlorovaleryl_chloride

Caption: Synthesis of 5-chlorovaleryl chloride from this compound.

II. Application in the Synthesis of Antiepileptic Drug Intermediates

While direct use of this compound in the synthesis of the antiepileptic drug Levetiracetam is not the most common route, related chlorinated acyl chlorides are key. The synthesis of Levetiracetam often involves the condensation of (S)-2-aminobutyramide hydrochloride with 4-chlorobutyryl chloride. The principles of this acylation and subsequent cyclization are analogous to reactions that could involve 5-chlorovaleryl chloride for the synthesis of homologous structures.

III. Application in the Synthesis of Antidepressant Drug Intermediates

A. Trazodone Intermediates

The synthesis of the antidepressant Trazodone involves the alkylation of an appropriate piperazine (B1678402) derivative. While some syntheses utilize 1-bromo-3-chloropropane, the underlying principle of N-alkylation is a key application for this compound derivatives.[5]

Diagram 2: General N-Alkylation for Trazodone Synthesis

G Arylpiperazine Arylpiperazine Derivative Alkylation N-Alkylation Arylpiperazine->Alkylation Alkylating_agent 1-Bromo-3-chloropropane (or similar C3 unit) Alkylating_agent->Alkylation Trazodone_intermediate Trazodone Intermediate Alkylation->Trazodone_intermediate Trazodone Trazodone Trazodone_intermediate->Trazodone Further Steps

Caption: N-alkylation step in the synthesis of Trazodone.

IV. Application in the Synthesis of Antipsychotic Drug Intermediates

A. Quetiapine Intermediates

The synthesis of the antipsychotic drug Quetiapine involves the reaction of dibenzo[b,f][6][7]thiazepin-11(10H)-one with an appropriate piperazine derivative.[8] While this compound is not directly a starting material in the depicted core synthesis, the functionalization of piperazine rings via alkylation is a key concept where this compound or its derivatives could be employed to create novel analogues.

Diagram 3: General Workflow for Quetiapine Synthesis

G Dibenzothiazepinone Dibenzo[b,f][1,4]thiazepin-11(10H)-one Condensation Condensation Dibenzothiazepinone->Condensation Piperazinylethoxyethanol Piperazinylethoxyethanol Piperazinylethoxyethanol->Condensation Quetiapine Quetiapine Condensation->Quetiapine

Caption: Convergent synthesis approach for Quetiapine.

V. This compound as a Linker in Bioconjugation

The bifunctional nature of this compound makes it a suitable candidate for use as a linker in the development of antibody-drug conjugates (ADCs) or other bioconjugates. The carboxylic acid can be activated to form an amide bond with a payload molecule, while the terminal chloride can undergo nucleophilic substitution to attach to a targeting moiety, often through a thiol linkage.

Experimental Protocol: General N-Alkylation of an Amine

This protocol describes a general method for the alkylation of an amine using an alkyl halide, a reaction type for which this compound derivatives are suited.

Materials:

  • Amine substrate

  • Alkyl halide (e.g., a derivative of this compound)

  • Base (e.g., K₂CO₃, Et₃N)

  • Anhydrous solvent (e.g., DMF, ACN)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the amine substrate (1 mmol) and base (1.2 mmol) in the anhydrous solvent (10 mL).

  • Add the alkyl halide (1.1 mmol) to the solution.

  • Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to obtain the N-alkylated product.

G 5CVA This compound Amide_Bond Amide Bond Formation 5CVA->Amide_Bond Payload Payload Molecule (e.g., Drug) Payload->Amide_Bond Targeting_Moiety Targeting Moiety (e.g., Antibody) SN2_Reaction Nucleophilic Substitution (SN2) Targeting_Moiety->SN2_Reaction Intermediate Payload-Linker Intermediate Amide_Bond->Intermediate ADC Antibody-Drug Conjugate SN2_Reaction->ADC Intermediate->SN2_Reaction

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-Chlorovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorovaleric acid is a versatile bifunctional molecule widely employed as a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive compounds.[1] Its linear five-carbon chain, terminating in a carboxylic acid and a primary alkyl chloride, allows for a variety of chemical transformations. The chlorine atom at the 5-position serves as a reactive site for nucleophilic substitution, enabling the introduction of diverse functional groups, while the carboxylic acid moiety can be engaged in standard coupling reactions.[1] This document provides detailed protocols for several common nucleophilic substitution reactions of this compound, presenting quantitative data where available and outlining the general principles for these transformations.

The primary alkyl chloride of this compound is susceptible to nucleophilic attack, with the reaction typically proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a backside attack of the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of configuration if the carbon were chiral. The rate of the SN2 reaction is influenced by several factors, including the strength of the nucleophile, the reaction temperature, and the solvent.[2][3][4] Polar aprotic solvents, such as DMF and DMSO, are often employed to accelerate these reactions.[3][4]

General Experimental Workflow

The following diagram illustrates a general workflow for a typical nucleophilic substitution reaction with this compound, followed by workup and purification.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A This compound E Reaction Mixture A->E B Nucleophile (e.g., R-NH2, R-O-, CN-, N3-, R-S-) B->E C Solvent (e.g., DMF, DMSO, Acetonitrile) C->E D Base (optional) (e.g., K2CO3, Et3N) D->E F Quenching (e.g., with water or acid) E->F G Extraction (e.g., with Ethyl Acetate) F->G H Washing (e.g., with brine) G->H I Drying (e.g., over Na2SO4) H->I J Solvent Removal (Rotary Evaporation) I->J K Purification (e.g., Recrystallization, Column Chromatography) J->K L Pure Product K->L G cluster_products Products This compound This compound 5-Azidovaleric Acid 5-Azidovaleric Acid This compound->5-Azidovaleric Acid + N3- 5-Hydroxyvaleric Acid 5-Hydroxyvaleric Acid This compound->5-Hydroxyvaleric Acid + OH- 5-Cyanovaleric Acid 5-Cyanovaleric Acid This compound->5-Cyanovaleric Acid + CN- 5-Alkoxyvaleric Acid 5-Alkoxyvaleric Acid This compound->5-Alkoxyvaleric Acid + RO- N-Substituted\n5-Aminovaleric Acid N-Substituted 5-Aminovaleric Acid This compound->N-Substituted\n5-Aminovaleric Acid + R2NH

References

Application of 5-Chlorovaleric Acid in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 5-chlorovaleric acid in polymer chemistry, with a focus on its use in synthesizing functional polymers for biomedical applications, particularly in drug delivery. Detailed experimental protocols, quantitative data, and visualizations are provided to guide researchers in this field.

Introduction: The Versatility of a Chloro-Functionalized Monomer

This compound, and its more reactive derivative 5-chlorovaleryl chloride, are valuable building blocks in polymer chemistry.[1] The presence of a terminal chlorine atom on a five-carbon backbone offers a unique combination of properties. The carboxylic acid or acyl chloride group enables polymerization through step-growth mechanisms like polycondensation to form polyesters and polyamides.[2][3] The chloro- group, on the other hand, serves as a reactive handle for post-polymerization modification, allowing for the introduction of a wide array of functional groups through nucleophilic substitution or "click" chemistry. This dual functionality makes this compound an attractive monomer for the design of advanced, functional polymers with tailored properties for specific applications, including drug delivery, tissue engineering, and smart materials.[4][5]

Polymer Synthesis Methodologies

Polymers from this compound can be synthesized through two primary routes: polycondensation of the linear monomer and ring-opening polymerization of its corresponding lactone.

Polycondensation Reactions

Polycondensation is a step-growth polymerization process where monomers react to form a polymer with the concurrent elimination of a small molecule, such as water or hydrogen chloride.[6] this compound can be directly polycondensed with diols to form polyesters, though the reaction typically requires high temperatures and catalysts. A more common and efficient approach involves the use of its more reactive derivative, 5-chlorovaleryl chloride, which readily reacts with diols and diamines at lower temperatures to yield polyesters and polyamides, respectively.[7]

This protocol describes a general procedure for the low-temperature solution polycondensation of 5-chlorovaleryl chloride with a diamine to synthesize a chloro-functionalized polyamide.

Materials:

  • 5-Chlorovaleryl chloride

  • Diamine (e.g., hexamethylenediamine)

  • Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

  • Anhydrous lithium chloride (optional, to improve polymer solubility)

  • Triethylamine or pyridine (B92270) (as an acid scavenger)

  • Methanol (B129727) (for polymer precipitation)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Diamine Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine (1.0 equivalent) in anhydrous DMAc. If needed, add anhydrous lithium chloride (5-10 wt% of the solvent) to maintain the solubility of the resulting polymer.

  • Cooling: Cool the stirred diamine solution to 0°C using an ice-water bath.

  • Acid Chloride Addition: Dissolve 5-chlorovaleryl chloride (1.0 equivalent) in a minimal amount of anhydrous DMAc in a dropping funnel. Add the 5-chlorovaleryl chloride solution dropwise to the cooled diamine solution over 30-60 minutes under a nitrogen atmosphere.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-24 hours. The progress of the polymerization is indicated by a significant increase in the viscosity of the solution.

  • Polymer Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into a vigorously stirred excess of methanol.

  • Washing: Collect the precipitated polymer by filtration and wash it thoroughly with methanol and then with water to remove unreacted monomers, oligomers, and salts.

  • Drying: Dry the purified polymer under vacuum at 40-60°C until a constant weight is achieved.

Workflow for Polyamide Synthesis:

G cluster_prep Preparation cluster_reaction Polycondensation cluster_purification Purification Diamine Diamine Solution (in anhydrous DMAc) Mixing Mixing at 0°C (Dropwise Addition) Diamine->Mixing AcidChloride 5-Chlorovaleryl Chloride Solution AcidChloride->Mixing Polymerization Stirring at RT (4-24h) Mixing->Polymerization Increase Viscosity Precipitation Precipitation (in Methanol) Polymerization->Precipitation Washing Washing (Methanol/Water) Precipitation->Washing Drying Drying (Vacuum Oven) Washing->Drying Polyamide Polyamide Drying->Polyamide Final Product G Start Polymer with Pendant -Cl Groups Azide Azide Functionalization (e.g., NaN3) Start->Azide Nucleophilic Substitution Click CuAAC 'Click' Reaction Azide->Click End Targeted Polymer Nanoparticle Click->End Ligand Targeting Ligand (with alkyne group) Ligand->Click G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NP Functionalized Nanoparticle Receptor Cell Surface Receptor (RTK) NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis PI3K PI3K Receptor->PI3K Activation Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease DrugRelease->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

References

5-Chlorovaleric Acid: A Versatile Linker for Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chlorovaleric acid is a bifunctional linker that offers a simple and effective means of covalently connecting biomolecules. Its structure, featuring a terminal carboxylic acid and a terminal alkyl chloride, allows for sequential or orthogonal conjugation strategies. The five-carbon chain provides a short, flexible spacer, which can be advantageous in applications where precise distance control between conjugated moieties is desired. This document provides detailed protocols for the use of this compound as a linker in bioconjugation, focusing on two primary strategies: amide bond formation via the carboxylic acid group and alkylation via the chloro group.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation protocols. The following table summarizes key properties of this linker.[1][2][3][4]

PropertyValueReference
Synonyms 5-Chloropentanoic acid[4]
CAS Number 1119-46-6
Molecular Formula C₅H₉ClO₂[2]
Molecular Weight 136.58 g/mol [2]
Appearance Colorless to light yellow clear liquid[3]
Melting Point 18 °C[3]
Density 1.170 g/mL at 20 °C[3]
Solubility Soluble in water and polar organic solvents
pKa ~4.8
Storage 2-8°C

Bioconjugation Strategies

This compound can be employed as a linker through two primary reaction mechanisms, enabling the conjugation of a wide range of biomolecules, including proteins, peptides, and small molecule drugs.

Strategy 1: Amide Bond Formation via the Carboxylic Acid Group

This strategy involves the activation of the carboxylic acid moiety of this compound to form a reactive ester, which then readily couples with primary amines, such as the ε-amino group of lysine (B10760008) residues on a protein surface. The most common and efficient method for this activation is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6] This two-step process minimizes protein cross-linking.[6]

Amide_Bond_Formation cluster_activation Activation Step cluster_conjugation Conjugation Step CVA 5-Chlorovaleric Acid (-COOH) EDC_NHS EDC / NHS CVA->EDC_NHS Activation Buffer (MES, pH 6.0) Activated_CVA NHS-activated This compound EDC_NHS->Activated_CVA Protein Protein (-NH2) Activated_CVA->Protein Coupling Buffer (PBS, pH 7.2-8.0) Conjugate Protein-Linker Conjugate Protein->Conjugate Alkylation_Reaction cluster_alkylation Alkylation Step Linker_Cl Molecule-Linker-Cl Protein_SH Protein (-SH) Linker_Cl->Protein_SH pH 7.5-8.5 Conjugate Molecule-Linker-S-Protein Protein_SH->Conjugate Bioconjugation_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis Select_Linker Select Linker: This compound Select_Strategy Select Strategy: Amide vs. Alkylation Select_Linker->Select_Strategy Activation Linker Activation (if applicable) Select_Strategy->Activation Conjugation Bioconjugation Reaction Activation->Conjugation Purification Purification of Conjugate Conjugation->Purification Characterization Physicochemical Characterization (MS, HPLC) Purification->Characterization Functional_Assay Functional Activity Assay Characterization->Functional_Assay

References

Application Notes: Step-by-Step Synthesis of Amides from 5-Chlorovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry and drug development.[1][2] Amides are key structural motifs in countless pharmaceuticals, natural products, and polymers.[3] This document provides detailed protocols for the synthesis of N-substituted amides starting from 5-Chlorovaleric acid. Two robust and widely applicable methods are presented: the activation of the carboxylic acid to an acyl chloride intermediate and the direct one-pot synthesis using a carbodiimide (B86325) coupling agent. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of novel amide derivatives.

General Reaction Schemes

The synthesis of amides from this compound can be efficiently achieved via two primary pathways:

  • Method A: Acyl Chloride Formation followed by Amination. This is a classic and highly effective two-step process where the carboxylic acid is first activated with a chlorinating agent before reaction with the amine.[4][5]

  • Method B: Direct Amide Coupling. This one-pot method utilizes a coupling agent to facilitate the direct condensation of the carboxylic acid and the amine, often under milder conditions.[2][6]

Experimental Protocols & Data

Method A: Synthesis via Acyl Chloride Intermediate

This method involves the conversion of this compound to the more reactive 5-chlorovaleroyl chloride, which then readily reacts with a primary or secondary amine to form the desired amide.[4] The Schotten-Baumann reaction conditions are often employed for the final amidation step.[4][]

Step 1: Activation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, approx. 0.5 M) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).[8]

  • Cool the mixture to 0 °C in an ice bath.

  • Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise to the solution over 10-15 minutes.[4][8]

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. Gas evolution should be observed.

  • The solvent and excess chlorinating agent are carefully removed under reduced pressure to yield the crude 5-chlorovaleroyl chloride.[8] This intermediate is typically used in the next step without further purification.

Step 2: Amide Coupling

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a suitable base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.[8]

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude 5-chlorovaleroyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).[8]

  • Upon completion, wash the reaction mixture sequentially with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired amide.

Method B: Direct Synthesis using EDC Coupling Agent

This protocol describes a one-pot synthesis using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) as the coupling agent.[6] Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included to improve efficiency and minimize side reactions such as racemization in chiral substrates.[6]

  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), HOBt (0.2 eq), and DIPEA (2.0 eq) in an anhydrous solvent such as DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirring solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical reaction parameters and expected yields for the synthesis of two representative amides from this compound using the protocols described above.

Amine SubstrateMethodBaseSolventTime (h)Temp (°C)Typical Yield (%)
BenzylamineMethod ATEADCM40 to RT85 - 95
BenzylamineMethod BDIPEADCM160 to RT80 - 90
MorpholineMethod ATEADCM40 to RT90 - 98
MorpholineMethod BDIPEADCM160 to RT85 - 95

Visualized Experimental Workflow

The diagram below illustrates the two distinct synthetic pathways for converting this compound into a target amide.

Synthesis_Workflow cluster_A Method A: Acyl Chloride Pathway cluster_B Method B: Direct Coupling Pathway Start_Acid This compound Activation Step 1: Activation (SOCl₂ or (COCl)₂) Catalytic DMF, DCM Start_Acid->Activation Anhydrous Conditions Coupling One-Pot Reaction (EDC, HOBt, DIPEA) DCM or DMF Start_Acid->Coupling Start_Amine Amine (R1R2NH) Start_Amine->Coupling Product Target Amide Start_Amine->Product Intermediate 5-Chlorovaleroyl Chloride (Crude Intermediate) Activation->Intermediate Intermediate->Product Step 2: Coupling Base (TEA), DCM Coupling->Product

Caption: General workflow for the synthesis of amides from this compound.

References

Application Notes and Protocols: Derivatization of L-hydroxyproline with 5-Chlorovaleric Acid for Hapten Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of a hapten by derivatizing L-hydroxyproline with 5-chlorovaleric acid. This process, a crucial step in the development of immunoassays, involves the N-alkylation of the secondary amine in the pyrrolidine (B122466) ring of L-hydroxyproline. The resulting molecule, N-(4-carboxybutyl)-L-hydroxyproline, serves as a hapten. By conjugating this hapten to a carrier protein, it can be used to elicit an antibody response, enabling the development of sensitive and specific immunoassays for the detection of L-hydroxyproline or its derivatives. Such assays are valuable in various fields, including food safety, clinical diagnostics, and pharmaceutical research.

Principle of the Reaction

The synthesis involves a nucleophilic substitution reaction where the secondary amine of L-hydroxyproline acts as a nucleophile, attacking the electrophilic carbon atom of this compound that is bonded to the chlorine atom. The reaction is typically carried out in a basic solution to deprotonate the amine, thereby increasing its nucleophilicity. The carboxyl groups of both reactants are also deprotonated under these conditions. Subsequent acidification allows for the isolation of the final product.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
L-hydroxyproline≥99%Sigma-Aldrich
This compound≥98%Alfa Aesar
Sodium bicarbonate (NaHCO₃)ACS gradeFisher Scientific
Hydrochloric acid (HCl), 1MACS gradeVWR
Dichloromethane (B109758) (DCM)HPLC gradeMerck
Anhydrous sodium sulfate (B86663) (Na₂SO₄)ACS gradeSigma-Aldrich
Deuterium oxide (D₂O) for NMR99.9 atom % DCambridge Isotope Laboratories
Protocol 1: Synthesis of N-(4-carboxybutyl)-L-hydroxyproline
  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve L-hydroxyproline (1.31 g, 10 mmol) in 20 mL of a 1 M aqueous solution of sodium bicarbonate. Stir the solution at room temperature until the L-hydroxyproline is completely dissolved.

  • Addition of Alkylating Agent: To the stirred solution, add this compound (1.37 g, 10 mmol).

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 24 hours with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of n-butanol:acetic acid:water (4:1:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of 1 M HCl. A white precipitate may form upon acidification.

  • Extraction: Extract the product from the aqueous solution with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification of N-(4-carboxybutyl)-L-hydroxyproline
  • Column Chromatography: Purify the crude product by silica (B1680970) gel column chromatography.

  • Elution: Elute the column with a gradient of methanol (B129727) in dichloromethane (e.g., starting from 1% and gradually increasing to 10% methanol).

  • Fraction Collection: Collect the fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to obtain the purified N-(4-carboxybutyl)-L-hydroxyproline as a white solid.

Data Presentation

Table 1: Representative Quantitative Data for Hapten Synthesis

ParameterValueNotes
Yield (%) 60-70%Based on L-hydroxyproline as the limiting reagent. Yields may vary depending on reaction conditions and purification efficiency.
Purity (%) >95%Determined by High-Performance Liquid Chromatography (HPLC).
Molecular Weight ( g/mol ) 231.25Calculated
¹H NMR (D₂O, 400 MHz) δ (ppm) 4.35 (t, 1H), 4.10 (m, 1H), 3.50-3.70 (m, 2H), 3.20-3.40 (m, 2H), 2.40 (t, 2H), 2.10-2.30 (m, 2H), 1.60-1.80 (m, 2H)Representative chemical shifts. Actual spectra should be acquired for confirmation.
¹³C NMR (D₂O, 100 MHz) δ (ppm) 178.5, 175.0, 70.5, 68.0, 55.0, 52.0, 35.0, 28.0, 22.0Representative chemical shifts. Actual spectra should be acquired for confirmation.
Mass Spectrometry (ESI-MS) m/z 232.11 [M+H]⁺Expected mass for the protonated molecule.

Note: The data presented in this table are representative and should be confirmed by experimental analysis.

Mandatory Visualizations

Chemical Reaction Scheme

Caption: Chemical reaction for the synthesis of the hapten.

Experimental Workflow

cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification cluster_analysis Analysis A Dissolve L-hydroxyproline in NaHCO₃ solution B Add this compound A->B C Heat reaction mixture at 80°C for 24h B->C D Cool and acidify with 1M HCl C->D E Extract with Dichloromethane D->E F Dry and Concentrate E->F G Silica Gel Column Chromatography F->G H Elute and Collect Fractions G->H I Evaporate Solvent H->I J Characterize by NMR, Mass Spectrometry, and HPLC I->J

Caption: Experimental workflow for hapten synthesis and purification.

Conclusion

The protocol described provides a robust method for the synthesis of N-(4-carboxybutyl)-L-hydroxyproline, a key hapten for the development of immunoassays. The successful synthesis and purification of this hapten are critical first steps in the generation of specific antibodies and the subsequent establishment of a reliable analytical method. Researchers are encouraged to optimize the reaction and purification conditions to suit their specific laboratory settings and purity requirements.

Application Notes: 5-Chlorovaleric Acid as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chlorovaleric acid, and its more reactive derivative 5-chlorovaleryl chloride, are pivotal intermediates in the synthesis of a variety of agrochemicals, particularly within the pyrazole (B372694) class of herbicides.[1] The presence of both a carboxylic acid (or acyl chloride) and a terminal chloro- group allows for versatile chemical modifications, making it a valuable building block for complex heterocyclic structures with potent herbicidal activity. These compounds are known to be effective against a wide range of weeds, including those resistant to other common herbicides.[2]

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of agrochemicals, with a specific focus on the synthesis of the herbicide Pyraclonil (B1679897).

Application in Pyraclonil Synthesis

Pyraclonil is a protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicide effective for paddy field weed control.[2] The synthesis of Pyraclonil utilizes 5-chlorovaleryl chloride as a key starting material to construct the tetrahydro-pyrazolo[1,5-a]pyridine ring system, which is crucial for its herbicidal efficacy.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1119-46-6
Molecular Formula C₅H₉ClO₂
Molecular Weight 136.58 g/mol
Appearance Colorless to light yellow clear liquid[1]
Melting Point 18 °C
Density 1.170 g/mL at 20 °C
Assay ≥98.0% (GC)

Synthesis Pathway of Pyraclonil Intermediate

The initial step in the synthesis of the core structure of Pyraclonil involves the formation of a key intermediate, 1,1,7-trichloro-1-hepten-3-one, from 5-chlorovaleryl chloride. This is followed by cyclization and subsequent modifications to yield the final herbicidal compound.

Pyraclonil_Synthesis_Pathway cluster_0 Synthesis of 5-Chlorovaleryl Chloride cluster_1 Synthesis of Pyraclonil Intermediate cluster_2 Final Steps to Pyraclonil 5_Chlorovaleric_Acid This compound 5_Chlorovaleryl_Chloride 5-Chlorovaleryl Chloride 5_Chlorovaleric_Acid->5_Chlorovaleryl_Chloride Reaction with SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->5_Chlorovaleryl_Chloride Trichloroheptenone 1,1,7-Trichloro-1-hepten-3-one 5_Chlorovaleryl_Chloride->Trichloroheptenone Friedel-Crafts Acylation Vinylidene_Chloride Vinylidene Chloride Vinylidene_Chloride->Trichloroheptenone Aluminum_Chloride Aluminum Chloride (AlCl₃) Aluminum_Chloride->Trichloroheptenone Intermediate_Cyclization Cyclization & Further Reactions Trichloroheptenone->Intermediate_Cyclization Pyraclonil Pyraclonil Intermediate_Cyclization->Pyraclonil Experimental_Workflow cluster_prep Protocol 1: 5-Chlorovaleryl Chloride Synthesis cluster_synthesis Protocol 2: Trichloroheptenone Synthesis P1_Start Start: Mix this compound and Thionyl Chloride P1_React Heat at 60°C for 10h P1_Start->P1_React P1_Purify Reduced Pressure Rectification P1_React->P1_Purify P1_Product Collect 5-Chlorovaleryl Chloride P1_Purify->P1_Product P2_Start Start: Prepare AlCl₃ in Dichloromethane P2_Add1 Add 5-Chlorovaleryl Chloride P2_Start->P2_Add1 P2_Stir Stir for 1h P2_Add1->P2_Stir P2_Add2 Add Vinylidene Chloride Solution P2_Stir->P2_Add2 P2_Quench Quench with Water (Ice Bath) P2_Add2->P2_Quench P2_Filter Filter through Diatomite P2_Quench->P2_Filter P2_Workup Wash, Dry, and Concentrate P2_Filter->P2_Workup P2_Distill Distill on Rotary Evaporator P2_Workup->P2_Distill P2_Product Obtain 1,1,7-Trichloro-1-hepten-3-one P2_Distill->P2_Product

References

Application Note: GC-FID Method for the Analysis of 5-Chlorovaleric Acid and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorovaleric acid is a versatile bifunctional molecule used as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The purity of this compound is critical as impurities can impact the safety and efficacy of the final products. This application note details a robust Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantitative analysis of this compound and its potential process-related and degradation impurities.

Due to the low volatility and polar nature of carboxylic acids, a derivatization step is necessary to convert the analytes into more volatile esters suitable for GC analysis. This protocol employs a simple and efficient methylation reaction to form the corresponding methyl esters.

Potential Impurities

Impurities in this compound can originate from starting materials, byproducts of the synthesis process, or degradation. Common synthetic routes include the hydrolysis of 5-chlorovaleronitrile, which itself is often synthesized from 1,4-dichlorobutane. Based on these pathways and degradation products of related compounds, the following potential impurities are considered in this method:

  • This compound (Analyte)

  • 4-Pentenoic acid (Process-related impurity)

  • 4-Chlorovaleric acid (Isomeric impurity)

  • 5-Chlorohexanoic acid (Homologous impurity)

  • 4-Methyl-5-chlorovaleric acid (Process-related impurity)

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Reference standards for potential impurities (if available)

  • Methanol (B129727) (ACS grade or higher), anhydrous

  • Dichloromethane (DCM, GC grade)

  • 3-Methoxypyridine

  • Hydrochloric acid (for derivatization catalyst, if needed)

  • Sodium sulfate, anhydrous

  • Sample vials (2 mL) with PTFE-lined caps

Instrumentation and Chromatographic Conditions
  • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: DB-5 (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Detector Temperature: 280°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Helium): 25 mL/min

Standard and Sample Preparation (Derivatization)

Standard Preparation:

  • Accurately weigh about 25 mg of this compound reference standard and each available impurity standard into a 25 mL volumetric flask.

  • Add 5 mL of methanol and 1 mL of 3-methoxypyridine.

  • Dilute to volume with dichloromethane.

  • Cap the flask and vortex for 1 minute. Allow the derivatization reaction to proceed for at least 30 minutes at room temperature.

Sample Preparation:

  • Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Add 5 mL of methanol and 1 mL of 3-methoxypyridine.

  • Dilute to volume with dichloromethane.

  • Cap the flask and vortex for 1 minute. Allow the derivatization reaction to proceed for at least 30 minutes at room temperature.

Note: 3-Methoxypyridine is added to neutralize the HCl generated during the derivatization of any residual acyl chlorides and to catalyze the esterification of the carboxylic acids.

Data Presentation

The following table summarizes the expected derivatized products and their estimated retention times under the specified GC-FID conditions.

Analyte/ImpurityDerivatized Form (Methyl Ester)Estimated Retention Time (min)
4-Pentenoic acidMethyl 4-pentenoate~ 6.5
4-Chlorovaleric acidMethyl 4-chlorovalerate~ 8.8
This compoundMethyl 5-chlorovalerate~ 9.5
4-Methyl-5-chlorovaleric acidMethyl 4-methyl-5-chlorovalerate~ 10.2
5-Chlorohexanoic acidMethyl 5-chlorohexanoate~ 10.8

The following table presents typical method validation parameters for the analysis of short-chain carboxylic acids by GC-FID after derivatization.

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.005 - 0.02% (w/w)
Limit of Quantification (LOQ)0.015 - 0.06% (w/w)
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing weigh Weigh Sample/Standard add_reagents Add Methanol & 3-Methoxypyridine weigh->add_reagents dilute Dilute with DCM add_reagents->dilute vortex Vortex & React dilute->vortex inject Inject Sample vortex->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for GC-FID analysis of this compound.

Derivatization Reaction

derivatization_reaction reactant1 This compound (R-COOH) product1 Methyl 5-chlorovalerate (R-COOCH3) reactant1->product1 Esterification catalyst 3-Methoxypyridine (Catalyst) reactant2 Methanol (CH3OH) reactant2->product1 product2 Water (H2O)

Application Note: Purity Assessment of 5-Chlorovaleric Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chlorovaleric acid is a bifunctional organic compound utilized as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] It serves as a key intermediate for synthesizing a variety of more complex molecules due to its terminal chlorine atom and carboxylic acid group.[1][2] The purity of this compound is critical as impurities can directly impact the yield, purity, and safety profile of the final products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound to assess its purity. The described method is simple, accurate, and suitable for routine quality control in research and manufacturing environments.

Materials and Methods

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chemicals and Reagents:

  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions:

A summary of the HPLC method parameters is provided in the table below.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 210 nm
Injection Volume 10 µL
Run Time 30 minutes

Standard and Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare similarly to the standard solution.

Experimental Workflow

The logical flow of the purity assessment process is illustrated in the diagram below.

HPLC_Workflow HPLC Purity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample inject_std Inject Standard Solution dissolve_std->inject_std inject_sample Inject Sample Solution dissolve_sample->inject_sample instrument_setup Instrument Setup & Equilibration instrument_setup->inject_std instrument_setup->inject_sample data_acq Data Acquisition inject_std->data_acq inject_sample->data_acq peak_integration Peak Integration & Identification data_acq->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC Purity Assessment of this compound.

Results and Discussion

Method Development:

The primary challenge in the HPLC analysis of short-chain fatty acids like this compound is their limited UV absorbance.[3] Detection at a low wavelength (210 nm) is necessary to achieve adequate sensitivity for the carboxylic acid chromophore. A C18 column was selected to provide good retention and separation of the relatively polar analyte and potential non-polar impurities. The use of an acidic mobile phase (0.1% phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. A gradient elution was employed to ensure the timely elution of any potential, more hydrophobic impurities.

Potential Impurities:

Impurities in this compound can originate from the starting materials or by-products formed during synthesis. For instance, if synthesized from 5-chlorovaleroyl chloride, potential impurities could include related chlorinated and unsaturated acids.[4][5] The developed HPLC method should be capable of separating the main component from these and other potential impurities.

Data Analysis:

The purity of the this compound sample is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Conclusion

The HPLC method described in this application note provides a reliable and straightforward approach for the purity assessment of this compound. The method is specific, and the use of a standard C18 column and common HPLC reagents makes it easily transferable to most analytical laboratories. This protocol is suitable for quality control during drug development and manufacturing processes where this compound is used as a critical intermediate.

Experimental Protocols

1. Preparation of Mobile Phase A (0.1% Phosphoric Acid in Water)

  • Measure 1.0 mL of concentrated phosphoric acid.

  • Carefully add the phosphoric acid to approximately 900 mL of HPLC grade water in a 1 L volumetric flask.

  • Bring the volume to 1 L with HPLC grade water and mix thoroughly.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

2. HPLC System Setup and Equilibration

  • Install the C18 column in the column oven.

  • Set the column oven temperature to 30°C.

  • Set the detector wavelength to 210 nm.

  • Purge the HPLC pumps with their respective mobile phases.

  • Equilibrate the column with the initial mobile phase composition (30% Acetonitrile) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

3. Chromatographic Run

  • Create a sequence with injections of the standard and sample solutions.

  • Inject 10 µL of each solution.

  • Run the gradient program as specified in the "Chromatographic Conditions" table.

  • Acquire data for 30 minutes for each injection.

4. Data Processing

  • Integrate all peaks in the chromatograms for the standard and sample injections.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the area percentage of the this compound peak in the sample chromatogram to determine the purity.

Logical Relationship Diagram

The following diagram illustrates the relationship between the analytical method components and the desired outcome of purity assessment.

Logical_Relationship Method Component Relationships cluster_inputs Method Inputs cluster_process Analytical Process cluster_output Outcome Analyte This compound Separation Chromatographic Separation Analyte->Separation Column C18 Column Column->Separation MobilePhase Acidified Water/ACN MobilePhase->Separation Detector UV Detector (210 nm) Detection Peak Detection Detector->Detection Separation->Detection Purity Purity Assessment Detection->Purity

Caption: Relationship between Method Inputs and Purity Assessment Outcome.

References

Application Notes and Protocols for the Synthesis of 5-(4,4'-dipyridinium)-valeric acid using 5-Chlorovaleric acid

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This document provides a detailed protocol for the synthesis of 5-(4,4'-dipyridinium)-valeric acid chloride from 5-chlorovaleric acid and 4,4'-bipyridine (B149096). This quaternization reaction results in a novel functionalized dipyridinium compound, which has potential applications in materials science, drug development, and biological research. Included are comprehensive experimental procedures, a table summarizing key reaction parameters and expected outcomes, and a visual representation of the synthetic workflow.

Introduction

Dipyridinium compounds, often referred to as viologens, are a class of organic molecules that have garnered significant interest due to their unique redox properties and broad range of applications. They are characterized by two quaternized pyridine (B92270) rings linked together. The introduction of functional groups, such as a carboxylic acid moiety, onto the dipyridinium scaffold can impart novel functionalities and allow for further chemical modifications, expanding their utility.

This application note details the synthesis of 5-(4,4'-dipyridinium)-valeric acid chloride, a molecule that combines the structural features of a dipyridinium salt with a terminal carboxylic acid. This compound is of interest to researchers in drug development for its potential as a linker molecule or as a pharmacologically active agent itself, given that pyridinium (B92312) salts are known to exhibit various biological activities.[1][2][3][4][5][6] In materials science, such functionalized dipyridinium compounds can be used as building blocks for metal-organic frameworks (MOFs) or environment-responsive materials.[7][8][9] The synthesis involves a direct N-alkylation of 4,4'-bipyridine with this compound.

Data Presentation

The following table summarizes the key reactants, their properties, and the expected characteristics of the final product.

Compound Molecular Formula Molecular Weight ( g/mol ) Role Stoichiometric Ratio Expected Yield (%) Expected Melting Point (°C)
This compoundC₅H₉ClO₂136.58Reactant1.0--
4,4'-BipyridineC₁₀H₈N₂156.18Reactant1.1--
5-(4,4'-dipyridinium)-valeric acid chlorideC₁₅H₁₇ClN₂O₂292.76Product-85-95>200 (decomposes)

Experimental Protocol

Materials:

  • This compound (≥98%)

  • 4,4'-Bipyridine (≥98%)

  • Acetonitrile (B52724) (anhydrous, ≥99.8%)

  • Diethyl ether (anhydrous, ≥99.7%)

  • Argon or Nitrogen gas (high purity)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Schlenk line or inert atmosphere setup

Procedure:

  • Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.37 g, 10 mmol) and 4,4'-bipyridine (1.72 g, 11 mmol).

  • Solvent Addition: Anhydrous acetonitrile (50 mL) is added to the flask. The flask is then connected to a reflux condenser under an inert atmosphere of argon or nitrogen.

  • Reaction: The reaction mixture is stirred and heated to reflux (approximately 82 °C) using a heating mantle. The reaction is monitored for the formation of a precipitate. The reaction is typically allowed to proceed for 24-48 hours.

  • Product Isolation: After the reaction is complete, the mixture is cooled to room temperature. The resulting white precipitate is collected by vacuum filtration using a Büchner funnel.

  • Washing: The collected solid is washed with cold anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting materials and solvent residues.

  • Drying: The purified product, 5-(4,4'-dipyridinium)-valeric acid chloride, is dried under vacuum at 40-50 °C for 12 hours.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for the Synthesis of 5-(4,4'-dipyridinium)-valeric acid chloride cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification cluster_analysis Analysis Reactant1 This compound Setup Combine reactants in anhydrous acetonitrile Reactant1->Setup Reactant2 4,4'-Bipyridine Reactant2->Setup Reflux Heat to reflux under inert atmosphere (24-48h) Setup->Reflux Cool Cool to room temperature Reflux->Cool Filter Vacuum filter the precipitate Cool->Filter Wash Wash with diethyl ether Filter->Wash Dry Dry under vacuum Wash->Dry Characterize Characterize product (NMR, IR, MS) Dry->Characterize

Caption: Experimental workflow for the synthesis of 5-(4,4'-dipyridinium)-valeric acid chloride.

Reaction_Scheme Reaction Scheme for the Synthesis of 5-(4,4'-dipyridinium)-valeric acid chloride r1 This compound plus + r2 4,4'-Bipyridine arrow -> p1 5-(4,4'-dipyridinium)-valeric acid chloride

Caption: Chemical reaction for the synthesis of 5-(4,4'-dipyridinium)-valeric acid chloride.

References

Troubleshooting & Optimization

Common impurities in 5-Chlorovaleric acid synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of 5-chlorovaleric acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities in this compound synthesis, and how do they arise?

A1: The impurities in this compound are highly dependent on the synthetic route employed. Below is a summary of common impurities for the two primary synthesis pathways.

  • From 1,4-Dichlorobutane (B89584): This route involves the cyanation of 1,4-dichlorobutane to 5-chlorovaleronitrile (B1664646), followed by hydrolysis.

    • Unreacted Starting Materials: Residual 1,4-dichlorobutane and 5-chlorovaleronitrile may be present if the reactions do not go to completion.

    • Adipic Acid: A significant byproduct formed from the co-production of adiponitrile, which is subsequently hydrolyzed.

    • δ-Valerolactone: Formed via intramolecular cyclization of this compound, particularly at elevated temperatures.

    • Unsaturated Chloro-Acids: Dehydrochlorination can lead to the formation of isomers of chloropentenoic acid.

  • From 1-Bromo-3-chloropropane (B140262) and Diethyl Malonate: This pathway involves alkylation followed by hydrolysis and decarboxylation.

    • Unreacted Starting Materials: Residual 1-bromo-3-chloropropane and diethyl malonate.

    • Intermediate Species: Incomplete hydrolysis and decarboxylation can leave 2-(3-chloropropyl)malonic acid or its ethyl esters in the final product.

The following diagram illustrates the formation of key impurities in the 1,4-dichlorobutane route.

G Impurity Formation in this compound Synthesis via 1,4-Dichlorobutane 1,4-Dichlorobutane 1,4-Dichlorobutane 5-Chlorovaleronitrile 5-Chlorovaleronitrile 1,4-Dichlorobutane->5-Chlorovaleronitrile NaCN Adiponitrile Adiponitrile 1,4-Dichlorobutane->Adiponitrile NaCN (Side Reaction) This compound This compound 5-Chlorovaleronitrile->this compound Acid Hydrolysis delta-Valerolactone delta-Valerolactone This compound->delta-Valerolactone Intramolecular Cyclization Adipic Acid Adipic Acid Adiponitrile->Adipic Acid Acid Hydrolysis

Caption: Impurity formation pathway from 1,4-dichlorobutane.

Q2: My final product is contaminated with adipic acid. How can I remove it?

A2: Adipic acid is a common crystalline impurity. Its removal can be achieved by leveraging the differences in boiling points and solubility between it and this compound.

  • Fractional Vacuum Distillation: This is the most effective method for separating this compound from the much less volatile adipic acid. This compound has a significantly lower boiling point under vacuum.

    CompoundBoiling Point at 14 mmHgBoiling Point at 100 mmHg
    This compound136 °C[1]-
    Adipic acid-265 °C[2][3]
  • Solvent Extraction: Based on solubility differences, a liquid-liquid extraction can be performed. Adipic acid is very soluble in methanol (B129727) and ethanol, and moderately soluble in water, while its solubility is low in solvents like benzene (B151609) and cyclohexane.[4][5] this compound is soluble in many organic solvents.

A troubleshooting workflow for selecting a purification method is presented below.

G Troubleshooting Adipic Acid Impurity Crude this compound with Adipic Acid Crude this compound with Adipic Acid Fractional Vacuum Distillation Fractional Vacuum Distillation Crude this compound with Adipic Acid->Fractional Vacuum Distillation Primary Method Liquid-Liquid Extraction Liquid-Liquid Extraction Crude this compound with Adipic Acid->Liquid-Liquid Extraction Alternative/Pre-purification Pure this compound Pure this compound Fractional Vacuum Distillation->Pure this compound Liquid-Liquid Extraction->Pure this compound

Caption: Decision workflow for adipic acid removal.

Q3: I have a neutral impurity, likely δ-valerolactone, in my product. What is the best way to remove it?

A3: δ-Valerolactone is a neutral cyclic ester that can be removed from the acidic product, this compound, using a few methods.

  • Acid/Base Liquid-Liquid Extraction: This is a highly effective method. The crude product is dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate) and washed with an aqueous basic solution (e.g., sodium bicarbonate). The this compound will be deprotonated and move into the aqueous layer as its carboxylate salt, while the neutral δ-valerolactone remains in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) and the this compound re-extracted into an organic solvent.

  • Hydrolysis: The lactone can be hydrolyzed back to the corresponding hydroxy acid (5-hydroxyvaleric acid) by heating with an aqueous acid or base. This would then require separation of this compound from 5-hydroxyvaleric acid, likely by distillation.

The diagram below outlines the logic for removing neutral impurities.

G Removal of Neutral Impurities (e.g., delta-Valerolactone) Crude Product Crude Product Dissolve in Organic Solvent Dissolve in Organic Solvent Crude Product->Dissolve in Organic Solvent Wash with Aqueous Base Wash with Aqueous Base Dissolve in Organic Solvent->Wash with Aqueous Base Separate Layers Separate Layers Wash with Aqueous Base->Separate Layers Organic Layer (Contains delta-Valerolactone) Organic Layer (Contains delta-Valerolactone) Separate Layers->Organic Layer (Contains delta-Valerolactone) Aqueous Layer (Contains 5-Chlorovalerate) Aqueous Layer (Contains 5-Chlorovalerate) Separate Layers->Aqueous Layer (Contains 5-Chlorovalerate) Acidify Aqueous Layer Acidify Aqueous Layer Aqueous Layer (Contains 5-Chlorovalerate)->Acidify Aqueous Layer Extract with Organic Solvent Extract with Organic Solvent Acidify Aqueous Layer->Extract with Organic Solvent Pure this compound Pure this compound Extract with Organic Solvent->Pure this compound

Caption: Workflow for removing neutral impurities.

Q4: How can I remove unreacted starting materials and other volatile impurities?

A4: Unreacted starting materials like 1,4-dichlorobutane or 5-chlorovaleronitrile are typically more volatile than this compound.

  • Fractional Vacuum Distillation: This is the most effective method. The lower boiling point impurities can be removed as the initial fractions, and the pure this compound collected at its characteristic boiling point under the applied vacuum.

CompoundBoiling Point
1,4-Dichlorobutane161-163 °C (atm)
5-Chlorovaleronitrile208-210 °C (atm)
This compound230 °C (atm)[6]
  • Recrystallization: If the this compound is solid at room temperature or can be induced to crystallize from a suitable solvent, this can be an effective method for removing more soluble impurities.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Vacuum Distillation

This protocol is designed to remove less volatile impurities like adipic acid and more volatile impurities like unreacted starting materials.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all glassware is dry.

  • Charging the Flask: Charge the crude this compound into the distillation flask. Add boiling chips or a magnetic stir bar.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will contain low-boiling impurities, at a lower temperature.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound at the given pressure (e.g., 136 °C at 14 mmHg), collect the pure product in a clean receiving flask.[1]

    • Residue: Leave the high-boiling impurities, such as adipic acid, in the distillation flask.

  • Completion: Once the distillation is complete, allow the apparatus to cool before releasing the vacuum.

Protocol 2: Purification of this compound by Liquid-Liquid Extraction

This protocol is effective for removing neutral impurities like δ-valerolactone.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The top organic layer contains the neutral impurities. The bottom aqueous layer contains the sodium 5-chlorovalerate.

  • Collection of Aqueous Layer: Drain the aqueous layer into a clean flask.

  • Back-Extraction (Optional): Wash the organic layer with another portion of sodium bicarbonate solution to ensure complete extraction of the acid. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper). This compound will precipitate or form an oil.

  • Final Extraction: Extract the acidified aqueous solution with several portions of fresh organic solvent.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Impurity Analysis

For the quantitative analysis of impurities, a Gas Chromatography-Flame Ionization Detection (GC-FID) method is recommended. Due to the low volatility of this compound, derivatization to its methyl ester is often necessary.[2]

ParameterCondition
Column DB-Wax (or similar polar column)
Injector Temperature 250 °C
Detector Temperature 275 °C
Oven Program Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 220°C, hold for 10 min
Carrier Gas Helium
Derivatization Agent Methanol with an acid catalyst (e.g., H₂SO₄) or diazomethane

This method, after proper validation, can be used to quantify impurities such as 4-pentenoic acid, 4-chlorovaleric acid, and other homologues by comparing peak areas to those of certified reference standards.[7][8]

References

Technical Support Center: Optimizing Esterification of 5-Chlorovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the esterification of 5-chlorovaleric acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

A1: The most common and well-established method is the Fischer-Speier esterification. This reaction involves heating the this compound with an alcohol (such as ethanol (B145695) or methanol) in the presence of a strong acid catalyst.[1] The reaction is an equilibrium, so specific conditions are used to favor the formation of the ester.[1]

Q2: What are the typical catalysts used for this esterification?

A2: Strong Brønsted acids are the preferred catalysts. Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1] In some cases, Lewis acids or solid acid catalysts like silica (B1680970) chloride can also be employed.[2]

Q3: How can I drive the reaction equilibrium towards the formation of the ester product?

A3: To maximize the yield of the desired ester, the equilibrium of the Fischer esterification must be shifted to the product side. This can be achieved by:

  • Using a large excess of the alcohol: Often, the alcohol is used as the solvent to ensure it is in large excess.[3] A 10-fold excess of alcohol has been shown to significantly increase ester yield in similar reactions.[3]

  • Removing water as it is formed: This can be accomplished by azeotropic distillation using a Dean-Stark apparatus, particularly when the reaction is run in a solvent like toluene.[3]

Q4: What are the key reaction parameters to optimize for this esterification?

A4: The key parameters to optimize for the esterification of this compound are the molar ratio of reactants, catalyst loading, reaction temperature, and reaction time.[1] Careful control of these variables is crucial for maximizing yield and minimizing side reactions.

Q5: What is a potential major side reaction to be aware of during the esterification of this compound?

A5: Due to the structure of this compound, a significant potential side reaction is intramolecular cyclization, which can lead to the formation of a six-membered ring lactone (δ-valerolactone). This occurs when the carboxylic acid functional group reacts within the same molecule.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have reached equilibrium. 2. Insufficient Catalyst: The amount of acid catalyst may be too low to effectively catalyze the reaction. 3. Presence of Water: Water in the reactants or solvent can shift the equilibrium back towards the starting materials.1. Increase Reaction Time or Temperature: Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Consider a moderate increase in temperature. 2. Optimize Catalyst Loading: Incrementally increase the catalyst concentration. For sulfuric acid, a concentration of 1-3 mol% relative to the carboxylic acid is a good starting point. 3. Use Anhydrous Reagents and Solvents: Ensure the alcohol and any solvent used are dry. If practical, use a Dean-Stark trap to remove water as it forms.
Presence of a Significant Amount of Lactone Byproduct Intramolecular Cyclization: The reaction conditions (e.g., high temperature, prolonged reaction time) may be favoring the formation of δ-valerolactone.Modify Reaction Conditions: - Lower Reaction Temperature: Operate at the lowest effective temperature. - Reduce Reaction Time: Monitor the reaction closely and stop it once the formation of the desired ester has plateaued. - Use a Milder Catalyst: Consider using a less harsh acid catalyst.
Difficulty in Product Isolation/Purification 1. Emulsion during Workup: Formation of an emulsion during the aqueous wash steps can make separation of the organic and aqueous layers difficult. 2. Incomplete Removal of Acid Catalyst: Residual acid catalyst can contaminate the final product. 3. Co-elution during Chromatography: The ester product and unreacted starting material or lactone byproduct may have similar polarities.1. Break the Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Centrifugation can also be effective. 2. Thorough Washing: Wash the organic layer multiple times with a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases, followed by a water wash and a brine wash.[4] 3. Optimize Chromatography Conditions: Use a different solvent system for column chromatography or consider distillation for purification.
Darkening of the Reaction Mixture Decomposition or Side Reactions: High temperatures or a high concentration of a strong acid catalyst can sometimes lead to decomposition or unwanted side reactions.Reduce Temperature and/or Catalyst Concentration: Use the minimum effective temperature and catalyst loading to achieve a reasonable reaction rate.

Data Presentation

Table 1: Typical Reaction Conditions for the Esterification of this compound

ParameterCondition RangeNotes
Alcohol Ethanol, MethanolEthanol is commonly used to produce ethyl 5-chlorovalerate.
Molar Ratio (Alcohol:Acid) 5:1 to 20:1 (or alcohol as solvent)A large excess of alcohol drives the reaction towards the product.
Catalyst H₂SO₄, p-TsOHSulfuric acid is a common and effective choice.
Catalyst Loading 1-5 mol% (relative to this compound)Higher loadings can increase reaction rate but may also promote side reactions.
Temperature 60 - 100 °CTypically conducted at the reflux temperature of the alcohol.
Reaction Time 4 - 24 hoursReaction progress should be monitored by TLC or GC.

Table 2: Reported Yields for the Synthesis of Ethyl 5-Chlorovalerate

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Not SpecifiedEthanolRefluxNot Specified72.0[5]
p-Toluenesulfonic acidToluene20548.0[5]

Experimental Protocols

Protocol: Synthesis of Ethyl 5-Chlorovalerate via Fischer Esterification

This protocol describes a general procedure for the synthesis of ethyl 5-chlorovalerate.

Materials:

  • This compound

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound and a significant excess of anhydrous ethanol (e.g., 10 molar equivalents).

    • With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).

    • Equip the flask with a reflux condenser and add a magnetic stir bar.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux using a heating mantle.

    • Allow the reaction to proceed for several hours (e.g., 4-8 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it carefully with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Continue washing until no more CO₂ gas evolves.

    • Wash the organic layer with water, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-chlorovalerate.

    • If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants This compound + Excess Alcohol (e.g., Ethanol) Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Reflux Heat to Reflux (4-24h) Catalyst->Reflux Quench Cool & Concentrate Reflux->Quench Extract Dissolve in Organic Solvent Quench->Extract Wash_Bicarb Wash with NaHCO₃ (aq) Extract->Wash_Bicarb Wash_H2O Wash with H₂O Wash_Bicarb->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry with Na₂SO₄ or MgSO₄ Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate Filter->Concentrate Purify Vacuum Distillation or Column Chromatography Concentrate->Purify Final_Product Pure Ethyl 5-Chlorovalerate Purify->Final_Product

Caption: Experimental workflow for the synthesis of ethyl 5-chlorovalerate.

Troubleshooting_Logic Start Low Yield of Ester? Check_Completion Reaction Complete? (TLC/GC) Start->Check_Completion Increase_Time_Temp Increase Reaction Time or Temperature Check_Completion->Increase_Time_Temp No Check_Catalyst Sufficient Catalyst? Check_Completion->Check_Catalyst Yes Increase_Time_Temp->Check_Completion Increase_Catalyst Increase Catalyst Loading Check_Catalyst->Increase_Catalyst No Check_Water Anhydrous Conditions? Check_Catalyst->Check_Water Yes Increase_Catalyst->Start Use_Dry_Reagents Use Dry Reagents/ Dean-Stark Trap Check_Water->Use_Dry_Reagents No Check_Side_Products Side Products Present? Check_Water->Check_Side_Products Yes Use_Dry_Reagents->Start Optimize_Conditions Optimize Conditions (Temp, Time) to Minimize Lactone Formation Check_Side_Products->Optimize_Conditions Yes Workup_Issues Workup Issues? Check_Side_Products->Workup_Issues No Optimize_Conditions->Start Improve_Workup Improve Workup (Brine Wash, Multiple Extractions) Workup_Issues->Improve_Workup Yes End Yield Optimized Workup_Issues->End No Improve_Workup->Start

Caption: Troubleshooting logic for low yield in this compound esterification.

References

Technical Support Center: 5-Chlorovaleric Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-chlorovaleric acid in peptide synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in peptide synthesis?

This compound is primarily used as an acylating agent to introduce a 5-chloropentanoyl group onto the N-terminus of a peptide or a nucleophilic side chain of an amino acid residue (e.g., the ε-amino group of lysine). This modification can serve as a reactive handle for subsequent chemical transformations, such as cyclization or conjugation.

Q2: What are the main challenges and potential side reactions when using this compound?

The primary challenges involve balancing the desired acylation reaction with potential intramolecular and intermolecular side reactions. The two most significant side reactions are:

  • Intramolecular Cyclization (Lactonization): The activated carboxyl group can react with the chlorine atom at the 5-position to form a stable six-membered ring, δ-valerolactone. This depletes the activated this compound, reducing the yield of the desired acylated peptide.

  • Intermolecular Alkylation of Nucleophilic Side Chains: The electrophilic chloromethyl group can react with nucleophilic side chains of amino acids within the peptide sequence, leading to unintended and often irreversible modifications. The most susceptible residues are Cysteine, Lysine, and Histidine.

Troubleshooting Guide

Problem 1: Low Yield of N-terminal Acylation with this compound

Possible Cause: Intramolecular cyclization of activated this compound to δ-valerolactone is competing with the desired acylation of the peptide's N-terminus.

Solutions:

  • Use a pre-activation strategy with a short activation time. This involves activating the this compound separately just before adding it to the peptide-resin. This minimizes the time the activated acid is in solution and can undergo lactonization.

  • Choose an appropriate coupling reagent. Reagents that form highly reactive activated esters, such as HATU or HBTU, can promote faster acylation of the peptide, outcompeting the slower lactonization reaction.

  • Optimize reaction temperature. Lowering the reaction temperature can disfavor the intramolecular cyclization reaction more than the intermolecular acylation.

Problem 2: Unidentified Peaks in Mass Spectrometry Analysis After Coupling with this compound

Possible Cause: Intermolecular alkylation of nucleophilic amino acid side chains by the 5-chloropentanoyl group.

Solutions:

  • Protect nucleophilic side chains: If your peptide contains highly nucleophilic residues like Cysteine or Lysine, ensure their side chains are appropriately protected during the coupling of this compound.

  • Control the reaction pH: Alkylation reactions are often base-catalyzed. Using a non-nucleophilic base, such as diisopropylethylamine (DIEA), at a controlled concentration can minimize this side reaction.

  • Modify the coupling strategy: For peptides with multiple nucleophilic residues, consider synthesizing the 5-chloropentanoyl-modified amino acid first and then incorporating it into the peptide sequence.

Data Presentation

While direct quantitative data on the side reactions of this compound in peptide synthesis is not extensively available in the literature, the following table summarizes the factors influencing the major side reactions and recommended strategies for their mitigation.

Side ReactionInfluencing FactorsRecommended Mitigation Strategies
Intramolecular Cyclization (Lactonization) - Long pre-activation times- High reaction temperatures- Choice of coupling reagent- Use pre-activation with short activation times- Lower the reaction temperature (e.g., 0 °C to room temperature)- Employ highly efficient coupling reagents (e.g., HATU, HBTU)
Intermolecular Alkylation of Nucleophilic Side Chains (Cys, Lys, His) - Presence of unprotected nucleophilic side chains- High concentration of base- Prolonged reaction times- Ensure adequate protection of Cys, Lys, and His side chains- Use a non-nucleophilic base (e.g., DIEA) in stoichiometric amounts- Monitor the reaction and minimize reaction time

Experimental Protocols

Protocol 1: Pre-activation of this compound for N-terminal Acylation

This protocol is designed to minimize lactonization by activating the carboxylic acid immediately before its addition to the peptide-resin.

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for 1 hour. After swelling, wash the resin three times with DMF.

  • Pre-activation of this compound:

    • In a separate reaction vessel, dissolve this compound (3 equivalents) and a coupling reagent such as HATU (2.9 equivalents) in DMF.

    • Add a non-nucleophilic base like DIEA (6 equivalents) to the solution.

    • Allow the pre-activation to proceed for no more than 5 minutes at room temperature.

  • Coupling Reaction: Immediately add the pre-activated this compound solution to the swollen peptide-resin.

  • Reaction Monitoring: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the completion of the reaction using a ninhydrin (B49086) test.

  • Washing: Once the reaction is complete, wash the resin three times with DMF, followed by three times with dichloromethane (B109758) (DCM), and finally three times with methanol.

Protocol 2: Coupling of this compound to Peptides with Potentially Reactive Side Chains

This protocol is recommended when the peptide sequence contains nucleophilic amino acids like Cysteine, Lysine, or Histidine.

  • Side Chain Protection: Ensure that all nucleophilic side chains in the peptide sequence are adequately protected before attempting to couple this compound.

  • Resin Preparation: Swell the protected peptide-resin (1 equivalent) in DMF for 1 hour and wash three times with DMF.

  • Coupling Reaction:

    • Dissolve this compound (3 equivalents), a coupling reagent such as DIC (3 equivalents), and an additive like HOBt (3 equivalents) in DMF.

    • Add this solution to the swollen peptide-resin.

    • Add a non-nucleophilic base like DIEA (3 equivalents) to the reaction mixture.

  • Reaction Conditions: Let the reaction proceed at room temperature for 2-4 hours. The use of DIC/HOBt provides a milder activation, which can reduce the rate of side-chain alkylation.

  • Monitoring and Washing: Monitor the reaction progress with a ninhydrin test. Upon completion, wash the resin as described in Protocol 1.

Visualizations

Workflow for Troubleshooting this compound Side Reactions cluster_start Start cluster_analysis Analysis cluster_problem Problem Identification cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end End start Peptide Synthesis with This compound analysis Analyze Crude Product (LC-MS) start->analysis problem Problem Identified? analysis->problem low_yield Low Yield of Acylated Peptide problem->low_yield Yes (Low Yield) side_products Unidentified Side Products problem->side_products Yes (Side Products) end Successful Synthesis problem->end No solution_yield Implement Protocol 1: Pre-activation Strategy low_yield->solution_yield solution_side_products Implement Protocol 2: Protect Side Chains side_products->solution_side_products solution_yield->analysis solution_side_products->analysis

Caption: Troubleshooting workflow for side reactions of this compound.

Reaction Pathways of this compound in Peptide Synthesis cluster_reactants Reactants cluster_activation Activation cluster_products Products & Side Products CVA This compound ActivatedCVA Activated this compound (Active Ester) CVA->ActivatedCVA Activation AlkylatedPeptide Side Product: Alkylated Peptide CVA->AlkylatedPeptide Side Reaction: Alkylation Peptide Peptide-Resin (with free N-terminus) DesiredProduct Desired Product: Acylated Peptide Peptide->DesiredProduct Peptide->AlkylatedPeptide CouplingAgent Coupling Reagent (e.g., HATU) CouplingAgent->ActivatedCVA ActivatedCVA->DesiredProduct Desired Reaction: Acylation Lactone Side Product: δ-Valerolactone ActivatedCVA->Lactone Side Reaction: Lactonization

Caption: Competing reaction pathways for this compound.

Mechanism of Side-Chain Alkylation by 5-Chloropentanoyl Group cluster_reactants Reactants cluster_transition Transition State cluster_product Product AcylatedPeptide Peptide with N-terminal 5-Chloropentanoyl Group TS SN2 Transition State AcylatedPeptide->TS NucleophilicResidue Nucleophilic Amino Acid Side Chain (e.g., Lys-NH2) NucleophilicResidue->TS Nucleophilic Attack AlkylatedProduct Intramolecularly Alkylated (Cyclized) Peptide TS->AlkylatedProduct

Technical Support Center: 5-Chlorovaleric Acid Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 5-Chlorovaleric acid to prevent its polymerization and degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue Possible Cause Recommended Action
Increased Viscosity or Solidification of the Liquid Intermolecular polymerization forming polyesters.Immediately test a sample for purity. If polymerization is confirmed, the batch may be unusable for certain applications. Review storage conditions, particularly temperature and moisture exposure. Consider adding a polymerization inhibitor to new batches.
Change in Appearance (e.g., Color Darkening) Degradation of the compound, potentially due to exposure to light, air (oxidation), or contaminants.Store the material in an amber or opaque container, blanketed with an inert gas like nitrogen or argon. Ensure the container is tightly sealed.
pH Shift in Aqueous Solutions Hydrolysis of the chloro group to a hydroxyl group, forming 5-hydroxyvaleric acid, which can then lactonize. This can be accelerated by acidic or basic conditions.[1]Maintain a neutral pH during storage if in solution. If the application allows, store as the neat liquid in a dry environment.
Inconsistent Experimental Results Presence of impurities such as δ-valerolactone or oligomers, affecting the molar concentration and reactivity of the acid.Re-purify the this compound by distillation if feasible. Implement a routine quality control check before use, employing analytical methods like GC-MS or NMR.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during storage?

A1: The two primary degradation pathways are:

  • Intramolecular Cyclization (Lactonization): The terminal chlorine atom can be hydrolyzed to a hydroxyl group, especially in the presence of moisture. The resulting 5-hydroxyvaleric acid can then undergo intramolecular esterification to form the stable six-membered ring, δ-valerolactone.

  • Intermolecular Polymerization: Molecules of this compound can react with each other in a condensation reaction to form polyester (B1180765) chains. This process is accelerated by heat and the presence of acidic or basic impurities.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Recommended storage temperatures are between 2-8°C. The container should be tightly sealed to prevent moisture ingress and exposure to air. For long-term storage, blanketing the container with an inert gas such as nitrogen or argon is advisable.

Q3: How can I prevent the polymerization of this compound?

A3: Preventing polymerization involves strict control of storage conditions and potentially the use of inhibitors.

  • Temperature Control: Storing at the recommended 2-8°C significantly slows down the rate of polymerization.

  • Moisture Exclusion: Use of a tightly sealed container and storage in a dry environment minimizes hydrolysis, which can initiate polymerization.

  • Inhibitors: For extended storage or if the material will be subjected to higher temperatures, the addition of a polymerization inhibitor can be effective. Radical scavengers are commonly used for this purpose.[2]

Q4: What type of polymerization inhibitors can be used, and at what concentration?

A4: While specific inhibitors for this compound are not extensively documented, compounds that are effective for other reactive monomers can be considered. These are typically radical scavengers.

  • Phenolic Compounds: Examples include hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), and butylated hydroxytoluene (BHT).[3]

  • Hydroxylamines and Nitroxides: Compounds like N,N-diethylhydroxylamine (DEHA) and TEMPO are effective radical scavengers.[4][5]

The effective concentration of an inhibitor can range from 50 to 5,000 ppm, but the optimal concentration should be determined experimentally for your specific storage conditions and purity requirements.[6]

Q5: What analytical methods can I use to check the purity of my this compound?

A5: Several analytical techniques can be employed to assess the purity and detect the presence of degradation products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method to separate and identify volatile compounds like this compound and its potential degradation product, δ-valerolactone.[7][8][9] Derivatization may be necessary for better detection.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide quantitative information about the presence of the parent compound, lactone, and any polymeric species by identifying and integrating the characteristic peaks of each molecule.[11][12][13][14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the components in a sample of this compound.

Data Presentation

Table 1: Recommended Storage Conditions and Potential Inhibitors

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of both lactonization and polymerization.
Atmosphere Inert Gas (Nitrogen, Argon)Prevents oxidation and degradation from atmospheric moisture.
Container Tightly sealed, amber or opaque glassProtects from moisture and light, which can catalyze degradation.
Potential Inhibitors Phenolic compounds (e.g., MEHQ, BHT), Hydroxylamines, NitroxidesScavenge free radicals that can initiate polymerization.[2][3][][17]
Inhibitor Concentration 50 - 5000 ppm (to be optimized)Effective in preventing polymerization of reactive monomers.[6]

Experimental Protocols

Protocol: Quantification of this compound Degradation by GC-MS

Objective: To determine the concentration of this compound and its primary degradation product, δ-valerolactone, in a stored sample.

Materials:

  • This compound sample

  • δ-valerolactone standard

  • Anhydrous diethyl ether (or other suitable solvent)

  • Internal standard (e.g., dodecane)

  • Derivatizing agent (optional, e.g., BSTFA)

  • GC-MS instrument with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of both this compound and δ-valerolactone of known concentrations in diethyl ether. Also, prepare a stock solution of the internal standard.

  • Sample Preparation: a. Accurately weigh a small amount of the this compound sample to be analyzed. b. Dissolve the sample in a known volume of diethyl ether containing a precise concentration of the internal standard. c. (Optional) If derivatization is required for better peak shape and detection, add the derivatizing agent according to the manufacturer's protocol and allow the reaction to complete.

  • GC-MS Analysis: a. Inject a small volume (e.g., 1 µL) of the prepared sample and each calibration standard into the GC-MS system. b. Use a temperature program that allows for the separation of this compound, δ-valerolactone, and the internal standard. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C). c. The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range appropriate for the compounds of interest (e.g., m/z 50-300).

  • Data Analysis: a. Identify the peaks corresponding to this compound, δ-valerolactone, and the internal standard in the chromatograms based on their retention times and mass spectra. b. For each compound, integrate the peak area. c. Generate a calibration curve for this compound and δ-valerolactone by plotting the ratio of their peak areas to the internal standard's peak area against their known concentrations. d. Using the calibration curves, determine the concentration of this compound and δ-valerolactone in the analyzed sample.

Mandatory Visualizations

degradation_pathway 5-Chlorovaleric_acid This compound 5-Hydroxyvaleric_acid 5-Hydroxyvaleric Acid 5-Chlorovaleric_acid->5-Hydroxyvaleric_acid + H2O (Hydrolysis) Polyester Polyester 5-Chlorovaleric_acid->Polyester Intermolecular Polymerization delta_Valerolactone δ-Valerolactone 5-Hydroxyvaleric_acid->delta_Valerolactone Intramolecular Cyclization

Caption: Degradation pathways of this compound.

troubleshooting_workflow start Observe Change in This compound Sample viscosity_increase Increased Viscosity? start->viscosity_increase color_change Color Change? viscosity_increase->color_change No analytical_test Perform Analytical Test (GC-MS, NMR) viscosity_increase->analytical_test Yes color_change->analytical_test Yes continue_use Continue Use with Routine QC color_change->continue_use No polymerization_detected Polymerization Detected? analytical_test->polymerization_detected degradation_detected Degradation Detected? polymerization_detected->degradation_detected No review_storage Review Storage Conditions (Temp, Moisture, Light) polymerization_detected->review_storage Yes degradation_detected->review_storage Yes degradation_detected->continue_use No add_inhibitor Consider Adding Inhibitor to New Stock review_storage->add_inhibitor use_inert_atmosphere Use Inert Atmosphere and Opaque Container review_storage->use_inert_atmosphere re_purify Re-purify or Discard Batch add_inhibitor->re_purify use_inert_atmosphere->re_purify

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: Synthesis of 5-Chlorovaleric Acid from Cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 5-chlorovaleric acid from the oxidation of cyclopentanone (B42830).

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound from cyclopentanone, a process that typically involves oxidation and subsequent chlorination.

Issue 1: Low or No Conversion of Cyclopentanone

Potential Cause Recommended Solution
Inactive or Insufficient Oxidant Ensure the hydrogen peroxide solution is fresh and has the correct concentration. Use the appropriate molar excess as specified in the protocol.
Suboptimal Reaction Temperature Maintain the reaction temperature within the recommended range (e.g., 0-30°C during oxidation).[1] Temperatures that are too low can slow the reaction rate, while excessively high temperatures can lead to side reactions and decomposition.[1]
Incorrect pH of the Reaction Mixture The pH can be critical for the activity of the reagents. For the chlorination step using copper(II) chloride, the pH should be maintained between 1.7 and 3.0 for optimal results.[1]
Poor Quality Starting Materials Use purified cyclopentanone. Impurities can interfere with the reaction and poison catalysts.

Issue 2: Low Yield of this compound Despite Cyclopentanone Consumption

Potential Cause Recommended Solution
Formation of Byproducts The primary competing reaction is the Baeyer-Villiger oxidation of cyclopentanone to form ε-caprolactone.[2] While this is an intermediate, its over-stability or reaction with other species can reduce the final yield. Other potential side reactions include the formation of glutaric acid or other dicarboxylic acids.[3][4]
Suboptimal Molar Ratio of Reagents A significant drop in yield can occur if the molar ratio of cyclopentanone to copper(II) chloride is less than 1:0.7.[1] Similarly, a sufficient excess of hydrogen peroxide (a molar ratio of 1:4 to 1:7 of cyclopentanone to hydrogen peroxide) is recommended to drive the oxidation.[1]
Inefficient Ring Opening of Lactone Intermediate The conversion of the intermediate lactone to this compound requires effective chlorination and ring-opening. Ensure the copper(II) chloride is fully dissolved and the reaction is stirred efficiently.
Product Degradation Elevated temperatures (above 30°C) during the chlorination step can lead to resinification and degradation of the desired product, significantly reducing the yield.[1]

Issue 3: Difficulty in Product Isolation and Purification

Potential Cause Recommended Solution
Incomplete Extraction This compound has some water solubility. Ensure thorough extraction with a suitable organic solvent (e.g., chloroform). Multiple extractions may be necessary.
Emulsion Formation If an emulsion forms during extraction, it can be broken by adding brine or by centrifugation.
Co-distillation with Solvent During solvent removal, some of the product may be lost if it is volatile under the conditions used. Use a rotary evaporator with careful temperature and pressure control.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound from cyclopentanone?

A1: The synthesis proceeds in two main conceptual steps:

  • Oxidation: Cyclopentanone is first oxidized, typically with an oxidizing agent like hydrogen peroxide, to form an intermediate, likely a lactone (ε-caprolactone) via a Baeyer-Villiger-type oxidation.

  • Chlorination and Ring-Opening: The intermediate is then treated with a chlorine source, such as copper(II) chloride, which facilitates the ring-opening and chlorination to yield this compound.[1]

Q2: What is the role of copper(II) chloride in this reaction?

A2: Copper(II) chloride serves as the chlorine source and likely acts as a Lewis acid catalyst to facilitate the ring-opening of the lactone intermediate and the subsequent chlorination. A patent on this method suggests that the reaction of the oxidized intermediate with copper(II) chloride is a key step to forming the final product.[1]

Q3: What are the critical parameters to control for maximizing the yield?

A3: The following parameters are crucial:

  • Molar Ratios: The ratio of cyclopentanone to hydrogen peroxide should be between 1:4 and 1:7, and the ratio of cyclopentanone to copper(II) chloride should be between 1:0.7 and 1:1.0.[1]

  • Temperature: The oxidation step should be conducted at a low temperature (0-30°C), and the subsequent treatment with copper(II) chloride should be maintained between 5-30°C.[1]

  • pH: The pH of the reaction mixture during the chlorination step should be adjusted to 1.7-3.0.[1]

Q4: Can other oxidizing agents be used?

A4: While the featured protocol uses hydrogen peroxide[1], other reagents are known for Baeyer-Villiger oxidations, such as peracetic acid or m-CPBA.[2][5] However, the use of these reagents would require significant adjustments to the reaction conditions and may not be compatible with the subsequent chlorination step.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the cyclopentanone starting material. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the formation of the product and any major byproducts.

Experimental Protocols

Synthesis of this compound from Cyclopentanone

This protocol is based on a patented method and is intended for informational purposes. Researchers should conduct a thorough risk assessment before proceeding.

Materials:

  • Cyclopentanone

  • 30% Hydrogen Peroxide

  • Copper(II) Chloride (CuCl₂)

  • Hydrochloric Acid (for pH adjustment)

  • Sodium Hydroxide (for pH adjustment)

  • Chloroform (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • In a reaction vessel equipped with a stirrer and cooling bath, place cyclopentanone.

  • Cool the vessel to 0-5°C.

  • Slowly add 30% hydrogen peroxide while maintaining the temperature between 0-30°C. The molar ratio of cyclopentanone to hydrogen peroxide should be in the range of 1:4 to 1:7.

  • After the addition is complete, continue to stir the reaction mixture at this temperature for a specified time to ensure complete oxidation.

  • In a separate vessel, prepare a solution of copper(II) chloride in water.

  • Add the copper(II) chloride solution to the reaction mixture. The molar ratio of cyclopentanone to copper(II) chloride should be between 1:0.7 and 1:1.0.

  • Maintain the temperature of the reaction mixture between 5-30°C.

  • Adjust the pH of the mixture to 1.7-3.0 using an acid (e.g., HCl).

  • Allow the reaction to proceed with stirring until completion.

  • After the reaction is complete, extract the product from the aqueous layer using an organic solvent such as chloroform.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by distillation under reduced pressure.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterRecommended RangeNotes
Molar Ratio (Cyclopentanone:H₂O₂)1 : (4-7)A sufficient excess of hydrogen peroxide is needed for complete oxidation.[1]
Molar Ratio (Cyclopentanone:CuCl₂)1 : (0.7-1.0)Ratios below 1:0.7 lead to a sharp drop in yield.[1]
Oxidation Temperature0 - 30 °CLower temperatures are favored to control the exothermic reaction.[1]
Chlorination Temperature5 - 30 °CTemperatures above 30°C can cause resinification.[1]
pH for Chlorination1.7 - 3.0Reaction rate decreases significantly outside this range.[1]
Reported YieldUp to 89%Based on reacted cyclopentanone.[1]

Visualizations

experimental_workflow start Start: Cyclopentanone oxidation Oxidation (H₂O₂, 0-30°C) start->oxidation intermediate Reaction Mixture (contains lactone intermediate) oxidation->intermediate chlorination Chlorination & Ring-Opening (CuCl₂, 5-30°C, pH 1.7-3.0) intermediate->chlorination extraction Solvent Extraction (e.g., Chloroform) chlorination->extraction drying Drying (Anhydrous Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Vacuum Distillation) evaporation->purification end Final Product: This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flow start Low Yield of This compound check_conversion Is Cyclopentanone Consumed? start->check_conversion no_conversion Low/No Conversion check_conversion->no_conversion No conversion_ok Conversion Occurred check_conversion->conversion_ok Yes check_oxidant Check H₂O₂ Activity & Molar Ratio no_conversion->check_oxidant check_temp_ox Verify Oxidation Temperature (0-30°C) no_conversion->check_temp_ox check_byproducts Analyze for Byproducts (e.g., glutaric acid) conversion_ok->check_byproducts check_cucl2_ratio Check CuCl₂ Molar Ratio (≥ 1:0.7) conversion_ok->check_cucl2_ratio check_temp_cl Verify Chlorination Temperature (5-30°C) conversion_ok->check_temp_cl check_ph Verify pH (1.7-3.0) conversion_ok->check_ph check_isolation Review Extraction & Purification Protocol conversion_ok->check_isolation

Caption: Troubleshooting logic for low yield of this compound.

References

Troubleshooting guide for the hydrolysis of 5-chlorovaleronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrolysis of 5-chlorovaleronitrile (B1664646) to produce 5-chlorovaleric acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the hydrolysis of 5-chlorovaleronitrile?

The most common and well-documented method for the synthesis of this compound is the acid-catalyzed hydrolysis of 5-chlorovaleronitrile.[1] This process involves heating the nitrile in the presence of a strong acid, such as hydrochloric acid (HCl), to convert the nitrile group (-CN) into a carboxylic acid group (-COOH).[1] The reaction typically proceeds through an intermediate amide, which is then further hydrolyzed.[1]

Q2: What is the expected yield for the hydrolysis of 5-chlorovaleronitrile?

Yields can be quite high, depending on the reaction conditions. For example, refluxing 5-chlorovaleronitrile with 30–32% hydrochloric acid at 95–100°C for 8–10 hours can result in a yield of up to 95%.[1] Another protocol using concentrated hydrochloric acid at a lower temperature range of 55–70°C for 5 hours has been reported to achieve a yield of approximately 90%.[1]

Q3: How can I monitor the progress of the hydrolysis reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS) to observe the disappearance of the starting material (5-chlorovaleronitrile) and the appearance of the product (this compound).[2]

Q4: What are the potential side reactions during the hydrolysis of 5-chlorovaleronitrile?

While specific side reactions for 5-chlorovaleronitrile hydrolysis are not extensively documented in the provided results, general knowledge of the functional groups suggests potential side reactions:

  • Incomplete Hydrolysis: The reaction may stop at the intermediate amide stage (5-chlorovaleramide) if the reaction conditions (e.g., temperature, time, acid concentration) are not optimal.[1][3]

  • Intramolecular Cyclization: Although not explicitly stated for this molecule in the search results, the presence of a terminal chloro group and a carboxylic acid (or intermediate amide/nitrile) raises the possibility of intramolecular cyclization to form a lactone or lactam, especially under certain conditions.

  • Elimination Reactions: Under basic conditions, halogenated hydrocarbons can undergo elimination reactions. While the primary methods discussed are acidic, if any basic conditions are employed (e.g., during workup), this could be a consideration.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield of this compound Incomplete reaction.Increase reaction time and/or temperature within the recommended range (e.g., 55-100°C).[1] Ensure the concentration of the acid catalyst (e.g., HCl) is adequate.[1]
Sub-optimal reaction conditions.Optimize the reaction parameters. A comparison of reported conditions is provided in the table below.
Loss of product during workup.Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent. Acidify the aqueous solution sufficiently to precipitate the carboxylic acid before extraction.[2]
Presence of Starting Material (5-Chlorovaleronitrile) in the Final Product Insufficient reaction time or temperature.As with low yield, prolong the reaction time or increase the temperature.[1] Monitor the reaction progress using TLC or GC/MS until the starting material is consumed.[2]
Inadequate acid concentration.Use a sufficiently concentrated acid catalyst as specified in the protocols.[1]
Formation of an Unknown Impurity Potential side reactions such as incomplete hydrolysis to the amide or intramolecular cyclization.Characterize the impurity using analytical techniques like NMR or Mass Spectrometry. Adjust reaction conditions (e.g., temperature, reaction time) to minimize its formation.
Contamination from starting materials or reagents.Ensure the purity of the starting 5-chlorovaleronitrile and all reagents.
Difficulty in Isolating the Product Incomplete precipitation of the carboxylic acid.Adjust the pH of the aqueous solution with a concentrated acid to ensure complete protonation and precipitation of the this compound before extraction.[2]
Emulsion formation during extraction.Add brine (saturated NaCl solution) to the extraction mixture to break the emulsion.

Data Presentation

Table 1: Comparison of Reported Acidic Hydrolysis Conditions for 5-Chlorovaleronitrile

Acid Catalyst Temperature (°C) Reaction Time (hours) Reported Yield (%) Reference
30-32% Hydrochloric Acid95-100 (Reflux)8-10up to 95[1]
Concentrated Hydrochloric Acid55-705~90[1]
Concentrated Hydrochloric Acid50-903-6Not specified[4]

Experimental Protocols

Protocol 1: High-Yield Hydrolysis using Reflux[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chlorovaleronitrile.

  • Addition of Acid: Carefully add 30-32% hydrochloric acid.

  • Heating: Heat the mixture to reflux (95–100°C) with constant stirring.

  • Reaction Time: Maintain the reflux for 8–10 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC/MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If necessary, dilute with water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Combine the organic layers.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by distillation under reduced pressure or by column chromatography if necessary.

Protocol 2: Lower Temperature Hydrolysis[1]
  • Reaction Setup: In a round-bottom flask with a stirrer, add 5-chlorovaleronitrile.

  • Addition of Acid: Add concentrated hydrochloric acid.

  • Heating: Heat the mixture to 55–70°C with stirring.

  • Reaction Time: Maintain the temperature for 5 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC/MS.

  • Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1.

Mandatory Visualization

Hydrolysis_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage Start 5-Chlorovaleronitrile Reagents Add Strong Acid (e.g., conc. HCl) Start->Reagents Heat Heat (55-100°C) Reagents->Heat Monitor Monitor Reaction (TLC, GC/MS) Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Extract Extract with Organic Solvent Cool->Extract Wash Wash with Brine Extract->Wash Dry Dry over Anhydrous Salt Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (e.g., Distillation) Concentrate->Purify Product This compound Purify->Product

Caption: General experimental workflow for the hydrolysis of 5-chlorovaleronitrile.

Troubleshooting_Logic Start Experiment Start Check_Yield Low Yield? Start->Check_Yield Incomplete_Reaction Incomplete Reaction? Check_Yield->Incomplete_Reaction Yes Final_Product Successful Product Check_Yield->Final_Product No Workup_Issue Workup Issue? Incomplete_Reaction->Workup_Issue No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Optimize_Extraction Optimize Extraction/Precipitation Workup_Issue->Optimize_Extraction Yes Impurity_Detected Impurity Detected? Workup_Issue->Impurity_Detected No Increase_Time_Temp->Check_Yield Check_Acid_Conc Check Acid Concentration Check_Acid_Conc->Check_Yield Optimize_Extraction->Check_Yield Check_Purity Check Starting Material Purity Problem Unresolved Issue Check_Purity->Problem Analyze_Byproduct Characterize Impurity (NMR, MS) Analyze_Byproduct->Problem Impurity_Detected->Check_Purity No Impurity_Detected->Analyze_Byproduct Yes

Caption: Troubleshooting decision tree for the hydrolysis of 5-chlorovaleronitrile.

References

Technical Support Center: Minimizing By-Product Formation in Reactions with 5-Chlorovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in minimizing by-product formation during chemical reactions involving 5-Chlorovaleric acid. By understanding the competing reaction pathways and optimizing your experimental conditions, you can significantly improve the yield and purity of your desired products.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses two primary reactive sites: the carboxylic acid group and the electrophilic carbon atom bonded to the chlorine atom at the C-5 position. This bifunctionality allows for a variety of chemical transformations, but also introduces the possibility of competing reactions.

Q2: What are the most common by-products observed in reactions with this compound?

A2: The most prevalent by-product is tetrahydropyran-2-one (also known as δ-valerolactone). This cyclic ester is formed through an intramolecular cyclization reaction, where the carboxylate group acts as a nucleophile and displaces the chloride ion. Other potential by-products can arise from intermolecular side reactions, depending on the specific reactants and conditions used.

Q3: How can I minimize the formation of tetrahydropyran-2-one?

A3: Minimizing the formation of tetrahydropyran-2-one hinges on controlling the reaction conditions to favor the desired intermolecular reaction over the intramolecular cyclization. Key strategies include:

  • Temperature Control: Lower temperatures generally favor the kinetic product over the thermodynamic product. Intramolecular cyclization often has a higher activation energy and is favored at elevated temperatures.

  • Choice of Base (for amidation): The selection of a suitable base is critical. A non-nucleophilic, sterically hindered base can deprotonate the amine nucleophile without promoting the deprotonation of the carboxylic acid, which would facilitate lactonization.

  • Solvent Selection: The polarity and coordinating ability of the solvent can influence the reaction pathway. Solvents that stabilize the desired transition state over the cyclization transition state should be chosen.

  • Reaction Time: Shorter reaction times can favor the faster-forming kinetic product. Prolonged reaction times, especially at higher temperatures, can lead to equilibration and favor the more stable thermodynamic product, which may be the undesired lactone.

Troubleshooting Guides

Issue 1: Low Yield of N-Substituted-5-aminovaleric Acid (Amidation Reactions)

Primary Cause: Competing intramolecular cyclization to form tetrahydropyran-2-one.

Troubleshooting Steps & Solutions:

ParameterRecommended ActionRationale
Temperature Maintain a low reaction temperature (e.g., 0-25 °C).Lower temperatures disfavor the intramolecular cyclization, which typically has a higher activation energy. This promotes kinetic control, favoring the faster intermolecular amidation.
Base Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) in stoichiometric amounts.A bulky base is less likely to deprotonate the carboxylic acid, which would increase the propensity for lactonization. It will, however, effectively deprotonate the amine nucleophile.
Solvent Employ a polar aprotic solvent (e.g., acetonitrile, DMF).These solvents can help to solvate the charged intermediates of the desired amidation reaction, potentially favoring this pathway over the less polar transition state of lactonization.
Order of Addition Add the this compound slowly to a solution of the amine and base.This maintains a low concentration of the acid, reducing the likelihood of intramolecular reaction before the intermolecular reaction with the amine can occur.
Activating Agent Consider converting the carboxylic acid to a more reactive species (e.g., an acid chloride) in a separate step before adding the amine.5-Chlorovaleryl chloride is more reactive towards amines, allowing the reaction to proceed at lower temperatures where lactonization is minimized.

Experimental Protocol: Amidation of this compound with Benzylamine (B48309)

  • Materials: this compound, Benzylamine, Diisopropylethylamine (DIPEA), Acetonitrile (anhydrous), Diethyl ether, 1 M HCl, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.1 equivalents) and DIPEA (1.2 equivalents) in anhydrous acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.

    • Add the this compound solution dropwise to the cooled amine solution over 30 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

    • Purify the product by column chromatography on silica (B1680970) gel.

Issue 2: Low Yield of 5-Chloro-valerate Ester (Esterification Reactions)

Primary Cause: Incomplete reaction or competing lactonization under certain conditions.

Troubleshooting Steps & Solutions:

ParameterRecommended ActionRationale
Catalyst Use a strong acid catalyst (e.g., concentrated H₂SO₄, p-TsOH) in catalytic amounts.The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and promoting nucleophilic attack by the alcohol.
Reaction Conditions Use a large excess of the alcohol, which can also serve as the solvent.This drives the equilibrium towards the formation of the ester (Le Chatelier's principle).
Water Removal Use a Dean-Stark apparatus or a drying agent (e.g., molecular sieves) to remove water as it is formed.Water is a by-product of the reaction, and its removal will shift the equilibrium towards the products.
Alternative Method For acid-sensitive substrates, consider a two-step process: first, convert this compound to 5-chlorovaleryl chloride using thionyl chloride or oxalyl chloride, and then react the acid chloride with the alcohol.This method avoids the use of strong acids and high temperatures, which can sometimes promote lactonization, although this side reaction is generally less problematic in esterifications than in amidations.

Experimental Protocol: Esterification of this compound with Ethanol (B145695)

  • Materials: this compound, Ethanol (absolute), Concentrated Sulfuric Acid, Sodium bicarbonate solution (saturated), Brine, Anhydrous MgSO₄, Diethyl ether.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in a large excess of absolute ethanol (e.g., 10-20 equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

    • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC or GC-MS.

    • After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purify the resulting ethyl 5-chlorovalerate by vacuum distillation.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key transformations of this compound.

Amidation_vs_Lactonization Amine Amine (R-NH2) Amide_Product N-Substituted-5-aminovaleric Acid (Desired Product) Amine->Amide_Product Base Base Base->Amide_Product Catalyzes Lactone Tetrahydropyran-2-one (By-product) Intermediate Carboxylate Anion Intermediate->Lactone Intramolecular Cyclization (SN2) 5-CVA 5-CVA 5-CVA->Intermediate Deprotonation Esterification_Pathway Alcohol Alcohol (R'-OH) Ester_Product 5-Chloro-valerate Ester (Desired Product) Alcohol->Ester_Product Acid_Catalyst H+ Catalyst Protonated_Carbonyl Protonated Carbonyl Intermediate Acid_Catalyst->Protonated_Carbonyl Protonated_Carbonyl->Ester_Product Nucleophilic Attack by Alcohol Water Water (H2O) Ester_Product->Water Elimination

Purification of crude 5-Chlorovaleric acid by distillation vs. chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-chlorovaleric acid, comparing distillation and chromatography methods. It is intended for researchers, scientists, and drug development professionals.

Comparison of Purification Methods: Distillation vs. Chromatography

Choosing the appropriate purification method for crude this compound is critical for achieving the desired purity and yield. The selection between vacuum distillation and column chromatography depends on several factors, including the scale of the purification, the nature of the impurities, and the required final purity.

ParameterVacuum DistillationColumn Chromatography
Principle Separation based on differences in boiling points under reduced pressure.Separation based on differential partitioning of the compound between a stationary phase and a mobile phase.
Typical Purity 95-98% (GC)>98% (GC)[1]
Expected Yield High (typically >90%)Moderate to High (typically 70-95%, depending on separation difficulty)
Scale Ideal for multi-gram to kilogram scale.[2]Best suited for milligram to multi-gram scale.[2]
Throughput HighLow to Medium
Solvent Consumption LowHigh
Cost Lower operational cost for larger scales.[3]Higher cost due to solvent and stationary phase consumption.[3]
Time Faster for large quantities.Can be time-consuming, especially for difficult separations.
Selectivity Effective for separating compounds with significantly different boiling points.Highly selective for separating compounds with similar polarities and structures.
Thermal Stability Requires heating, which may pose a risk for thermally sensitive impurities or the product itself.Performed at ambient temperature, suitable for heat-sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: When should I choose vacuum distillation to purify this compound?

A1: Vacuum distillation is the preferred method when you are working with a large quantity of crude this compound (multi-gram to kilogram scale) and the impurities have significantly different boiling points from the product.[2][4] It is a cost-effective and time-efficient method for achieving good purity on a larger scale.

Q2: When is column chromatography a better choice?

A2: Column chromatography is ideal for smaller scale purifications (milligram to multi-gram) where very high purity is required.[2] It is also the method of choice when impurities have boiling points very close to that of this compound or if the compound is suspected to be thermally unstable, even under vacuum.

Q3: What are the common impurities in crude this compound?

A3: Common impurities can include unreacted starting materials (e.g., 1,4-dichlorobutane, 5-chlorovaleronitrile), byproducts from the synthesis (e.g., adipic acid, adiponitrile), and residual solvents.[5][6]

Q4: Can this compound decompose during distillation?

A4: While this compound is relatively stable, prolonged heating at high temperatures can potentially lead to decomposition.[7] Using vacuum distillation is crucial as it lowers the boiling point, minimizing the risk of thermal degradation.[8][9]

Q5: My this compound appears to be degrading on the silica (B1680970) gel column. What should I do?

A5: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[10][11] Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (B128534) (1-2%).[11] Alternatively, using a different stationary phase such as alumina (B75360) (neutral or basic) might be a suitable option.[10]

Troubleshooting Guides

Vacuum Distillation
IssuePossible Cause(s)Troubleshooting Step(s)
Bumping or Unstable Boiling - Ineffective stirring.- Presence of low-boiling residual solvents.- Heating too rapidly.- Ensure vigorous and consistent stirring with a magnetic stir bar. Boiling stones are not effective under vacuum.[12]- Remove volatile solvents on a rotary evaporator before distillation.[13]- Heat the distillation flask gradually and evenly.
Poor Vacuum/Inability to Reach Target Pressure - Leaks in the glassware joints.- Inefficient vacuum pump or water aspirator.- Ensure all joints are properly sealed and greased.[12]- Check the vacuum pump oil and performance. If using a water aspirator, ensure good water flow.[12]
Product Purity is Low - Inefficient fractionation.- Co-distillation with impurities having close boiling points.- Distillation rate is too fast.- Use a fractionating column for better separation.- If boiling points are very close, chromatography may be a better option.- Slow down the distillation rate to allow for better equilibrium between liquid and vapor phases.
Product is Dark or Discolored - Thermal decomposition.- Reduce the heating mantle temperature.- Ensure the vacuum is at the lowest possible level to minimize the boiling point.
Column Chromatography
IssuePossible Cause(s)Troubleshooting Step(s)
Poor Separation of this compound from Impurities - Inappropriate solvent system.- Optimize the mobile phase using Thin Layer Chromatography (TLC). A good starting point for this compound (a polar compound) on silica gel is a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).[11][14]- Adding a small amount of acetic or formic acid to the mobile phase can improve the peak shape of carboxylic acids by suppressing deprotonation.
This compound Elutes Too Quickly (Low Retention) - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
This compound Does Not Elute or Elutes Very Slowly (High Retention) - The mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the polar solvent.[10]
Peak Tailing - Interaction of the carboxylic acid group with the acidic silica gel.- Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid) to the mobile phase.[11]- Consider using a deactivated silica gel or an alternative stationary phase.[11]
Low Product Recovery - Irreversible adsorption or decomposition on the column.- Product is spread across too many fractions.- See Q5 in the FAQ section if decomposition is suspected.- Collect smaller fractions and carefully monitor with TLC to avoid mixing pure fractions with impure ones.

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude this compound
  • Preparation:

    • Ensure the crude this compound is free of volatile solvents by concentrating it on a rotary evaporator.

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a trap. Ensure all glassware is free of cracks.[12]

    • Add a magnetic stir bar to the distillation flask.

    • Grease all glass joints to ensure a good seal.[12]

  • Distillation:

    • Place the crude this compound in the distillation flask.

    • Begin stirring and slowly apply the vacuum.

    • Once a stable vacuum is achieved, gradually heat the distillation flask using a heating mantle.

    • Collect any low-boiling impurities as a forerun in a separate receiving flask.

    • As the temperature approaches the boiling point of this compound (approx. 136 °C at 14 mmHg), change to a clean, tared receiving flask.[15]

    • Collect the main fraction over a stable temperature range.

    • Stop the distillation once the temperature starts to drop or rise significantly, or when only a small residue remains.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

    • Weigh the collected pure fraction and determine the yield.

    • Analyze the purity of the distilled product using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Column Chromatography of Crude this compound
  • Preparation:

    • Solvent System Selection: Use TLC to determine an optimal solvent system. For silica gel, a mixture of hexane/ethyl acetate or dichloromethane/methanol with a small amount of acetic acid is a good starting point. Aim for an Rf value of 0.2-0.3 for this compound.[16]

    • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack it into a chromatography column. Ensure the packing is uniform and free of air bubbles. Add a layer of sand on top of the silica bed.[16]

  • Chromatography:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel column.

    • Begin eluting the column with the mobile phase. Start with a lower polarity to elute non-polar impurities.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound.

    • Collect fractions and monitor their composition using TLC.

  • Post-Chromatography:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

    • Determine the yield and assess the purity by GC or NMR.

Visualizations

Purification_Decision_Workflow Decision Workflow: Choosing a Purification Method for this compound start Crude this compound scale What is the scale of purification? start->scale purity_requirement What is the required purity? scale->purity_requirement Small to Medium Scale (<10g) distillation Vacuum Distillation scale->distillation Large Scale (>10g) impurities What is the nature of the impurities? purity_requirement->impurities High Purity (>98%) purity_requirement->distillation Good Purity (~95-98%) impurities->distillation Impurities with very different boiling points chromatography Column Chromatography impurities->chromatography Impurities with similar boiling points or thermal instability end_product Pure this compound distillation->end_product chromatography->end_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Workflow Troubleshooting Workflow for Purification Issues start Purification Issue Identified method Which method is being used? start->method dist_issue Distillation Issue method->dist_issue Distillation chrom_issue Chromatography Issue method->chrom_issue Chromatography dist_purity Low Purity dist_issue->dist_purity dist_yield Low Yield / Decomposition dist_issue->dist_yield dist_process Process Instability (Bumping, Pressure Fluctuation) dist_issue->dist_process chrom_sep Poor Separation chrom_issue->chrom_sep chrom_retention Incorrect Retention Time chrom_issue->chrom_retention chrom_yield Low Yield / Decomposition chrom_issue->chrom_yield solution_dist_purity Check for leaks, slow down distillation, use fractionating column dist_purity->solution_dist_purity solution_dist_yield Lower temperature, improve vacuum dist_yield->solution_dist_yield solution_dist_process Ensure proper stirring, pre-evaporate solvents, check pump dist_process->solution_dist_process solution_chrom_sep Optimize solvent system via TLC, add acid modifier chrom_sep->solution_chrom_sep solution_chrom_retention Adjust solvent polarity chrom_retention->solution_chrom_retention solution_chrom_yield Deactivate silica, change stationary phase chrom_yield->solution_chrom_yield

Caption: General troubleshooting workflow for purification.

References

5-Chlorovaleric acid stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-chlorovaleric acid under various experimental conditions. The information is tailored for professionals in research and drug development who may encounter stability-related issues during their work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through two main pathways:

  • Hydrolysis: The carbon-chlorine bond can undergo hydrolysis to form 5-hydroxyvaleric acid. This reaction can be influenced by pH and temperature.

  • Intramolecular Cyclization (Lactonization): The molecule can cyclize to form δ-valerolactone, a five-membered ring lactone. This is often a significant pathway, particularly under conditions that favor intramolecular reactions.[1]

Q2: How does pH affect the stability of this compound?

A2: Both acidic and basic conditions can promote the degradation of this compound.

  • Acidic Conditions: In the presence of strong acids, the hydrolysis of the nitrile precursor to this compound is carried out, suggesting the carboxylic acid itself is relatively stable under these specific synthesis conditions.[2][3] However, prolonged exposure to acidic conditions, especially at elevated temperatures, can facilitate both hydrolysis and lactonization.

  • Basic Conditions: Basic conditions can accelerate the hydrolysis of the alkyl chloride.[4][5][6] The carboxylate form of the molecule, present at higher pH, can act as an intramolecular nucleophile, potentially facilitating the displacement of the chloride ion.

Q3: What is "neighboring group participation" and how does it affect the stability of this compound?

A3: Neighboring group participation (NGP) is the interaction of a nearby functional group within the same molecule that influences the rate and mechanism of a reaction.[7][8][9][10][11] In the case of this compound, the carboxylic acid (or its carboxylate form) can act as an internal nucleophile. This can lead to an increased rate of chloride displacement compared to a similar alkyl chloride without the carboxylic acid group.[10] This participation can lead to the formation of a cyclic intermediate, which then reacts with water (hydrolysis) or cyclizes to the lactone.

Q4: What are the expected degradation products I might see in my analysis?

A4: The primary degradation products you should anticipate are:

  • 5-Hydroxyvaleric acid: Formed via hydrolysis of the C-Cl bond.

  • δ-Valerolactone: Formed via intramolecular cyclization.[12]

Depending on the reaction conditions and the presence of other reagents, further reactions of these primary degradants could occur.

Troubleshooting Guides

Issue: Unexpectedly fast degradation of this compound in my reaction mixture.
Possible Cause Troubleshooting Steps
Basic pH of the reaction medium. Even mildly basic conditions can significantly accelerate hydrolysis and lactonization. Measure the pH of your reaction mixture. If it is neutral or basic, consider buffering your system to a slightly acidic pH if your experimental design allows.
Presence of nucleophilic species. Other nucleophiles in your reaction mixture can compete with water and the internal carboxylate group, leading to the formation of other byproducts. Analyze your reaction mixture for potential competing nucleophiles.
Elevated temperature. Higher temperatures will increase the rate of all degradation pathways. If possible, run your experiment at a lower temperature.
Neighboring group participation. The inherent structure of the molecule facilitates degradation. Be aware that this is a possibility and factor it into your experimental design and stability expectations.
Issue: I am observing a peak in my chromatogram that I suspect is a degradant, but I am unsure if it is 5-hydroxyvaleric acid or δ-valerolactone.
Possible Cause Troubleshooting Steps
Co-elution of degradation products. Your current analytical method may not be sufficient to resolve the two potential degradants.
Lack of reference standards. You may not have pure samples of 5-hydroxyvaleric acid and δ-valerolactone to confirm retention times.
Troubleshooting Steps:
Method Optimization: Modify your HPLC or GC method. For HPLC, try changing the mobile phase composition, gradient, or column chemistry.[13][14][15] For GC, adjusting the temperature program may improve separation.[16][17][18][19]
Mass Spectrometry (MS) Detection: Use a mass spectrometer as a detector (LC-MS or GC-MS). The mass-to-charge ratio of the parent ions and their fragmentation patterns will allow for positive identification of 5-hydroxyvaleric acid (m/z of [M-H]⁻ = 117.05) and δ-valerolactone (m/z of [M+H]⁺ = 101.06).[20][16][18][19]
Synthesis of Standards: If reference standards are not commercially available, you may need to synthesize them. δ-Valerolactone can be prepared by the cyclization of 5-hydroxyvaleric acid.

Data Presentation

Condition Primary Degradation Pathway(s) Major Expected Degradation Product(s) Relative Rate
Acidic (e.g., pH 1-3) Hydrolysis, Lactonization5-Hydroxyvaleric acid, δ-ValerolactoneModerate
Neutral (e.g., pH 6-8) Hydrolysis, Lactonization5-Hydroxyvaleric acid, δ-ValerolactoneSlow to Moderate
Basic (e.g., pH 10-12) Hydrolysis, Lactonization5-Hydroxyvaleric acid, δ-ValerolactoneFast

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., room temperature or 40°C) for a defined period (e.g., 2, 4, 8 hours). Neutralize the solution with an equivalent amount of acid before analysis.

    • Control Sample: Prepare a control sample by mixing the stock solution with an equal volume of purified water and store it under the same conditions as the stressed samples.

  • Time Points: Withdraw aliquots from each stress condition at various time points.

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV or GC-FID method.[13][21] If unknown peaks are observed, use LC-MS or GC-MS for identification.

  • Data Evaluation: Calculate the percentage of degradation of this compound and the formation of degradation products at each time point.

Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradants

This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradation products.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water.

    • B: Acetonitrile.

  • Gradient: A linear gradient can be optimized, for example:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: This method is a starting point and may require optimization for specific applications and equipment.[13][14][15]

Visualizations

degradation_pathway CVA This compound HVA 5-Hydroxyvaleric Acid CVA->HVA Hydrolysis (H₂O, H⁺/OH⁻) DVL δ-Valerolactone CVA->DVL Intramolecular Cyclization (-HCl) troubleshooting_workflow start Unexpected Degradation Observed check_ph Check pH of Solution start->check_ph check_temp Verify Storage Temperature start->check_temp check_nucleophiles Identify Potential Nucleophiles start->check_nucleophiles analyze_degradants Analyze Degradation Products (LC-MS/GC-MS) start->analyze_degradants adjust_ph Adjust/Buffer pH check_ph->adjust_ph adjust_temp Lower Storage/Reaction Temperature check_temp->adjust_temp isolate_compound Isolate from Other Nucleophiles check_nucleophiles->isolate_compound confirm_structure Confirm Degradant Structure analyze_degradants->confirm_structure

References

Navigating Synthesis Challenges: A Technical Guide to Overcoming Incomplete Reactions with 5-Chlorovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming incomplete reactions when utilizing 5-chlorovaleric acid as a precursor. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to help navigate common challenges and optimize reaction outcomes.

This compound is a versatile building block in organic synthesis, prized for its bifunctional nature which allows for a variety of chemical transformations. However, its reactivity can also lead to challenges such as incomplete reactions and the formation of unwanted byproducts. This guide aims to address these issues directly, providing practical solutions for common hurdles encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is not going to completion. What are the most likely causes?

A1: Incomplete reactions involving this compound can stem from several factors. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Reactions may require heating to overcome activation energy barriers, but excessive heat can promote side reactions.

  • Reagent Purity and Stoichiometry: Ensure the purity of all reagents and solvents. Inaccurate measurement of starting materials can lead to an excess or deficit of a key component, halting the reaction.

  • Catalyst Deactivation or Insufficiency: If using a catalyst, it may have degraded or been added in an insufficient amount.

  • Competing Side Reactions: The formation of byproducts such as lactones or elimination products can consume the starting material, preventing the desired reaction from reaching completion.

Q2: I am observing a significant amount of an unsaturated impurity in my product mixture. What is this and how can I prevent it?

A2: The most probable cause is a dehydrochlorination side reaction, which leads to the formation of pentenoic acid derivatives. This is a common elimination reaction for alkyl halides.[1] To mitigate this:

  • Control the Temperature: Higher temperatures favor elimination reactions. Running the reaction at the lowest effective temperature can minimize this side product.[1]

  • Choice of Base: If a base is required, using a weaker or sterically hindered base can disfavor the elimination pathway.[1]

  • Solvent Selection: Polar aprotic solvents can sometimes promote elimination. Experimenting with less polar solvents may be beneficial.[1]

Q3: I have isolated a neutral, lower-boiling point byproduct. What is it likely to be?

A3: This is often indicative of intramolecular cyclization, leading to the formation of γ-valerolactone. This occurs when the carboxylate group acts as an internal nucleophile, displacing the chloride. To minimize lactonization:

  • pH Control: This side reaction is often favored under basic conditions which deprotonate the carboxylic acid, making it a more potent nucleophile. Maintaining a neutral or acidic pH until the workup can be effective.[1]

  • Protecting Groups: In multi-step syntheses, protecting the carboxylic acid functionality (e.g., as an ester) can prevent intramolecular cyclization.

Troubleshooting Guides

Low Yield in Nucleophilic Substitution Reactions

Low yields in nucleophilic substitution reactions with this compound are a common issue. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Poor Nucleophile Use a stronger or more appropriate nucleophile for the desired transformation.
Steric Hindrance If the nucleophile is bulky, consider using a less hindered analogue or modifying the reaction conditions to favor substitution.
Inappropriate Solvent For SN2 reactions, polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred as they do not solvate the nucleophile as strongly as protic solvents.
Leaving Group Ability While chloride is a reasonable leaving group, conversion to a better leaving group (e.g., iodide via Finkelstein reaction) may improve yields in some cases.
Dehydrochlorination As mentioned in the FAQs, control temperature and base selection carefully.
Incomplete Esterification

Fischer esterification, a common reaction for this compound, is an equilibrium process.[2][3][4] To drive the reaction towards the product and achieve higher yields, consider the following strategies:

Factor Optimization Strategy
Equilibrium Use a large excess of the alcohol, which also serves as the solvent.[2][3] Alternatively, remove water as it is formed using a Dean-Stark apparatus.[2]
Catalyst Ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[2]
Reaction Time Monitor the reaction by TLC to determine the optimal reaction time.[3] Prolonged reaction times at high temperatures can lead to decomposition.
Temperature The reaction mixture is generally heated to increase the rate of reaction.[3]

Illustrative Data: Effect of Temperature on Dehydrochlorination

The following table provides a hypothetical illustration of how reaction temperature can influence the competition between the desired substitution product and the undesired dehydrochlorination byproduct.

Reaction Temperature (°C)Desired Product Yield (%)Dehydrochlorinated Impurity (%)
25905
507520
755540
1003065
Note: This data is illustrative and based on general principles of elimination reactions. Actual results will vary depending on the specific substrate, reagents, and conditions.[1]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of this compound

This protocol describes a typical Fischer esterification to produce an ester derivative of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and the desired alcohol (10-20 eq, serving as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.

  • Heating: Heat the reaction mixture to a gentle reflux.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be further purified by distillation or column chromatography.

Protocol 2: General Procedure for Nucleophilic Substitution (Amination)

This protocol outlines a general procedure for the amination of this compound.

  • Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Reagent Addition: Add the desired amine (2.0-3.0 eq) and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.5 eq) to the solution.

  • Heating: Heat the reaction mixture to a temperature appropriate for the specific amine (typically 60-100 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture and dilute with water.

  • Extraction: Extract the aqueous phase with an appropriate organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. The product can be purified by crystallization or column chromatography.

Visualizing Reaction Challenges and Solutions

To further aid in understanding the complexities of reactions with this compound, the following diagrams illustrate key concepts.

G cluster_0 Troubleshooting Workflow Incomplete Reaction Incomplete Reaction Check Reagents Check Reagent Purity & Stoichiometry Incomplete Reaction->Check Reagents Optimize Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check Reagents->Optimize Conditions If reagents are pure Investigate Side Reactions Investigate Side Reactions Optimize Conditions->Investigate Side Reactions If reaction still incomplete Successful Reaction Successful Reaction Investigate Side Reactions->Successful Reaction After mitigation

Caption: A general workflow for troubleshooting incomplete reactions.

G This compound + Nucleophile This compound + Nucleophile Desired Substitution Desired Substitution This compound + Nucleophile->Desired Substitution Low Temp, Weak Base Dehydrochlorination Dehydrochlorination This compound + Nucleophile->Dehydrochlorination High Temp, Strong Base Lactonization Lactonization This compound + Nucleophile->Lactonization Basic pH

Caption: Competing reaction pathways for this compound.

G Low Yield Low Yield Reaction Stalled? Reaction Stalled? Low Yield->Reaction Stalled? Byproducts Observed? Byproducts Observed? Reaction Stalled?->Byproducts Observed? No Increase Temp/Time Increase Temperature or Reaction Time Reaction Stalled?->Increase Temp/Time Yes Identify Byproducts Identify Byproducts (NMR, MS) Byproducts Observed?->Identify Byproducts Yes Check Catalyst Check Catalyst Activity Increase Temp/Time->Check Catalyst Optimize Optimize Check Catalyst->Optimize Adjust Conditions Adjust Conditions to Minimize Side Reactions Identify Byproducts->Adjust Conditions Adjust Conditions->Optimize

Caption: Decision tree for diagnosing the cause of low reaction yields.

References

Validation & Comparative

A Comparative Guide: 5-Chlorovaleric Acid vs. 6-Chlorohexanoic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biodegradable and biocompatible polyesters is a cornerstone of advanced drug delivery systems, medical implants, and specialized materials science. The choice of monomer is a critical determinant of the final polymer's properties. This guide provides an in-depth comparison of two such monomers: 5-chlorovaleric acid and 6-chlorohexanoic acid. While these haloalkanoic acids can theoretically undergo direct polycondensation, the more prevalent and efficient route to high molecular weight polyesters involves the ring-opening polymerization (ROP) of their corresponding lactones: δ-valerolactone and ε-caprolactone, respectively. This comparison will therefore focus on the properties of the resulting polymers, poly(δ-valerolactone) (PVL) and poly(ε-caprolactone) (PCL), and the primary synthesis methodologies.

Performance Data Summary

The thermal and mechanical properties of the polymers derived from this compound (as PVL) and 6-chlorohexanoic acid (as PCL) are summarized below. These properties are crucial for determining the suitability of the resulting polymer for specific applications.

Table 1: Comparison of Thermal Properties

PropertyPoly(δ-valerolactone) (from this compound)Poly(ε-caprolactone) (from 6-Chlorohexanoic Acid)
Melting Temperature (Tm)58 °C[1]~60 °C[2][3]
Glass Transition Temperature (Tg)-63 °C[1]~-60 °C[2][3]
Decomposition TemperatureLower thermal stability compared to PCL[1]280 - 330 °C[4]

Table 2: Comparison of Mechanical Properties

PropertyPoly(δ-valerolactone) (from this compound)Poly(ε-caprolactone) (from 6-Chlorohexanoic Acid)
Tensile StrengthLower mechanical strength compared to PCL[1]10 - 17.82 MPa[4][5]
Young's ModulusLower elastomeric behavior compared to PCL[1]1.2 GPa[5]
Elongation at Break->300%[5]

Experimental Protocols

The synthesis of high molecular weight polyesters from these precursors is most effectively achieved through the ring-opening polymerization of their corresponding lactones.

Experimental Workflow: Ring-Opening Polymerization (ROP)

ROP_Workflow Monomer Monomer (δ-valerolactone or ε-caprolactone) Reaction_Vessel Inert Atmosphere Reaction Vessel Monomer->Reaction_Vessel Catalyst Catalyst (e.g., Sn(Oct)2) Catalyst->Reaction_Vessel Initiator Initiator (e.g., Benzyl (B1604629) Alcohol) Initiator->Reaction_Vessel Polymerization Polymerization (Heat, Stirring) Reaction_Vessel->Polymerization Purification Purification (Precipitation, Washing, Drying) Polymerization->Purification Polymer Final Polymer (PVL or PCL) Purification->Polymer

A generalized workflow for the ring-opening polymerization of lactones.
Protocol 1: Ring-Opening Polymerization of δ-Valerolactone to Poly(δ-valerolactone)

Materials:

  • δ-Valerolactone (DVL)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as catalyst

  • Benzyl alcohol (BnOH) as initiator

  • Toluene (B28343) (anhydrous)

  • Methanol

  • Nitrogen gas supply

  • Schlenk flask and standard glassware

Procedure:

  • All glassware is dried in an oven at 120 °C overnight and cooled under a stream of nitrogen.

  • In a glovebox, a Schlenk flask is charged with δ-valerolactone (e.g., 1 g, 10 mmol) and anhydrous toluene (e.g., 10 mL).

  • A stock solution of the TBD catalyst and benzyl alcohol initiator in toluene is prepared.

  • The desired amount of the catalyst/initiator solution is added to the monomer solution via syringe under a nitrogen atmosphere. The molar ratio of monomer to initiator will determine the target molecular weight, and the monomer to catalyst ratio will affect the polymerization rate.

  • The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperatures like 60 °C) for a predetermined time (e.g., 1 to 24 hours), monitoring the reaction progress by techniques like ¹H NMR or GPC.

  • The polymerization is terminated by adding a small amount of quenching agent, such as benzoic acid.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.

  • The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum until a constant weight is achieved.

Protocol 2: Ring-Opening Polymerization of ε-Caprolactone to Poly(ε-caprolactone)

Materials:

  • ε-Caprolactone (CL)

  • Stannous octoate (Sn(Oct)₂) as catalyst

  • Benzyl alcohol (BnOH) as initiator

  • Toluene (anhydrous)

  • Methanol

  • Nitrogen gas supply

  • Schlenk flask and standard glassware

Procedure:

  • ε-Caprolactone and toluene are dried over calcium hydride and distilled under reduced pressure. Benzyl alcohol is dried over molecular sieves.

  • All glassware is flame-dried under vacuum and cooled under a nitrogen atmosphere.

  • In a glovebox or under a nitrogen stream, a Schlenk flask is charged with the purified ε-caprolactone (e.g., 5 g, 43.8 mmol) and anhydrous toluene (e.g., 20 mL).

  • The desired amount of benzyl alcohol initiator is added via syringe.

  • A stock solution of stannous octoate in anhydrous toluene is prepared, and the desired amount is added to the reaction mixture to initiate the polymerization. Typical monomer to catalyst ratios range from 1000:1 to 20000:1.

  • The flask is placed in a preheated oil bath at a specific temperature (e.g., 110-130 °C) and stirred for a set time (e.g., 4 to 48 hours).

  • After the desired polymerization time, the reaction is quenched by cooling to room temperature and exposing the mixture to air.

  • The polymer is dissolved in a minimal amount of a good solvent like chloroform (B151607) or dichloromethane (B109758) and precipitated in a large excess of a non-solvent like cold methanol.

  • The resulting white polymer is collected by filtration and dried in a vacuum oven at a temperature below its melting point until a constant weight is obtained.

Polymerization Mechanisms

Ring-Opening Polymerization (ROP) via Coordination-Insertion

The most widely accepted mechanism for the ROP of lactones using metal-based catalysts like stannous octoate is the coordination-insertion mechanism.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Catalyst Sn(Oct)₂ Active_Catalyst Sn(OR)₂ Catalyst->Active_Catalyst + 2 R-OH - 2 Oct-OH Alcohol R-OH Coordination Coordinated Monomer Active_Catalyst->Coordination + Monomer Monomer Lactone Monomer->Coordination Insertion Ring-Opened Initiator Coordination->Insertion Nucleophilic Attack & Ring Opening Growing_Chain Growing Polymer Chain Coordinated_Propagation Coordinated Monomer Growing_Chain->Coordinated_Propagation + Monomer New_Monomer Lactone New_Monomer->Coordinated_Propagation Chain_Elongation Elongated Polymer Chain Coordinated_Propagation->Chain_Elongation Insertion Chain_Elongation->Growing_Chain Repeat n times

Coordination-insertion mechanism for ring-opening polymerization.
Polycondensation

Direct polycondensation of ω-chloroalkanoic acids is challenging due to the difficulty in achieving high molecular weights and the potential for side reactions. A more feasible, though less common, approach is the acid-catalyzed polycondensation of the corresponding ω-hydroxy acids.

Polycondensation_Mechanism cluster_activation Protonation & Activation cluster_dimerization Dimerization cluster_propagation Chain Growth Monomer ω-Hydroxy Acid (HO-(CH₂)n-COOH) Protonation Protonated Carbonyl Monomer->Protonation + H⁺ Nucleophilic_Attack Tetrahedral Intermediate Protonation->Nucleophilic_Attack + Another Monomer Another_Monomer Another ω-Hydroxy Acid Another_Monomer->Nucleophilic_Attack Dimer Dimer + H₂O + H⁺ Nucleophilic_Attack->Dimer Water Elimination Growing_Chain Growing Polymer Chain Polymer High Polymer + nH₂O Growing_Chain->Polymer + n Monomers Further_Monomers Further Monomers Further_Monomers->Polymer

Acid-catalyzed polycondensation of ω-hydroxy acids.

Conclusion

In the synthesis of polyesters for research, pharmaceutical, and drug development applications, the choice between this compound and 6-chlorohexanoic acid as precursors largely translates to a choice between poly(δ-valerolactone) and poly(ε-caprolactone). While both resulting polymers are biodegradable and exhibit similar glass transition and melting temperatures, PCL derived from 6-chlorohexanoic acid generally demonstrates superior thermal stability and mechanical strength. The preferred and more established method for synthesizing high molecular weight polymers from these precursors is the ring-opening polymerization of their corresponding lactones, δ-valerolactone and ε-caprolactone. This route offers better control over molecular weight and dispersity compared to direct polycondensation. For applications requiring higher toughness and thermal resistance, 6-chlorohexanoic acid (via PCL) is often the more suitable candidate. However, the specific requirements of the application, such as desired degradation rate and miscibility with other components, should ultimately guide the selection of the monomer.

References

A Comparative Analysis of 5-Chlorovaleric Acid and its Bromo-Analog for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of 5-chlorovaleric acid and its bromo-analog, 5-bromovaleric acid. Tailored for researchers, scientists, and professionals in drug development, this document evaluates the physicochemical properties, reactivity, and synthetic applications of these two valuable building blocks. The information is supported by a summary of their physical properties and a detailed experimental protocol for a representative nucleophilic substitution reaction.

Physicochemical Properties

This compound and 5-bromovaleric acid share the same carbon skeleton but differ in the halogen substituent at the 5-position. This difference significantly influences their physical and chemical properties, as summarized in the table below.

PropertyThis compound5-Bromovaleric Acid
Molecular Formula C₅H₉ClO₂[1][2]C₅H₉BrO₂[3][4]
Molecular Weight 136.58 g/mol [1][5]181.03 g/mol [3][4]
Appearance Colorless to light yellow liquid[6][7]Off-white to grey crystalline solid[8]
Melting Point 18 °C[6][9][10]38-40 °C[3]
Boiling Point 136 °C at 14 mmHg[9][10]142-145 °C at 13-15 mmHg[11]
Density 1.170 g/mL at 20 °C[6][9][10]~1.5 g/cm³[3]
pKa ~4.6-4.74.64[12]
Solubility Soluble in Chloroform, DMSO, Ethyl Acetate[13]Soluble in water, ethanol (B145695), and ether[12]

Comparative Reactivity

The primary difference in the chemical reactivity of this compound and 5-bromovaleric acid lies in the nature of the carbon-halogen bond. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making the bromide ion a better leaving group in nucleophilic substitution reactions. Consequently, 5-bromovaleric acid is generally more reactive towards nucleophiles than this compound.[6] This enhanced reactivity can lead to faster reaction times and higher yields under milder conditions.

Both molecules are bifunctional, containing a carboxylic acid and an alkyl halide. This allows for a wide range of chemical transformations. The carboxylic acid can undergo esterification or be converted to an acyl chloride, while the alkyl halide is susceptible to nucleophilic attack.[11]

A key reaction for both compounds is intramolecular cyclization to form δ-valerolactone, a six-membered cyclic ester.[13] This reaction is typically promoted by a base, which deprotonates the carboxylic acid to form a carboxylate that then acts as an intramolecular nucleophile, displacing the halide. Due to the higher reactivity of the bromide, this cyclization is expected to proceed more readily with 5-bromovaleric acid.

G CVA This compound CVA_Nu Substitution Product CVA->CVA_Nu Nucleophile (Nu⁻) (Harsher Conditions) CVA_Lactone δ-Valerolactone CVA->CVA_Lactone BVA_Nu Substitution Product BVA_Lactone δ-Valerolactone BVA 5-Bromovaleric Acid BVA->BVA_Nu Nucleophile (Nu⁻) (Milder Conditions) BVA->BVA_Lactone Base (Faster)

Comparative reaction pathways of 5-halovaleric acids.

Applications in Synthesis

Both this compound and its bromo-analog are versatile intermediates in organic synthesis, with applications in the pharmaceutical, agrochemical, and specialty chemical industries.[5][6][12]

This compound:

  • Pharmaceuticals: It serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs).[5] For instance, it can be a precursor for the synthesis of 5-aminovaleric acid, a non-proteinogenic amino acid. It has also been used to derivatize other molecules, such as L-hydroxyproline, for the preparation of haptens.[4]

  • Agrochemicals: It is used in the formulation of herbicides and pesticides.[5]

  • Polymers: Employed in polymer chemistry to develop materials with specific properties.[5]

5-Bromovaleric Acid:

  • Pharmaceuticals: Its enhanced reactivity makes it a valuable intermediate in drug development, particularly for compounds targeting neurological disorders.[6] It has been used in the synthesis of inhibitors for aminoglycoside-resistant bacteria and in the preparation of topoisomerase IB inhibitors.[1] A notable application is in the construction of the α-chain of prostaglandins.[5]

  • Agrochemicals: Similar to its chloro-analog, it is used in the synthesis of agrochemicals.[12]

  • Material Science: It is utilized in creating semiconducting nanocomposites and other specialized materials.[3]

G cluster_apps Synthetic Applications cluster_products Resulting Products start 5-Halovaleric Acids (Chloro/Bromo) Pharma Pharmaceuticals start->Pharma Intermediates Agro Agrochemicals start->Agro Precursors Polymer Polymer Chemistry start->Polymer Material Material Science start->Material Building Blocks Fragrance Flavors & Fragrances start->Fragrance APIs APIs (e.g., Prostaglandins) Pharma->APIs Pesticides Pesticides / Herbicides Agro->Pesticides SpecialtyPolymers Specialty Polymers Polymer->SpecialtyPolymers Nanocomposites Nanocomposites Material->Nanocomposites

Synthetic utility of 5-halovaleric acids.

Experimental Protocols

The following protocols provide examples of common nucleophilic substitution reactions for these types of compounds.

Protocol 1: Synthesis of 5-Azidovaleric Acid from this compound

This protocol is adapted from the synthesis of 2-azidoacetic acid from bromoacetic acid.

Materials:

Procedure:

  • In a round-bottom flask, dissolve sodium azide (1.2 equivalents) in distilled water. Cool the solution to 0°C in an ice bath.

  • Slowly add this compound (1.0 equivalent) to the cooled sodium azide solution over 10-15 minutes with continuous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to a pH of 1-2 with hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 5-azidovaleric acid.

Safety Note: Sodium azide is highly toxic. Organic azides can be explosive, especially in concentrated form and upon heating. Handle with extreme caution in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 2: Synthesis of a Nitrile from a Halogenoalkane (Representative Protocol)

This protocol describes the general procedure for the reaction of a primary halogenoalkane with cyanide ions, which is applicable to both 5-chloro- and 5-bromovaleric acid, though reaction times and temperatures may vary.[7]

Materials:

  • 5-Halovaleric acid (chloro or bromo)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ethanol

  • Reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 5-halovaleric acid (1.0 equivalent) in ethanol.

  • Add a solution of potassium cyanide (or sodium cyanide, >1.0 equivalent) in ethanol to the flask. Note: The solvent must be ethanolic, as the presence of water can lead to the formation of the corresponding hydroxy acid as a byproduct.[7]

  • Heat the reaction mixture under reflux. The reaction time will be significantly shorter for 5-bromovaleric acid compared to this compound due to the better leaving group ability of bromide.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture. The workup typically involves filtering off the inorganic salts (KCl or NaCl) and removing the ethanol under reduced pressure.

  • Further purification of the resulting 5-cyanovaleric acid can be achieved through distillation or crystallization.

Safety Note: Cyanide salts are extremely toxic. All manipulations should be performed in a fume hood, and appropriate safety precautions must be taken.

Conclusion

Both this compound and 5-bromovaleric acid are valuable bifunctional building blocks for organic synthesis. The choice between the two often depends on the desired reactivity and cost considerations. 5-Bromovaleric acid offers higher reactivity, allowing for milder reaction conditions and potentially higher yields in nucleophilic substitution reactions. However, this compound is often a more economical starting material. This guide provides the necessary data for researchers to make an informed decision based on the specific requirements of their synthetic targets.

References

A Validated GC-FID Method for Accurate Impurity Profiling of 5-Chlorovaleroyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

A robust, validated gas chromatography with flame-ionization detection (GC-FID) method provides a precise and accurate tool for the quantification of impurities in 5-chlorovaleroyl chloride (5-CVC), a critical intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2] This method, which employs a derivatization strategy, stands as the first reported validated technique for the comprehensive impurity analysis of 5-CVC.[1][2]

The quality of 5-chlorovaleroyl chloride can be impacted by the presence of various impurities, which may arise during the manufacturing process or through degradation.[1][2] These impurities can potentially react in subsequent synthetic steps, leading to the formation of undesired byproducts in the final active pharmaceutical ingredient (API).[2] Therefore, a reliable analytical method to monitor and control these impurities is essential for ensuring the quality and safety of the final product.

This guide provides a detailed comparison of the validated GC-FID method with alternative analytical approaches, supported by experimental data from the validation studies. It also includes a comprehensive experimental protocol for the validated method.

Comparison of Analytical Approaches

Direct analysis of the highly reactive 5-chlorovaleroyl chloride presents significant challenges. A comparative evaluation of different approaches reveals the superiority of the validated GC-FID method involving methanol (B129727) derivatization.

Analytical ApproachPrincipleAdvantagesDisadvantages
Direct Injection GC-FID Direct injection of 5-CVC sample onto the GC column.Simple sample preparation.Inconsistent peak areas, potential for on-column reactions and degradation of the stationary phase.[2]
GC-FID with Methanol Derivatization (Validated Method) Conversion of 5-CVC and its acyl chloride impurities to their corresponding methyl esters prior to GC analysis.[1][2]Provides stable derivatives, leading to consistent and reproducible results; allows for the separation of key impurities.[1][2]Requires an additional sample preparation step.
GC-FID with Methanol Derivatization (without 3-Methoxypyridine) Derivatization with methanol alone.Simplifies the derivatization reagent.Fails to detect the major degradant, 5-chlorovaleric acid (5-CVA).[1][2]
Alternative Derivatization (Hydrolysis or Amination) Conversion of acyl chlorides to carboxylic acids or amides.Established methods for acyl chloride analysis.Hydrolysis may not distinguish between the acyl chloride and its corresponding carboxylic acid impurity, leading to overestimation.[3] Amination requires specific, less common reagents.[3]

Validated GC-FID Method: Performance Data

The validated GC-FID method with methanol derivatization demonstrates excellent performance for the quantification of 5-CVC and its key impurities.

Linearity

The method exhibits excellent linearity over the tested concentration ranges for 5-CVC and its impurities.[2]

CompoundConcentration Range (% v/v)Correlation Coefficient (r²)
5-CVC methyl ester1.8 - 6.0> 0.999
CVC-ene0.0016 - 0.16> 0.999
4-CVC0.0016 - 0.16> 0.999
5-Me CVC0.0016 - 0.16> 0.999
4-Me CVC0.0016 - 0.16> 0.999
5-CVA0.0016 - 0.16> 0.999

Data sourced from Tang et al., 2010.[2]

The method was also validated for specificity, accuracy, precision, sensitivity, and robustness, meeting the required acceptance criteria for a validated analytical method.[1][2]

Identified Impurities in 5-Chlorovaleroyl Chloride

The validated method successfully separates the derivatized forms of 5-CVC from its major impurities.[2]

AbbreviationChemical Name
5-CVC5-Chlorovaleroyl chloride
CVC-ene4-Pentenoyl chloride
4-CVC4-Chlorovaleroyl chloride
5-Me CVC5-Chlorohexanoyl chloride
4-Me CVC4-Methyl-5-chlorovaleroyl chloride
5-CVAThis compound

Data sourced from Tang et al., 2010.[2]

Experimental Protocols

Validated GC-FID Method with Methanol Derivatization

Instrumentation:

  • Gas Chromatograph: Agilent 6890 capillary GC system or equivalent.[2]

  • Detector: Flame Ionization Detector (FID).[2]

  • Injector: Split injector.[2]

  • Column: Details of the specific column used are found in the full study.

  • Carrier Gas: Helium.

Reagents:

Sample Preparation:

  • Add 5 mL of methanol and 1 mL of 3-methoxypyridine to a 25-mL volumetric flask.[2]

  • Slowly, and with occasional swirling, add 1 mL of the 5-chlorovaleroyl chloride sample to the flask.[2]

  • Allow the reaction mixture to cool to room temperature.

  • Dilute to the mark with dichloromethane and mix well.[2]

Blank Preparation:

  • Add 5 mL of methanol and 1 mL of 3-methoxypyridine to a 25-mL volumetric flask.[2]

  • Dilute to the mark with dichloromethane and mix well.[2]

GC-FID Parameters:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program: Initial temperature of 50°C, hold for 5 minutes, then ramp at 10°C/min to 250°C and hold for 10 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Note: These parameters are based on the published method and may require optimization for different instruments.

Visualized Workflows

experimental_workflow cluster_prep Sample and Blank Preparation cluster_analysis GC-FID Analysis sample 5-CVC Sample (1 mL) derivatization Derivatization (Formation of Methyl Esters) sample->derivatization reagents Methanol (5 mL) + 3-Methoxypyridine (1 mL) reagents->derivatization dilution Dilute to 25 mL with Dichloromethane derivatization->dilution final_sample Prepared Sample for Injection dilution->final_sample injection Inject 1 µL final_sample->injection blank_reagents Methanol (5 mL) + 3-Methoxypyridine (1 mL) blank_dilution Dilute to 25 mL with Dichloromethane blank_reagents->blank_dilution final_blank Prepared Blank for Injection blank_dilution->final_blank final_blank->injection gc_separation GC Column Separation injection->gc_separation fid_detection FID Detection gc_separation->fid_detection data_analysis Data Analysis (Peak Integration & Quantification) fid_detection->data_analysis logical_relationship cluster_impurities Potential Impurities compound 5-Chlorovaleroyl Chloride (5-CVC) process_impurities Process-Related Impurities (e.g., 4-CVC, 5-Me CVC) compound->process_impurities co-exists degradation_product Degradation Product (this compound - 5-CVA) compound->degradation_product degrades to analysis_challenge Analytical Challenge: High Reactivity of Acyl Chloride compound->analysis_challenge validated_method Validated GC-FID Method process_impurities->validated_method quantified by degradation_product->validated_method quantified by solution Solution: Derivatization with Methanol analysis_challenge->solution solution->validated_method outcome Accurate Quantification of Impurities validated_method->outcome

References

Spectroscopic Analysis of 5-Chlorovaleric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of chemical compounds is paramount. This guide provides a comprehensive overview of the spectroscopic data for 5-chlorovaleric acid, a versatile building block in organic synthesis. By presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, this document serves as a valuable resource for compound identification, purity assessment, and reaction monitoring.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound (CAS No: 1119-46-6). This information is crucial for confirming the molecular structure and identifying characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Assignment Chemical Shift (ppm) Multiplicity Integration
H-5 (CH₂-Cl)~3.55Triplet2H
H-2 (CH₂-COOH)~2.40Triplet2H
H-3, H-4 (-CH₂-CH₂-)~1.80Multiplet4H
-COOH~11-12Singlet (broad)1H

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Assignment Chemical Shift (ppm)
C=O (Carboxylic Acid)~179
CH₂-Cl (Carbon bonded to Chlorine)~44
CH₂-COOH (Carbon alpha to COOH)~33
-CH₂- (Alkyl Chain)~26
-CH₂- (Alkyl Chain)~21
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Vibrational Mode Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretching2500-3300Broad, Strong
C=O (Carboxylic Acid)Stretching1700-1725Strong
C-O (Carboxylic Acid)Stretching1210-1320Strong
C-H (Alkyl)Stretching2850-2960Medium-Strong
C-Cl (Alkyl Halide)Stretching600-800Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Technique m/z Value Interpretation
Electron Ionization (EI)136/138Molecular Ion Peak (M⁺, M⁺+2 due to ³⁵Cl/³⁷Cl isotopes)
Electron Ionization (EI)101[M-Cl]⁺
Electron Ionization (EI)73[M-C₂H₄Cl]⁺
Electron Ionization (EI)60[CH₃COOH₂]⁺ (McLafferty rearrangement)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shift scale to 0 ppm.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300 MHz or 500 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 75 MHz or 125 MHz, respectively. A proton-decoupled pulse sequence is used to simplify the spectrum to single peaks for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The FT-IR spectrum is recorded using a spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is first collected and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation and Derivatization: To increase its volatility for GC analysis, this compound is often derivatized. A common method involves esterification, for example, by reacting the acid with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by converting it to its methyl ester using diazomethane (B1218177) or methanolic HCl.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a nonpolar DB-5ms or equivalent). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to separate the components of the sample mixture.

  • MS Analysis: The eluent from the GC column is introduced into the ion source of a mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its fragment ions.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion Compound This compound Dissolution Dissolve in Deuterated Solvent Compound->Dissolution Derivatization Derivatize for GC-MS Compound->Derivatization Thin_Film Prepare Thin Film Compound->Thin_Film NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR GCMS GC-MS System Derivatization->GCMS IR FT-IR Spectrometer Thin_Film->IR NMR_Analysis Analyze Chemical Shifts, Multiplicity, Integration NMR->NMR_Analysis IR_Analysis Identify Functional Group Absorptions IR->IR_Analysis MS_Analysis Determine Molecular Weight & Fragmentation Pattern GCMS->MS_Analysis Structure_Confirmation Structure Confirmation & Purity Assessment NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

Comparing the efficacy of different catalysts for 5-Chlorovaleric acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-chlorovaleric acid, a key intermediate in the pharmaceutical and agrochemical industries, can be achieved through various catalytic pathways. The choice of catalyst is a critical factor that influences reaction efficiency, yield, and overall process sustainability. This guide provides an objective comparison of the efficacy of different catalysts for the synthesis of this compound and its immediate precursor, 5-chlorovaleryl chloride, supported by available experimental data.

Comparison of Catalytic Synthesis Routes

The primary methods for synthesizing this compound involve the ring-opening of δ-valerolactone, the chlorination of valeric acid, or a multi-step process starting from 1,4-dichlorobutane (B89584). Each route utilizes distinct types of catalysts, the performance of which is compared below.

Route 1: Synthesis from δ-Valerolactone

This single-step method directly produces 5-chlorovaleryl chloride, which can be subsequently hydrolyzed to this compound. The reaction typically employs phosgene (B1210022) in the presence of iron or aluminum-based catalysts.

Table 1: Comparison of Catalysts for the Synthesis of 5-Chlorovaleryl Chloride from δ-Valerolactone

CatalystCatalyst Loading (% w/w)Reaction Temperature (°C)Reaction Time (h)Yield (%)
Iron Powder180-86
FeCl₃1100480
Fe₂O₃11004-
Aluminum Powder----
AlCl₃----
Al₂O₃----

Data synthesized from patent literature. Direct comparative studies under identical conditions are limited.

Experimental Protocol: Synthesis of 5-Chlorovaleryl Chloride from δ-Valerolactone

A general procedure for the synthesis of 5-chlorovaleryl chloride from δ-valerolactone is as follows:

  • To a suitable reactor, add δ-valerolactone and the catalyst (e.g., 1% w/w of iron powder).

  • Heat the mixture to the desired reaction temperature (e.g., 80-100°C).

  • Introduce phosgene into the reaction mixture over a period of several hours.

  • Maintain the reaction at temperature for the specified duration.

  • After the reaction is complete, the crude 5-chlorovaleryl chloride can be purified by vacuum distillation.

Route 2: Synthesis from 1,4-Dichlorobutane

This two-step process involves the initial synthesis of 5-chlorovaleronitrile (B1664646) via cyanidation of 1,4-dichlorobutane, followed by hydrolysis to this compound. The cyanidation step is often facilitated by a phase-transfer catalyst.

Table 2: Comparison of Catalysts for the Synthesis of 5-Chlorovaleronitrile from 1,4-Dichlorobutane

CatalystCatalyst TypeReaction ConditionsYield of 5-Chlorovaleronitrile
Tetrabutylammonium (B224687) BromidePhase-Transfer CatalystReaction with sodium cyanide in an aqueous medium at 80-85°C for 6 hours.[1]High (Specific yield often proprietary in industrial processes)
Other Quaternary Ammonium (B1175870) SaltsPhase-Transfer CatalystVaried conditionsGenerally effective for facilitating the reaction between immiscible phases.[2]

Note: Quantitative, side-by-side comparative data for different phase-transfer catalysts in this specific reaction is limited in publicly available literature. Tetrabutylammonium bromide is a commonly cited catalyst for this transformation.

Experimental Protocol: Synthesis of 5-Chlorovaleronitrile

  • Charge a reactor with 1,4-dichlorobutane and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Heat the mixture to 80-85°C with stirring.

  • Slowly add an aqueous solution of sodium cyanide over several hours.

  • Maintain the reaction temperature for an additional hour after the addition is complete.

  • Cool the reaction mixture and separate the organic and aqueous phases. The organic phase contains the 5-chlorovaleronitrile.

Following the synthesis of 5-chlorovaleronitrile, it is hydrolyzed to this compound, typically using a strong acid catalyst.

Table 3: Catalysts for the Hydrolysis of 5-Chlorovaleronitrile

CatalystCatalyst TypeReaction ConditionsYield of this compound (%)
Hydrochloric Acid (conc.)Strong Brønsted Acid55-70°C for 5 hours~90
Sulfuric Acid (dilute)Strong Brønsted AcidSupercritical water (400-500°C, 30 MPa)High (Specific yield depends on conditions)[3]

Experimental Protocol: Hydrolysis of 5-Chlorovaleronitrile

  • To the 1,4-dichlorobutane solution containing 5-chlorovaleronitrile, add concentrated hydrochloric acid.

  • Heat the mixture with stirring to 55-70°C for approximately 5 hours.

  • Cool the reaction mixture and add water to dissolve any ammonium chloride formed.

  • Separate the organic phase, which contains the this compound in 1,4-dichlorobutane.

Route 3: Chlorination of Valeric Acid

This direct approach involves the chlorination of valeric acid using a chlorinating agent in the presence of a catalyst. Lewis acids or Brønsted acids can be employed to catalyze this transformation.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized experimental workflow for comparing the efficacy of different catalysts in the synthesis of this compound or its derivatives.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison start Select Synthetic Route (e.g., from δ-Valerolactone) reactants Prepare Reactants (δ-Valerolactone, Phosgene) start->reactants catalysts Select Catalysts for Comparison (e.g., Fe powder, FeCl₃, Al powder) reactants->catalysts reaction_setup Set up Parallel Reactions (Identical Conditions) catalysts->reaction_setup run_reactions Run Reactions with Different Catalysts reaction_setup->run_reactions monitoring Monitor Reaction Progress (e.g., GC, TLC) run_reactions->monitoring workup Reaction Work-up and Product Isolation monitoring->workup characterization Product Characterization (e.g., NMR, MS) workup->characterization quantification Quantify Yield and Purity (e.g., GC, HPLC) characterization->quantification data_table Tabulate Results (Yield, Purity, Reaction Time) quantification->data_table conclusion Determine Most Efficacious Catalyst data_table->conclusion

Caption: Workflow for comparing catalyst efficacy in this compound synthesis.

Signaling Pathway of Lewis Acid Catalysis in Carboxylic Acid Chlorination

The following diagram illustrates a simplified signaling pathway for the activation of a carboxylic acid by a Lewis acid catalyst during chlorination with thionyl chloride.

G cluster_reactants Reactants cluster_activation Activation cluster_intermediate Intermediate Formation cluster_product Product Formation RCOOH R-COOH (Valeric Acid) complex R-COOH:LA Complex (Activated Carboxylic Acid) RCOOH->complex Coordination SOCl2 SOCl₂ (Thionyl Chloride) intermediate Acyl Chlorosulfite Intermediate SOCl2->intermediate LA Lewis Acid (e.g., AlCl₃) LA->complex complex->intermediate Nucleophilic Attack activated_socl2 Activated Thionyl Chloride RCOCl R-COCl (5-Chlorovaleryl Chloride) intermediate->RCOCl Decomposition SO2 SO₂ intermediate->SO2 HCl HCl intermediate->HCl

References

A Comparative Guide to HPLC and GC Methods for the Analysis of 5-Chlorovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 5-Chlorovaleric acid. This compound is a bifunctional organic compound utilized as a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and various research applications. This document presents detailed experimental protocols, comparative performance data, and logical workflows to assist in selecting the most suitable analytical method for specific needs.

Methodology at a Glance: HPLC vs. GC

The choice between HPLC and GC for the analysis of this compound hinges on several factors, including the need for derivatization, desired sensitivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method can be employed, offering a direct analysis without the need for chemical modification.

  • Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of carboxylic acids, derivatization is a mandatory step to convert this compound into a more volatile form, typically an ester, prior to GC analysis.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and reliable results. Below are representative protocols for the analysis of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a reversed-phase separation method suitable for carboxylic acids.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small percentage of phosphoric acid or formic acid as a modifier. A typical starting point could be a ratio of 30:70 (v/v) MeCN:Water with 0.1% phosphoric acid. For mass spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength, typically around 210 nm, where carboxylic acids exhibit absorbance.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration.

Gas Chromatography (GC) Protocol with Derivatization

This protocol involves the conversion of this compound to its methyl ester for enhanced volatility.[2][3]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Derivatization:

    • To a known amount of this compound, add methanol.

    • The reaction can be catalyzed by an acid, such as a few drops of concentrated sulfuric acid, and gentle heating (e.g., 60°C for 15-30 minutes) to drive the esterification to completion.

    • Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the resulting methyl 5-chlorovalerate into a non-polar organic solvent like hexane (B92381) or dichloromethane.

    • Dry the organic extract over anhydrous sodium sulfate.

  • Column: A mid-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Detector Temperature (FID): 280°C.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of HPLC and GC methods for the analysis of short-chain carboxylic acids. It is important to note that while the GC data is based on a validated method for a closely related compound, the HPLC data represents typical performance for this class of analytes due to the limited availability of a specific validated method for this compound.

Performance ParameterHPLC (Representative Data)GC-FID (with Derivatization)
Linearity (r²) >0.999>0.999[2]
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (%RSD) < 2%< 3%
Sample Preparation Simple dissolutionDerivatization required
Analysis Time 10 - 20 minutes15 - 25 minutes

Workflow and Decision-Making Diagrams

The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical considerations for choosing between HPLC and GC for the analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (if necessary) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify Concentration Integrate->Quantify GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Derivatize Esterification with Methanol Sample->Derivatize Extract Extract Methyl Ester Derivatize->Extract Dry Dry Organic Extract Extract->Dry Inject Inject into GC Dry->Inject Separate Separation on Capillary Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify Concentration Integrate->Quantify Method_Selection cluster_factors Key Considerations cluster_methods Recommended Method Start Start: Analyze This compound Derivatization Derivatization Acceptable? Start->Derivatization Sensitivity High Sensitivity Required? Derivatization->Sensitivity Yes Use_HPLC Use HPLC Derivatization->Use_HPLC No Matrix Complex Matrix? Sensitivity->Matrix Yes Use_GC Use GC Sensitivity->Use_GC No Matrix->Use_HPLC No Matrix->Use_GC Yes

References

Unveiling the Biological Potential: A Comparative Guide to Compounds Synthesized from 5-Chlorovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 5-Chlorovaleric acid emerges as a pivotal starting material in the synthesis of a diverse array of biologically active compounds. Its versatile chemical nature allows for the construction of complex molecular architectures, leading to the development of therapeutics targeting a range of diseases. This guide provides a comparative analysis of the biological activities of prominent compounds synthesized using this key intermediate, supported by experimental data and detailed methodologies.

This document delves into the pharmacological profiles of key drugs, including the anticoagulant apixaban (B1684502), the antiplatelet agent cilostazol (B1669032), the antiviral famciclovir, and the antiepileptic levetiracetam. Each of these molecules leverages a structural motif derived from this compound, underscoring its importance in medicinal chemistry.

Comparative Biological Activity Data

The following tables summarize the key quantitative data for the biological activity of these compounds, offering a clear comparison of their potency and efficacy.

Anticoagulant Activity: Apixaban and its Analogs

Apixaban is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its inhibitory activity is a key determinant of its anticoagulant effect.

CompoundTargetParameterValueSpeciesReference
ApixabanFactor XaKi0.08 nMHuman[1]
ApixabanFactor XaIC501.3 nMHuman (thrombus-associated)[1]
ApixabanThrombin GenerationIC50 (rate)50 nMHuman plasma[1]
ApixabanThrombin GenerationIC50 (peak)100 nMHuman plasma[1]
Apixaban Analog 14aFactor XaIC500.15 µMHuman[2]
Antiplatelet Activity: Cilostazol

Cilostazol exerts its antiplatelet effects primarily through the inhibition of phosphodiesterase 3 (PDE3), leading to increased levels of cyclic adenosine (B11128) monophosphate (cAMP) in platelets.

CompoundTargetParameterValueConditionReference
CilostazolPDE3AIC500.2 µM-[3][4]
CilostazolPDE3AIC500.20 µM-[5]
CilostazolPDE3BIC500.38 µM-[5]
CilostazolPlatelet AggregationIC5075.4 ± 2.4 µMCollagen-induced (rat)[6]
CilostazolPlatelet Aggregation-22 ± 6% inhibition4 µM, Collagen-induced (rabbit)[7]
CilostazolPlatelet Aggregation-57 ± 3% inhibition13 µM, Collagen-induced (rabbit)[7]
Antiviral Activity: Famciclovir (Penciclovir)

Famciclovir is a prodrug that is converted to the active compound penciclovir (B1679225), which inhibits viral DNA synthesis.

CompoundVirusParameterValue (µg/mL)Cell LineReference
PenciclovirHSV-1IC500.04-1.8-[8]
PenciclovirHSV-2IC500.06-4.4-[8]
PenciclovirHSV-2Mean IC501.7-[9]

Note: IC50 values for penciclovir can vary depending on the specific viral strain and the cell line used in the assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols for assessing the biological activity of these compounds.

Factor Xa (FXa) Inhibition Assay (for Apixaban)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Factor Xa.

  • Principle: A chromogenic substrate that is specifically cleaved by FXa is used. In the presence of an inhibitor, the cleavage of the substrate is reduced, leading to a decrease in the colorimetric signal.

  • Materials: Purified human Factor Xa, a specific chromogenic substrate for FXa (e.g., S-2222), a buffer solution (e.g., Tris-HCl), and the test compound (apixaban or its analogs).

  • Procedure:

    • The test compound is pre-incubated with Factor Xa in the buffer solution in a 96-well plate.

    • The chromogenic substrate is added to initiate the reaction.

    • The absorbance is measured over time at a specific wavelength (e.g., 405 nm) using a microplate reader.

    • The rate of substrate cleavage is calculated from the change in absorbance.

    • The percentage of inhibition is determined by comparing the rate in the presence of the test compound to the rate of a control without the inhibitor.

    • IC50 values are calculated by fitting the dose-response data to a suitable equation.[10][11]

Phosphodiesterase 3 (PDE3) Inhibition Assay (for Cilostazol)

This assay measures the inhibition of PDE3, the primary target of cilostazol.

  • Principle: The assay measures the hydrolysis of radiolabeled cAMP by PDE3. An inhibitor will reduce the amount of hydrolyzed product.

  • Materials: Purified or recombinant human PDE3A or PDE3B, [3H]-cAMP, snake venom nucleotidase, and the test compound (cilostazol).

  • Procedure:

    • The test compound is incubated with PDE3 and [3H]-cAMP.

    • The reaction is stopped, and snake venom nucleotidase is added to hydrolyze the resulting [3H]-5'-AMP to [3H]-adenosine.

    • The unreacted [3H]-cAMP is separated from the [3H]-adenosine using an ion-exchange resin.

    • The amount of [3H]-adenosine is quantified by liquid scintillation counting.

    • The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.[3]

Antiviral Plaque Reduction Assay (for Famciclovir/Penciclovir)

This assay determines the concentration of an antiviral drug required to reduce the number of viral plaques in cell culture.

  • Principle: The ability of a virus to form plaques (localized areas of cell death) in a monolayer of host cells is inhibited in the presence of an effective antiviral agent.

  • Materials: A susceptible cell line (e.g., Vero cells), Herpes Simplex Virus (HSV-1 or HSV-2), cell culture medium, and the test compound (penciclovir).

  • Procedure:

    • A monolayer of host cells is infected with a known amount of virus.

    • After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of the test compound.

    • The plates are incubated for a period that allows for plaque formation (typically 2-3 days).

    • The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

    • The number of plaques in each well is counted.

    • The EC50 value (the concentration that reduces the plaque number by 50% compared to the virus control) is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows discussed in this guide.

Anticoagulant_Mechanism_of_Apixaban cluster_coagulation Coagulation Cascade cluster_inhibition Inhibition by Apixaban Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Cleavage Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation FactorXa->Prothrombin Apixaban Apixaban Apixaban->FactorXa

Caption: Mechanism of action of Apixaban in the coagulation cascade.

Antiplatelet_Mechanism_of_Cilostazol Cilostazol Cilostazol PDE3 Phosphodiesterase 3 (PDE3) Cilostazol->PDE3 Inhibits AMP AMP PDE3->AMP cAMP cAMP cAMP->PDE3 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates PlateletAggregation Platelet Aggregation PKA->PlateletAggregation Inhibits Antiviral_Mechanism_of_Famciclovir cluster_prodrug Prodrug Activation cluster_viral_replication Viral DNA Replication Famciclovir Famciclovir Penciclovir Penciclovir Famciclovir->Penciclovir Metabolism Penciclovir_MP Penciclovir Monophosphate Penciclovir->Penciclovir_MP Phosphorylation Viral_TK Viral Thymidine Kinase (TK) Penciclovir_TP Penciclovir Triphosphate Penciclovir_MP->Penciclovir_TP Phosphorylation Cellular_Kinases Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Penciclovir_TP->Viral_DNA_Polymerase Inhibits Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Experimental_Workflow_FXa_Inhibition Start Start: Prepare Reagents Preincubation Pre-incubate Factor Xa with Test Compound Start->Preincubation Reaction Add Chromogenic Substrate Preincubation->Reaction Measurement Measure Absorbance (e.g., at 405 nm) Reaction->Measurement Analysis Calculate Rate of Reaction and % Inhibition Measurement->Analysis Result Determine IC50 Value Analysis->Result

References

A Comparative Purity Analysis of Commercially Available 5-Chlorovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of the final product. 5-Chlorovaleric acid is a key building block in the synthesis of various pharmaceuticals and specialty chemicals.[1] This guide provides a comparative overview of the purity of commercially available this compound from various suppliers, supported by a detailed experimental protocol for purity determination.

Commercial Supplier Purity Overview

Several chemical suppliers offer this compound with specified purity levels. The most common analytical method cited for purity assessment is Gas Chromatography (GC). A summary of the stated purity from a selection of suppliers is presented below. It is important to note that these values are as stated by the suppliers and a comprehensive, independent analysis is recommended for critical applications.

SupplierStated PurityAnalytical Method
TCI America™>96.0%GC
Sigma-Aldrich≥98.0%GC
Chem-Impex≥98%GC

Potential Impurities in this compound

Based on the synthesis of the related compound 5-chlorovaleroyl chloride and common impurities in similar aliphatic carboxylic acids, the following substances are potential impurities in commercial this compound:

  • Isomers: 4-chlorovaleric acid, and other positional isomers.

  • Related Saturated and Unsaturated Compounds: Valeric acid, 4-pentenoic acid.

  • Analogs with Different Functional Groups: 5-chloropentanal, 5-chloropentanol.

  • Esters: Methyl 5-chlorovalerate, Ethyl 5-chlorovalerate (may form if corresponding alcohols are present).

  • Residual Solvents and Starting Materials: From the synthesis process.

Experimental Protocol for Purity Analysis

To independently verify the purity of commercially available this compound and to identify and quantify impurities, a multi-faceted analytical approach is recommended. This protocol outlines methods for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For acidic compounds like this compound, derivatization is often employed to improve chromatographic peak shape and sensitivity.

Derivatization (Methyl Esterification):

  • To a 1 mg sample of this compound, add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Heat the mixture at 60°C for 30 minutes.

  • Allow the solution to cool to room temperature.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the methyl ester derivative with 1 mL of hexane (B92381).

  • Analyze the hexane layer by GC-MS.

GC-MS Parameters:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 35-500.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is suitable for the analysis of non-volatile impurities and can be run without derivatization.

HPLC Parameters: [2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an excellent tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[3]

¹H NMR Parameters:

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: A certified standard with a known resonance that does not overlap with the analyte signals (e.g., maleic acid).

  • Spectrometer: 400 MHz or higher.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of a commercial this compound sample.

experimental_workflow sample Commercial this compound Sample gcms_prep Sample Preparation for GC-MS (Derivatization to Methyl Ester) sample->gcms_prep hplc_prep Sample Preparation for HPLC (Dissolution in Mobile Phase) sample->hplc_prep nmr_prep Sample Preparation for NMR (Dissolution in CDCl3 with Internal Standard) sample->nmr_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis hplc_analysis HPLC Analysis hplc_prep->hplc_analysis nmr_analysis NMR Analysis nmr_prep->nmr_analysis data_analysis Data Analysis and Comparison gcms_analysis->data_analysis hplc_analysis->data_analysis nmr_analysis->data_analysis purity_report Comprehensive Purity Report data_analysis->purity_report

References

Benchmarking 5-Chlorovaleric Acid Derivatives in Drug Discovery: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with enhanced therapeutic potential is paramount. Among the versatile building blocks available to medicinal chemists, 5-chlorovaleric acid and its derivatives have emerged as a promising scaffold for the development of a diverse range of therapeutic agents. This guide provides a comprehensive comparison of the performance of various this compound derivatives, supported by experimental data, to aid researchers in their quest for next-generation therapeutics.

Unlocking Therapeutic Potential: The Versatility of the this compound Scaffold

This compound, a bifunctional molecule featuring a carboxylic acid and an alkyl chloride, offers a flexible platform for the synthesis of a wide array of derivatives, including amides, esters, and heterocyclic compounds.[1] Its utility as a linker in the creation of more complex molecules has been widely recognized in pharmaceutical development.[2] The reactivity of the chloro and carboxylic acid groups allows for a multitude of chemical transformations, making it a valuable starting material in medicinal chemistry.[1]

Performance Benchmarking: Anticancer and Antimicrobial Applications

Recent studies have highlighted the potential of this compound derivatives in oncology and infectious diseases. This section presents a comparative analysis of their performance, focusing on key quantitative metrics such as IC50 and Minimum Inhibitory Concentration (MIC) values.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various signaling pathways implicated in tumor growth and survival.

Table 1: Anticancer Activity of this compound Derivatives

Derivative ClassSpecific CompoundTarget Cell LineIC50/EC50 (µM)Targeted Pathway/Protein
Indole (B1671886) Carboxamide(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamideHCT116 (Colon Cancer)7.1 ± 0.6WNT/DVL1[3]
Indole Carboxylatem-piperidinyl derivative (3e)LOX-IMVI (Melanoma)Not specifiedEGFRT790M / BRAFV600E[4]
Indole Carboxylatep-pyrrolidin-1-yl derivative (3b)LOX-IMVI (Melanoma)Not specifiedEGFRT790M / BRAFV600E[4]

Signaling Pathway Involvement:

  • WNT Signaling Pathway: The indole carboxamide derivative has been shown to inhibit the Dishevelled-1 (DVL1) protein, a key component of the WNT signaling pathway, which is often dysregulated in colorectal cancer.[3]

    WNT_Signaling_Inhibition WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled DVL1 DVL1 Frizzled->DVL1 Beta_Catenin β-Catenin DVL1->Beta_Catenin prevents degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Derivative This compound Derivative Derivative->DVL1

    Inhibition of the WNT signaling pathway by a this compound derivative.
  • EGFR/BRAF Signaling Pathway: Indole carboxylate derivatives have demonstrated potent inhibitory activity against mutant Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, key drivers in melanoma and other cancers.[4]

    EGFR_BRAF_Inhibition EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Derivative This compound Derivative Derivative->EGFR Derivative->BRAF

    Dual inhibition of EGFR and BRAF signaling pathways.

Antimicrobial Activity

While specific MIC values for a broad range of this compound derivatives are not extensively reported in publicly available literature, the versatile nature of this scaffold suggests significant potential for the development of novel antimicrobial agents. For comparison, a study on cholic acid-based antimicrobial peptide mimics provides a benchmark for the kind of performance that can be expected from functionalized organic acids.

Table 2: Antimicrobial Activity of Cholic Acid-Based Peptide Mimics (for comparison)

CompoundS. aureus MIC (µM)E. coli MIC (µM)P. aeruginosa MIC (µM)
17b >32416
17c 4168
17d 4328
19c >32432
27 168>32

Data from a study on cholic acid-based antimicrobial peptide mimics.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Amide Derivatives

A general and robust two-step procedure can be employed for the synthesis of amide derivatives.

Step 1: Activation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude 5-chlorovaleryl chloride.

Step 2: Amide Coupling

  • Dissolve the crude 5-chlorovaleryl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 eq) and a suitable base like triethylamine (B128534) (1.5 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Amide_Synthesis Acid This compound Acid_Chloride 5-Chlorovaleryl Chloride Acid->Acid_Chloride Activation Oxalyl_Chloride Oxalyl Chloride, DMF (cat.) Amide This compound Amide Acid_Chloride->Amide Coupling Amine Amine (R-NH2), Base

General workflow for the synthesis of this compound amides.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 values.

Enzyme Inhibition Assay
  • Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Dilute the enzyme to a suitable concentration.

  • Pre-incubation: Mix the enzyme with different concentrations of the inhibitor compound and incubate for a short period.

  • Reaction Initiation: Add the enzyme's substrate to the enzyme-inhibitor mixture to start the reaction.

  • Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration and determine the IC50 value.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation: Prepare a serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the target microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Comparative Alternatives

While this compound derivatives show considerable promise, it is essential to consider alternative scaffolds and drug classes in the broader context of drug discovery.

  • PI3K/Akt/mTOR Pathway Inhibitors: This class of drugs, which includes small molecules like Duvelisib and Idelalisib, targets a critical signaling pathway in many cancers and represents a benchmark for novel anticancer agents.[6][8] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[6]

  • Other Halogenated Fatty Acids: Naturally occurring and synthetic halogenated fatty acids have demonstrated a range of biological activities, including antimicrobial effects.[9] These compounds offer an alternative structural framework for the development of new therapeutic agents.

  • Alternative Linker Chemistries for Drug Conjugates: In the context of antibody-drug conjugates (ADCs) and other targeted therapies, various linker technologies exist, including cleavable (e.g., dipeptide, hydrazone) and non-cleavable linkers.[10][11] The choice of linker significantly impacts the stability and efficacy of the conjugate.

Conclusion

This compound derivatives represent a versatile and promising class of compounds in drug discovery. Their synthetic tractability allows for the creation of diverse chemical libraries, and initial studies have demonstrated their potential as potent anticancer and antimicrobial agents. The data and protocols presented in this guide offer a foundational resource for researchers seeking to explore and benchmark the performance of these derivatives. Further investigation into their structure-activity relationships, pharmacokinetic profiles, and mechanisms of action will be crucial in translating their therapeutic potential into clinical applications.

References

Safety Operating Guide

Proper Disposal of 5-Chlorovaleric Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-Chlorovaleric acid, a corrosive and hazardous chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a designated and well-ventilated area, such as a chemical fume hood[1]. This compound is corrosive and can cause severe burns to the skin, eyes, and respiratory tract[1][2][3].

Key Safety Data for this compound

PropertyValueSource
Synonyms 5-Chloropentanoic acid[1][4]
CAS Number 1119-46-6[1][5]
Molecular Formula C5H9ClO2[1][5]
Appearance Colorless to light yellow clear liquid[4]
Hazards Causes burns, skin and eye irritation, respiratory irritation[1][2][3]
Incompatibilities Bases, reducing agents, oxidizing agents[1]
Storage Store in a cool, dry place in a tightly closed container in a corrosives area[1]
Personal Protective Equipment Chemical-resistant gloves, safety goggles or face shield, protective clothing[1][2]

Spill and Leak Management

In the event of a spill, absorb the material with an inert substance such as vermiculite, sand, or earth. The absorbed material should then be placed in a suitable, sealed container for disposal as hazardous waste. It is imperative to prevent the chemical from entering drains[1][2].

Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous waste in accordance with federal, state, and local regulations[1][3]. Chemical waste generators are responsible for correctly classifying waste[1].

Step-by-Step Disposal Procedure:

  • Containerization: Place the waste this compound in its original container or a clearly labeled, compatible container. Do not mix with other waste streams[2]. Ensure the container is tightly sealed.

  • Labeling: Clearly label the container as "Hazardous Waste" and include the chemical name "this compound".

  • Licensed Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company[2].

  • Neutralization (Use with Caution): While general guidelines for acid disposal often involve neutralization, this should be approached with caution for halogenated organic acids like this compound. If considering neutralization, it should only be performed by trained personnel. The general procedure involves slowly adding the acid to a large volume of a basic solution (e.g., sodium carbonate in a 1:10 ratio) with cooling and stirring[6]. The final pH should be between 5.5 and 9.0 before any further steps are taken[6][7]. However, due to the hazardous nature of this compound, direct disposal through a licensed contractor is the recommended and safer option.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_contaminated Is the material a small spill or contaminated? start->is_contaminated absorb Absorb with inert material (vermiculite, sand) is_contaminated->absorb Yes is_surplus Is it surplus or non-recyclable bulk material? is_contaminated->is_surplus No containerize_spill Place in a sealed, labeled container for hazardous waste absorb->containerize_spill contact_vendor Contact licensed hazardous waste disposal company containerize_spill->contact_vendor containerize_bulk Ensure it is in its original or a compatible, labeled container is_surplus->containerize_bulk Yes containerize_bulk->contact_vendor end End: Proper Disposal contact_vendor->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Chlorovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential safety and logistical information for 5-Chlorovaleric acid, including detailed operational and disposal plans to ensure a secure laboratory environment.

Chemical Profile and Hazards

This compound (CAS No. 1119-46-6), also known as 5-chloropentanoic acid, is a colorless to pale yellow liquid with a pungent odor.[1] It is classified as a corrosive substance that can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[2] Ingestion can lead to burns in the gastrointestinal tract.[2] It is crucial to handle this chemical with appropriate precautions to mitigate these risks.

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC5H9ClO2[3]
Molecular Weight136.58 g/mol [3]
AppearanceColorless to light yellow clear liquid[3]
Melting Point18 °C[3]
Density1.170 g/mL at 20 °C[3]
Flash Point> 110 °C (> 230 °F)[2]
Storage Temperature2-8°C

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles and Face ShieldUse tightly fitting safety goggles.[4] For maximum protection against splashes, a full-face shield (minimum 8-inch) is also required.[4][5]
Skin Protection Chemical-Resistant GlovesWear appropriate protective gloves.[2] Nitrile or butyl rubber gloves are recommended for handling acids.[6] Inspect gloves before each use.
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[2] A lab coat, apron (PVC), or a full-body suit should be worn.[5][7]
FootwearClosed-toe shoes are required. For larger quantities or in case of a spill, chemical-resistant boots are recommended.[8][9]
Respiratory Protection RespiratorAll handling must be conducted in a chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for acid gases.[2][6]

Operational Plan: Handling this compound

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.

Pre-Operational Checks
  • Verify Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[2]

  • Assemble PPE: Don all required personal protective equipment as detailed in the table above.

  • Prepare Work Area: Conduct all work in a certified chemical fume hood.[2] Ensure the work area is clean and uncluttered.

  • Gather Spill Control Materials: Have a chemical spill kit readily available, including an inert absorbent material (e.g., vermiculite, sand, or cat litter) and a neutralizing agent for acids (e.g., sodium bicarbonate or soda ash).[2][10]

Handling Procedure
  • Transporting: When moving this compound, use a secondary container to prevent spills.

  • Dispensing: Carefully dispense the required amount, avoiding splashing. Keep the container opening away from your face.

  • Reactions: If using in a reaction, add it slowly to other reagents to control any exothermic processes.

  • Container Management: Keep the container tightly closed when not in use.[2]

Post-Handling Procedure
  • Decontamination: Wipe down the work surface with an appropriate cleaning agent.

  • PPE Removal: Remove gloves and other PPE carefully to avoid skin contact.[7] Wash hands thoroughly with soap and water after handling.[4]

  • Storage: Store this compound in a cool, dry, well-ventilated area designated for corrosive materials.[2] The recommended storage temperature is 2-8°C.[4]

Emergency and Disposal Plans

First Aid Measures

Immediate action is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.[2]
Inhalation Move the person to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[2] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2] Seek immediate medical attention.[2]
Spill Response

In the event of a spill, follow these steps:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne vapors.

  • Contain the Spill: Create a dike around the spill using an inert absorbent material.[10]

  • Neutralize (for acid spills): Cautiously apply a neutralizing agent like soda ash or sodium bicarbonate from the outside of the spill inwards.[10][11]

  • Absorb: Once neutralized, absorb the residue with an inert material.[2]

  • Collect and Package: Scoop the absorbed material into a suitable, labeled container for hazardous waste.[12]

  • Decontaminate: Clean the spill area with a mild detergent and water.[11]

Disposal Plan

This compound and any contaminated materials must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[4]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound."

  • Disposal: All waste must be handled in accordance with local, state, and federal regulations.[7] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[11]

Procedural Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures prep_checks Pre-Operational Checks (Verify Emergency Equipment, Don PPE) prep_area Prepare Work Area (Chemical Fume Hood) prep_checks->prep_area prep_spill Gather Spill Kit prep_area->prep_spill transport Transport in Secondary Container prep_spill->transport dispense Dispense Carefully transport->dispense reaction Use in Reaction dispense->reaction decontaminate Decontaminate Work Area reaction->decontaminate remove_ppe Remove PPE & Wash Hands decontaminate->remove_ppe storage Store Chemical Properly remove_ppe->storage disposal Hazardous Waste Disposal storage->disposal spill Spill Occurs spill_response Contain, Neutralize, Absorb spill->spill_response Follow Spill Protocol exposure Exposure Occurs first_aid Flush, Move to Fresh Air exposure->first_aid Administer First Aid spill_response->disposal Dispose of Waste seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for the safe handling and emergency response for this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chlorovaleric acid
Reactant of Route 2
Reactant of Route 2
5-Chlorovaleric acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.